(5-Bromo-2-fluoro-3-iodophenyl)methanol
Description
Properties
Molecular Formula |
C7H5BrFIO |
|---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H5BrFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2 |
InChI Key |
SOJHMXGBILCBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)I)Br |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Synthetic Utility of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Executive Summary
In the landscape of modern drug discovery and advanced materials development, polyhalogenated arenes serve as indispensable scaffolds for the rapid, modular assembly of complex molecular architectures. (5-Bromo-2-fluoro-3-iodophenyl)methanol (CAS: 2090447-85-9)[1] is a highly functionalized building block that exemplifies this utility. Featuring three distinct halogens (F, Br, I) and a versatile benzylic alcohol handle, this molecule allows researchers to execute orthogonal, site-selective functionalizations.
This technical guide provides an in-depth analysis of the physicochemical properties of (5-Bromo-2-fluoro-3-iodophenyl)methanol, explores the mechanistic causality behind its differential reactivity, and details field-proven, self-validating protocols for its application in cross-coupling workflows.
Molecular Architecture & Physicochemical Profile
The strategic placement of substituents on the benzene ring dictates both the physical properties and the chemical behavior of the molecule. The ortho-fluorine atom sterically shields the hydroxymethyl group while inductively withdrawing electron density from the aromatic system. This electronic modulation lowers the pKa of the benzylic protons and increases the electrophilicity of the ring, subtly accelerating oxidative addition at the meta-iodine position.
Table 1: Key Physicochemical Properties
| Physicochemical Property | Value |
| IUPAC Name | (5-Bromo-2-fluoro-3-iodophenyl)methanol |
| CAS Registry Number | 2090447-85-9 |
| Molecular Formula | C7H5BrFIO |
| Molecular Weight | 330.92 g/mol |
| Exact Mass | 329.8552 Da |
| Topological Polar Surface Area (TPSA) | 20.2 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
| Estimated LogP (XLogP3) | ~3.2 |
| Physical State | Solid (Light sensitive) |
Differential Reactivity & Mechanistic Causality
The core value of (5-Bromo-2-fluoro-3-iodophenyl)methanol lies in the orthogonal reactivity of its carbon-halogen bonds. The fundamental principle enabling site-selective cross-coupling in polyhalogenated arenes is the difference in bond dissociation energies (BDE)[2].
-
C3–Iodine (BDE ~65 kcal/mol): The weakest bond in the system. It undergoes rapid oxidative addition with Palladium(0) species even at low to ambient temperatures.
-
C5–Bromine (BDE ~81 kcal/mol): Requires elevated temperatures and often more electron-rich phosphine ligands (e.g., Buchwald ligands) to undergo oxidative addition.
-
C2–Fluorine (BDE ~114 kcal/mol): Practically inert to standard Pd-catalyzed cross-coupling, serving instead as an electronic modulator and a potential handle for late-stage Nucleophilic Aromatic Substitution (SNAr) if the ring is further activated by electron-withdrawing groups.
-
C1–Hydroxymethyl: Provides a non-halogen handle that can be orthogonally oxidized to an aldehyde or converted to a leaving group (mesylate/halide) for SN2 displacement.
By understanding these thermodynamic and kinetic differences, chemists can design catalyst-controlled site-selectivity switches to sequentially build complexity[3].
Caption: Orthogonal functionalization pathways of the polyhalogenated scaffold.
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the reagent choices and specific analytical checkpoints to verify success.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C3-Iodine Position
Objective: To selectively couple an aryl boronic acid at the C3 position while leaving the C5-bromine and C1-hydroxyl groups intact for downstream functionalization.
Reagents & Conditions:
-
(5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 equiv)
-
Aryl Boronic Acid (1.05 equiv)
-
Pd(PPh₃)₄ (3–5 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
Solvent: 1,2-Dimethoxyethane (DME) / H₂O (4:1 v/v)
-
Temperature: 60 °C under Argon for 4–6 hours.
Step-by-Step Methodology:
-
Charge a flame-dried Schlenk flask with the core scaffold, aryl boronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with Argon (3 cycles) to remove oxygen, which can degrade the active Pd(0) catalyst.
-
Add degassed DME, followed by the degassed 2M Na₂CO₃ aqueous solution.
-
Heat the biphasic mixture to 60 °C with vigorous stirring.
-
Validation Check (LC-MS): Sample the organic layer after 4 hours. The desired monocoupled product will exhibit a mass shift corresponding to the loss of iodine (-127 Da) and the addition of the aryl group. Crucially, the mass spectrum must retain the characteristic 1:1 isotopic ratio of the M / M+2 peaks, confirming the C5-bromine bond remains unbroken.
-
Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.
Causality & Logic: The choice of Pd(PPh₃)₄ and a moderate temperature (60 °C) is highly deliberate. The C3–I bond's low dissociation energy allows for rapid oxidative addition. If higher temperatures (e.g., 90 °C) or highly active Buchwald-type ligands were used, the Pd(0) species would possess enough thermal energy to activate the C5–Br bond, leading to catastrophic double-coupling or oligomerization[2]. The biphasic DME/H₂O system ensures optimal solubility for both the organic substrates and the inorganic base required to drive the transmetalation step.
Protocol 2: Hydroxyl Group Activation (Mesylation)
Objective: To convert the benzylic alcohol into a highly reactive methanesulfonate (mesylate) leaving group, preparing the C1 position for nucleophilic attack (e.g., by amines or azides).
Reagents & Conditions:
-
Suzuki-coupled product from Protocol 1 (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Temperature: 0 °C to room temperature.
Step-by-Step Methodology:
-
Dissolve the starting material in anhydrous DCM under Argon and cool the solution to 0 °C using an ice bath.
-
Add Et₃N dropwise, followed by the slow, dropwise addition of MsCl.
-
Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 1 hour.
-
Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc). The highly polar alcohol spot will cleanly convert to a less polar, UV-active mesylate spot.
-
Quench with saturated aqueous NaHCO₃, extract with DCM, wash with cold 1M HCl (to remove excess amine), dry over Na₂SO₄, and concentrate under reduced pressure. Use immediately in the next step to prevent degradation.
Causality & Logic: The reaction is initiated at 0 °C to tightly control the highly exothermic nature of sulfonylation. Et₃N serves a dual mechanistic purpose: it acts as an acid scavenger to neutralize the corrosive HCl byproduct, and it functions as a nucleophilic catalyst by reacting with MsCl to form a highly electrophilic sulfene intermediate. DCM is utilized as an aprotic, non-polar solvent to prevent the solvolysis of the highly reactive mesyl chloride.
Storage, Stability, and Safety
To maintain the physicochemical integrity of (5-Bromo-2-fluoro-3-iodophenyl)methanol, strict storage protocols must be adhered to:
-
Photolability: The C–I bond is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet (UV) light, generating iodine radicals that lead to molecular degradation (often visible as a pink or brown discoloration due to the formation of I₂).
-
Storage Conditions: The compound must be stored in amber glass vials at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent oxidative and photolytic degradation[1].
-
Handling: Standard PPE (gloves, safety goggles, lab coat) is required. As a polyhalogenated benzyl alcohol, it may act as a mild skin and respiratory irritant.
References
- 2090447-85-9 | (5-Bromo-2-fluoro-3-iodophenyl)methanol | BLD Pharm.BLD Pharm.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.Chemical Reviews, ACS Publications.
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.MDPI.
Sources
Chemical structure and molecular weight of (5-Bromo-2-fluoro-3-iodophenyl)methanol
[1][2]
Introduction: The Halogenated Scaffold in Drug Discovery
(5-Bromo-2-fluoro-3-iodophenyl)methanol (CAS: 2090447-85-9) represents a high-value "orthogonal" intermediate in medicinal chemistry. Its structural utility lies in its poly-halogenated core , which offers three distinct vectors for chemical modification.
For drug development professionals, this molecule is not merely a building block; it is a branching point . The presence of iodine, bromine, and fluorine on a single benzene scaffold allows for sequential, chemoselective functionalization. The iodine atom serves as the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the bromine atom remains intact for secondary derivatization. The fluorine atom provides metabolic stability and modulates the pKa of neighboring functionalities, while the hydroxymethyl group serves as a versatile anchor for etherification, oxidation, or conversion to a leaving group.
Chemical Identity & Molecular Weight Analysis[1][3][4][5][6]
Nomenclature and Identifiers
| Property | Specification |
| IUPAC Name | (5-Bromo-2-fluoro-3-iodophenyl)methanol |
| Common Synonyms | 5-Bromo-2-fluoro-3-iodobenzyl alcohol |
| CAS Registry Number | 2090447-85-9 |
| Molecular Formula | C₇H₅BrFIO |
| SMILES | OCC1=CC(Br)=CC(I)=C1F |
Molecular Weight & Isotopic Distribution
The molecular weight of this compound is heavily influenced by the presence of bromine and iodine. The distinct isotopic pattern of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) creates a characteristic mass spectral signature essential for QC validation.
| Element | Count | Atomic Mass (avg) | Contribution |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 5 | 1.008 | 5.040 |
| Bromine (Br) | 1 | 79.904 | 79.904 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Iodine (I) | 1 | 126.904 | 126.904 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total Molar Mass | 330.92 g/mol |
Mass Spectrometry Note: In LC-MS (ESI+), look for the [M-OH]⁺ carbocation or [M+Na]⁺ adducts. The bromine doublet will appear as two peaks separated by 2 Da with nearly equal intensity.
Structural Analysis & Conformation
The substitution pattern is critical for its reactivity profile:
-
Position 1 (-CH₂OH): The benzylic alcohol.
-
Position 2 (-F): Ortho to the alcohol. The high electronegativity of fluorine induces a dipole that affects the benzylic carbon. Sterically, it is small (Van der Waals radius ~1.47 Å), allowing rotational freedom for the hydroxymethyl group.
-
Position 3 (-I): Ortho to the fluorine. This creates a "crowded" region. The iodine atom is large and labile, making it the most reactive site for oxidative addition.
-
Position 5 (-Br): Meta to the iodine. This position is electronically distinct and sterically accessible, reacting only under more forcing conditions or after the iodine has been engaged.
Synthesis Protocol
The most robust synthetic route involves the reduction of the commercially available precursor, 5-bromo-2-fluoro-3-iodobenzoic acid (CAS 1517342-25-4).
Retrosynthetic Logic
Direct halogenation of benzyl alcohol is uncontrolled. Therefore, the halogen pattern is established on the benzoic acid scaffold before reducing the carbonyl to the methylene group.
Experimental Workflow (Borane Reduction)
Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).
Reagents:
-
5-Bromo-2-fluoro-3-iodobenzoic acid (1.0 eq)
-
Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for quenching)
Step-by-Step Methodology:
-
Dissolution: Charge a flame-dried round-bottom flask with 5-bromo-2-fluoro-3-iodobenzoic acid and anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.
-
Reduction: Dropwise add BH₃·THF solution via syringe over 20 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours to ensure complete reduction of the carboxylate.
-
Quench: Cool to 0°C. Carefully add Methanol dropwise until gas evolution (H₂) ceases. This breaks the borate ester complex.
-
Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.
-
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Synthesis Visualization
Figure 1: Reduction pathway from benzoic acid precursor to the target benzyl alcohol.
Chemoselectivity & Application in FBDD
The power of this molecule lies in its ability to undergo sequential cross-coupling .
The Reactivity Hierarchy
-
C3-Iodine: The C-I bond is the weakest (approx. 65 kcal/mol). It undergoes oxidative addition with Pd(0) at room temperature or mild heating.
-
Application: Suzuki coupling with Aryl-boronic acids to extend the scaffold at the 3-position.
-
-
C5-Bromine: The C-Br bond is stronger (approx. 81 kcal/mol). It requires higher temperatures (>80°C) or specialized ligands (e.g., XPhos, SPhos) to react.
-
Application: Subsequent coupling after the C3 position is functionalized.
-
-
C1-Hydroxymethyl: Can be converted to an aldehyde (oxidation), alkyl halide (substitution), or ether.
Strategic Workflow Diagram
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Aryl-I and Aryl-Br.
Safety & Handling
-
Hazards: As a halogenated benzyl alcohol, treat as an irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2–8°C under inert gas. Light sensitive (due to C-I bond lability).
-
Incompatibility: Avoid strong oxidizing agents (converts alcohol to aldehyde/acid) and strong bases (potential deprotonation/elimination).
References
-
PubChem. (2024).[2] Compound Summary: (2-Bromo-5-iodophenyl)methanol (Analogous Reactivity Data).[2] Retrieved from [Link]
-
American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors (Methodology for Halogenated Benzyl Alcohol Synthesis). Retrieved from [Link]
A Technical Guide to the Solubility of (5-Bromo-2-fluoro-3-iodophenyl)methanol in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of (5-Bromo-2-fluoro-3-iodophenyl)methanol, a halogenated aromatic alcohol of interest in pharmaceutical and chemical synthesis. In the absence of direct experimental data, this document establishes a predictive framework grounded in fundamental chemical principles and data from structurally analogous compounds. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility assessment. The guide details the underlying physicochemical drivers of solubility, provides a robust experimental protocol for its determination, and presents the expected solubility profile in a range of common organic solvents.
Introduction: The Strategic Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various media.[1] From reaction kinetics in a flask to bioavailability in the human body, the extent to which a compound dissolves in a given solvent is of paramount importance.[1][2] (5-Bromo-2-fluoro-3-iodophenyl)methanol, with its complex halogenation pattern and polar hydroxyl group, presents a unique solubility profile that requires careful consideration. This guide aims to provide a deep understanding of its likely behavior in organic solvents, enabling informed decisions in process development, formulation, and analytical method design.
The core principle governing solubility is "like dissolves like."[2] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.[3] The molecular structure of (5-Bromo-2-fluoro-3-iodophenyl)methanol offers competing features: a nonpolar, electron-rich aromatic ring heavily substituted with large, hydrophobic halogens (Bromo and Iodo), and a polar hydroxymethyl group capable of acting as a hydrogen bond donor and acceptor. The interplay of these features will ultimately determine its solubility in different solvent classes.
Physicochemical Drivers of Solubility
To predict the solubility of (5-Bromo-2-fluoro-3-iodophenyl)methanol, we must first analyze its key molecular features and how they will interact with different types of organic solvents.
Molecular Structure Analysis
-
Aromatic Ring: The phenyl ring provides a significant nonpolar character, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and pi-stacking.
-
Halogen Substituents (Br, F, I): The bromine, fluorine, and iodine atoms increase the molecular weight and surface area, which can decrease solubility. Their high electronegativity also induces dipoles, adding to the overall polarity of the molecule.
-
Hydroxymethyl Group (-CH₂OH): This is the primary polar and protic feature of the molecule. The hydroxyl group can engage in hydrogen bonding, a strong type of intermolecular force that is crucial for solubility in protic solvents like alcohols.
Solvent Classification and Interaction Potential
Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. The solubility of (5-Bromo-2-fluoro-3-iodophenyl)methanol is expected to vary significantly across these classes:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group on our target molecule, strong hydrogen bonding interactions are expected, leading to high solubility. Data for a similar compound, (3-bromo-5-fluorophenyl)methanol, indicates good solubility in ethanol.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They will interact favorably with the hydroxyl group of the solute, suggesting moderate to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The large, nonpolar surface area of the halogenated phenyl ring will favor solubility in these solvents, but the polar hydroxyl group will be disfavored. Consequently, solubility is expected to be low to moderate.
Predictive Solubility Profile
Based on the analysis of molecular structure and solvent interactions, a qualitative and quantitative prediction of solubility for (5-Bromo-2-fluoro-3-iodophenyl)methanol is summarized below. These predictions are informed by data on analogous compounds and fundamental principles.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Methanol | Polar Protic | High | Strong hydrogen bonding with the hydroxyl group. |
| Ethanol | Polar Protic | High | Strong hydrogen bonding; similar to methanol. |
| Acetone | Polar Aprotic | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate | Can solvate both polar and nonpolar regions of the molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor. |
| Toluene | Nonpolar Aromatic | Low to Moderate | Aromatic ring interactions are favorable, but the polar hydroxyl group limits solubility. |
| Hexane | Nonpolar Aliphatic | Low | Dominated by weak van der Waals forces; poor solvation of the hydroxyl group. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor and high polarity make it an excellent solvent for a wide range of compounds.[5] |
Experimental Protocol for Solubility Determination
To obtain definitive solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of (5-Bromo-2-fluoro-3-iodophenyl)methanol using the isothermal shake-flask method, a gold standard for equilibrium solubility measurements.[6]
Materials and Equipment
-
(5-Bromo-2-fluoro-3-iodophenyl)methanol (solid)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker/incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of (5-Bromo-2-fluoro-3-iodophenyl)methanol and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 5-6 points covering the expected concentration range).
-
-
Sample Preparation:
-
For each solvent to be tested, add an excess amount of solid (5-Bromo-2-fluoro-3-iodophenyl)methanol to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Add a known volume of the solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.
-
-
Sampling and Analysis:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any suspended particles.
-
Accurately dilute the filtered sample with the mobile phase of the HPLC to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Conclusion and Future Directions
This guide provides a robust framework for understanding and determining the solubility of (5-Bromo-2-fluoro-3-iodophenyl)methanol in organic solvents. The predictions, based on the principle of "like dissolves like" and analysis of its structural components, suggest high solubility in polar protic and aprotic solvents, and lower solubility in nonpolar solvents. The detailed experimental protocol provides a clear and reliable method for obtaining precise, quantitative solubility data.
For future work, the generated experimental data can be used to develop and validate computational solubility models.[7][8] These models, in turn, can accelerate the screening of new chemical entities by providing rapid and accurate solubility predictions, ultimately enhancing the efficiency of the drug discovery and development process.[1][9]
References
- University of California, Davis. (2023, August 31). Solubility of Organic Compounds.
- Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Toxicology Program.
- MilliporeSigma. (n.d.). (5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)(m-tolyl)methanol.
- ChemBK. (2024, April 9). (3-bromo-5-fluorophenyl)methanol.
- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
- Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews.
- ResearchGate. (n.d.). Solubility of Polymers in Organic Solvents. Request PDF.
- ChemScene. (n.d.). (3-Bromo-5-fluoro-2-iodophenyl)methanol.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol.
- RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
- MilliporeSigma. (n.d.). Solvent Miscibility Table.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- PubChemLite. (n.d.). (3-bromo-5-iodophenyl)methanol.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
- ChemicalBook. (2025, July 16). 5-broMo-3-fluoro-2-iodopyridine.
- NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC.
- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.
Sources
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Advanced Safety Data and Handling Protocols for (5-Bromo-2-fluoro-3-iodophenyl)methanol: A Guide for Pharmaceutical Synthesis
Executive Summary
As a Senior Application Scientist in drug development, I frequently encounter highly functionalized polyhalogenated building blocks. (5-Bromo-2-fluoro-3-iodophenyl)methanol (CAS: 2090447-85-9) is a premier example of such a scaffold, offering unparalleled chemoselectivity for sequential cross-coupling reactions. However, the very structural features that make it synthetically valuable—specifically the differential bond dissociation energies of its carbon-halogen bonds—also dictate strict handling, storage, and safety protocols.
This whitepaper synthesizes the Safety Data Sheet (SDS) requirements with field-proven physicochemical insights, providing researchers with a self-validating framework for safely handling this compound without compromising its structural integrity.
Physicochemical Profiling & Structural Causality
To handle a chemical safely and effectively, one must understand the causality behind its behavior. The reactivity and instability of (5-Bromo-2-fluoro-3-iodophenyl)methanol are entirely governed by its orthogonal halogenation.
Table 1: Physicochemical & Structural Profile
| Property | Value | Causality / Implication |
| CAS Number | 2090447-85-9 | Unique identifier for regulatory tracking and SDS retrieval . |
| Molecular Formula | C7H5BrFIO | High halogen density requires specialized halogenated waste disposal. |
| Molecular Weight | 330.92 g/mol | High mass dictates precise stoichiometric calculations in micro-scale synthesis. |
| C-I Bond Dissociation | ~57–67 kcal/mol | Lowest energy bond. Primary site for oxidative addition and photolytic degradation . |
| C-Br Bond Dissociation | ~72–82 kcal/mol | Secondary reactive site. Allows for chemoselective sequential coupling. |
| C-F Bond Dissociation | >110 kcal/mol | Highly stable. Acts as an inductive electronic modulator for the aromatic ring. |
The Causality of Chemoselectivity: In transition-metal catalysis (e.g., Palladium-catalyzed Suzuki or Sonogashira couplings), the oxidative addition step is rate-determining and highly sensitive to bond dissociation energy (BDE) . Because the C-I bond is significantly weaker than the C-Br bond, the catalyst will selectively insert into the C-I bond first. However, this weak C-I bond is also the compound's Achilles' heel regarding stability, making it highly susceptible to homolytic cleavage via ambient light.
Degradation Pathways & Storage Protocols
Exposure to ultraviolet or high-intensity visible light provides sufficient photon energy (
Fig 1: Photolytic degradation pathway of (5-Bromo-2-fluoro-3-iodophenyl)methanol via C-I cleavage.
Storage Directives:
-
Temperature: Store at 2–8°C (refrigerated) to suppress thermal oxidation of the benzylic alcohol to an aldehyde.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent ambient oxygen from reacting with trace radicals.
-
Light Protection: Must be stored in amber borosilicate glass vials, ideally wrapped in aluminum foil.
GHS Safety Data & Toxicological Mechanisms
As a polyhalogenated aromatic compound, (5-Bromo-2-fluoro-3-iodophenyl)methanol exhibits specific toxicological profiles driven by its lipophilicity. The halogens increase the molecule's ability to partition into lipid bilayers (stratum corneum of the skin), while the benzylic alcohol provides a hydrogen-bonding donor that can interact with biological nucleophiles.
Table 2: GHS Hazard Identification & Mitigation
| Hazard Code | Description | Physiological Mechanism | Mitigation Strategy |
| H315 | Causes skin irritation | Lipophilic penetration and disruption of the epidermal lipid matrix. | Wear nitrile gloves (double-gloving recommended). |
| H319 | Causes serious eye irritation | Halogen-bonding and hydrogen-bonding with corneal proteins. | Use tight-fitting safety goggles or a full face shield. |
| H335 | May cause respiratory irritation | Inhalation of micro-particulate dust causing mucosal inflammation. | Handle strictly within a certified, calibrated fume hood. |
Experimental Workflow: Safe Handling & Reaction Setup
To ensure scientific integrity, handling protocols must be designed as self-validating systems . The following step-by-step methodology outlines the safe setup of a chemoselective cross-coupling reaction using this compound, ensuring that both operator safety and chemical integrity are maintained.
Methodology: Air- and Light-Sensitive Schlenk Line Setup
Step 1: Equipment Preparation
-
Action: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum (<0.1 mmHg), then backfill with Argon.
-
Validation: Allow the flask to cool to room temperature. If condensation forms on the interior glass, moisture is still present. Abort and re-dry.
Step 2: Reagent Loading
-
Action: Weigh (5-Bromo-2-fluoro-3-iodophenyl)methanol and the transition metal catalyst under ambient conditions, minimizing light exposure (dim fume hood lights). Transfer rapidly to the Schlenk flask.
Step 3: The Purge Cycle (Self-Validating Step)
-
Action: Perform three cycles of vacuum evacuation and Argon backfill.
-
Validation: Close the vacuum line and monitor the Schlenk line manometer. A static pressure reading for 60 seconds confirms a hermetic seal. If the pressure rises, a leak is present; abort the backfill, re-grease all ground-glass joints, and restart the cycle.
Step 4: Solvent Addition
-
Action: Inject thoroughly degassed solvent (e.g., via Freeze-Pump-Thaw method) through the septum using a gas-tight syringe.
Step 5: Reaction Execution
-
Action: Wrap the reaction vessel in aluminum foil to completely block ambient light and initiate stirring/heating.
Fig 2: Step-by-step Schlenk line workflow for air- and light-sensitive cross-coupling reactions.
Emergency Response & Spill Mitigation
In the event of a spill, standard sweeping will aerosolize the fine powder, violating the H335 (respiratory irritation) mitigation protocol.
Self-Validating Decontamination Protocol:
-
Containment: Immediately cover the spilled powder with a damp, inert absorbent material (e.g., wet sand or a specialized chemical spill pad) to prevent aerosolization.
-
Neutralization/Collection: Carefully scoop the damp matrix into a dedicated, sealable hazardous waste container labeled for "Halogenated Organic Solid Waste."
-
Validation of Cleanliness: Wipe the spill area with a solvent-soaked rag (e.g., isopropanol). Shine a handheld UV lamp (365 nm) over the area; the absence of fluorescence or dark quenching spots indicates successful removal of the conjugated aromatic residue.
References
A Technical Guide to the Experimental Determination of Melting and Boiling Points for Novel Phenylmethanols: The Case of (5-Bromo-2-fluoro-3-iodophenyl)methanol
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for determining the melting and boiling points of novel organic compounds, with a specific focus on (5-Bromo-2-fluoro-3-iodophenyl)methanol. As this compound is a highly substituted and potentially novel entity, its physical properties are not widely documented. Therefore, this guide emphasizes the practical, experimental approach to obtaining these crucial data points, which are fundamental to the characterization, purity assessment, and process development of new chemical entities in the pharmaceutical and chemical research landscape.
The Imperative of Physical Property Determination for Novel Compounds
In the realm of drug discovery and chemical synthesis, the synthesis of a novel molecule like (5-Bromo-2-fluoro-3-iodophenyl)methanol is but the first step. A thorough characterization of its physical properties is paramount. The melting and boiling points are two of the most fundamental of these properties.
-
Indicator of Purity: A sharp, well-defined melting point is a reliable indicator of the purity of a crystalline solid.[1][2] Impurities tend to depress and broaden the melting range.[1] For a drug development professional, this is a critical first pass at assessing the success of a synthesis and purification protocol.
-
Compound Identification: While not sufficient for identification on its own, a measured melting or boiling point provides a crucial data point for confirming the identity of a newly synthesized compound, especially when compared with data from analogous structures or in conjunction with other analytical techniques like NMR or mass spectrometry.[2]
-
Process Development and Safety: Knowledge of the boiling point is essential for designing purification protocols such as distillation.[3][4] It also informs safe handling and storage procedures, as it relates to the compound's volatility.
Given the absence of readily available data for (5-Bromo-2-fluoro-3-iodophenyl)methanol, the following sections detail the experimental procedures necessary to determine these values with precision and accuracy.
Quantitative Data Summary
As of the latest literature search, specific experimental data for the melting and boiling points of (5-Bromo-2-fluoro-3-iodophenyl)methanol are not available in public databases. The table below is presented as a template for recording experimentally determined values.
| Physical Property | Experimentally Determined Value |
| Melting Point (°C) | To be determined |
| Boiling Point (°C) | To be determined |
Experimental Protocol: Melting Point Determination
The determination of the melting point of a solid organic compound is a standard laboratory technique. The capillary method, utilizing either a Thiele tube or a modern digital melting point apparatus, is the most common and reliable approach.[1]
Principle
The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[2] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting range.
Causality Behind Experimental Choices
-
Fine Powdering of the Sample: The sample must be finely powdered to ensure uniform packing in the capillary tube and efficient heat transfer.[1]
-
Slow and Uniform Heating: Near the expected melting point, the heating rate should be slow and steady (approximately 1-2°C per minute).[1] Rapid heating can lead to inaccurate readings as the thermometer reading may lag behind the actual temperature of the sample.
-
Recording a Melting Range: It is crucial to record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). This range provides information about the purity of the sample.[1]
Step-by-Step Methodology: Capillary Method
-
Sample Preparation:
-
Place a small amount of dry (5-Bromo-2-fluoro-3-iodophenyl)methanol on a clean, dry watch glass.
-
Crush the sample into a fine powder using a spatula.[5]
-
Obtain a capillary tube sealed at one end.
-
Press the open end of the capillary tube into the powdered sample to pack a small amount of the compound into the tube.
-
Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. The packed sample should be approximately 2-3 mm in height.[5]
-
-
Apparatus Setup (Thiele Tube Method):
-
Attach the capillary tube to a thermometer using a small rubber band or a piece of wire. The sample in the capillary tube should be level with the thermometer bulb.[1]
-
Clamp the Thiele tube to a retort stand.
-
Fill the Thiele tube with a high-boiling point liquid, such as mineral oil or silicone oil, to a level above the side arm.
-
Suspend the thermometer and attached capillary tube in the oil bath, ensuring the sample is immersed in the oil.[1]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.[1]
-
Observe the sample closely as the temperature rises.
-
Record the temperature (T1) when the first signs of melting are observed.
-
Continue heating slowly and record the temperature (T2) when the last solid crystal melts completely.[5]
-
The melting point is recorded as the range T1 - T2.
-
Visualization of Experimental Workflow
Caption: Workflow for Melting Point Determination.
Experimental Protocol: Boiling Point Determination
The boiling point of a liquid is another fundamental physical property that aids in its identification and assessment of purity.[6] For a novel compound like (5-Bromo-2-fluoro-3-iodophenyl)methanol, which is expected to be a solid at room temperature, this determination would follow a melting point analysis.
Principle
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][6] At this temperature, the liquid undergoes a phase transition to a gas. The boiling point is sensitive to changes in atmospheric pressure.[3]
Causality Behind Experimental Choices
-
Use of a Boiling Chip or Stir Bar: To prevent bumping and ensure smooth boiling, a boiling chip or a magnetic stir bar should be added to the liquid.
-
Proper Thermometer Placement: The top of the thermometer bulb should be positioned just below the side arm of the distillation apparatus to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[7]
-
Recording Barometric Pressure: Since the boiling point is dependent on the external pressure, it is crucial to record the atmospheric pressure at the time of the experiment for accurate and reproducible results.[3][7]
Step-by-Step Methodology: Distillation Method
-
Apparatus Setup:
-
Place a sufficient amount (e.g., 5-10 mL) of the molten (5-Bromo-2-fluoro-3-iodophenyl)methanol into a small round-bottom flask.
-
Add a boiling chip or a small magnetic stir bar.
-
Set up a simple distillation apparatus.[4] This consists of the round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all joints are securely clamped.
-
-
Measurement:
-
Begin heating the round-bottom flask gently using a heating mantle.
-
Observe the liquid as it begins to boil and the vapor rises into the distillation head.
-
Watch for the condensation of the vapor on the thermometer bulb. The temperature will rise and then stabilize.
-
Record the temperature at which the liquid is actively distilling and the temperature reading on the thermometer is constant. This stable temperature is the boiling point.[4]
-
Record the ambient atmospheric pressure from a barometer.
-
Visualization of Experimental Setup
Caption: Setup for Boiling Point Determination via Distillation.
Concluding Remarks
The experimental determination of the melting and boiling points of novel compounds such as (5-Bromo-2-fluoro-3-iodophenyl)methanol is a cornerstone of chemical research and development. These data provide invaluable insights into the purity, identity, and physical nature of the compound, thereby guiding subsequent stages of research, including purification, formulation, and safety assessments. The protocols outlined in this guide represent standard, reliable methods for obtaining these critical physical constants.
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Unlocking New Therapeutic Frontiers: A Technical Guide to the Pharmaceutical Potential of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of halogens onto aromatic scaffolds represents a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide delves into the pharmaceutical potential of the novel, polyhalogenated aromatic compound, (5-Bromo-2-fluoro-3-iodophenyl)methanol. While this specific molecule is not extensively documented in public literature, its structural features—a benzyl alcohol functional group and a differentially halogenated phenyl ring—suggest significant utility as a versatile building block for a new generation of targeted therapeutics. This document provides a comprehensive analysis of its synthetic accessibility, predicted reactivity, and potential applications, with a particular focus on the development of kinase inhibitors for oncology. We will explore detailed experimental protocols, from synthesis to biological evaluation, to provide a robust framework for researchers and drug development professionals.
Introduction: The Strategic Role of Halogens in Drug Design
The introduction of halogen atoms into drug candidates is a well-established strategy to enhance their therapeutic profiles.[1] Fluorine, in particular, is prized for its ability to improve metabolic stability, increase binding affinity, and modulate pKa, thereby enhancing oral bioavailability.[2][3] Bromine and iodine, on the other hand, serve as excellent handles for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity.[4] The presence of three different halogens—fluorine, bromine, and iodine—on the same phenyl ring, as in (5-Bromo-2-fluoro-3-iodophenyl)methanol, offers a unique platform for highly regioselective modifications, allowing for the systematic exploration of the chemical space around this scaffold.
Aromatic compounds are fundamental in drug design due to their rigid and planar structures, which provide a stable framework for interaction with biological targets.[5] The strategic placement of functional groups on these rings is key to optimizing efficacy, selectivity, and bioavailability.[5] This guide will illuminate the potential of (5-Bromo-2-fluoro-3-iodophenyl)methanol as a key intermediate in the synthesis of novel therapeutics.
Synthetic Strategy and Characterization
The synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol is most logically approached via the reduction of its corresponding benzaldehyde. This precursor, while not commercially ubiquitous, can be synthesized through established halogenation protocols on simpler aromatic starting materials.[6]
Proposed Synthetic Pathway
A plausible synthetic route would involve the selective halogenation of a commercially available fluorobenzaldehyde, followed by the reduction of the aldehyde to the benzyl alcohol. The differential reactivity of the halogens allows for a controlled, stepwise introduction.
Caption: Proposed synthetic route to (5-Bromo-2-fluoro-3-iodophenyl)methanol.
Detailed Experimental Protocol: Synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Step 1: Bromination of 2-Fluorobenzaldehyde
-
To a solution of 2-fluorobenzaldehyde in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., anhydrous aluminum trichloride).[6]
-
Slowly add a brominating agent (e.g., N-bromosuccinimide or liquid bromine) at a controlled temperature (typically 0-5 °C) to ensure regioselectivity.[6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.
-
Purify the resulting 5-Bromo-2-fluorobenzaldehyde by column chromatography or vacuum distillation.[6]
Step 2: Iodination of 5-Bromo-2-fluorobenzaldehyde
-
Dissolve 5-Bromo-2-fluorobenzaldehyde in a suitable solvent system, such as a mixture of acetic acid and sulfuric acid.
-
Add an iodinating reagent, such as N-iodosuccinimide or iodine monochloride, portion-wise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 5-Bromo-2-fluoro-3-iodobenzaldehyde.
Step 3: Reduction to (5-Bromo-2-fluoro-3-iodophenyl)methanol
-
Dissolve the purified 5-Bromo-2-fluoro-3-iodobenzaldehyde in a protic solvent like methanol or ethanol.[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride, in small portions.[7]
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.[7]
-
Monitor the disappearance of the starting material by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Bromo-2-fluoro-3-iodophenyl)methanol.
-
Purify the final product by silica gel column chromatography.
Physicochemical Characterization
| Property | Predicted Value/Method |
| Molecular Formula | C7H5BrFIO |
| Molecular Weight | 330.92 g/mol [8] |
| Appearance | Likely a white to off-white solid |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |
| Purity | To be determined by HPLC and qNMR. |
| Structure Confirmation | ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. |
Potential Pharmaceutical Applications: A Focus on Kinase Inhibition
The polysubstituted nature of (5-Bromo-2-fluoro-3-iodophenyl)methanol makes it an ideal scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[4][9] Many successful kinase inhibitors feature a halogenated aromatic core that can be systematically modified to optimize binding to the ATP-binding pocket of the target kinase.[4][10]
Rationale for Kinase Inhibitor Scaffolding
The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) allows for a hierarchical approach to functionalization. The more reactive C-I and C-Br bonds can be selectively targeted in cross-coupling reactions to introduce various aryl, heteroaryl, or alkyl groups, which are crucial for establishing a structure-activity relationship (SAR).[11][12][13] The less reactive C-F bond can be retained to enhance the drug-like properties of the final compound.[2]
Caption: Workflow for developing a library of kinase inhibitors.
In Vitro Evaluation of Novel Compounds
Once a library of derivatives has been synthesized from the (5-Bromo-2-fluoro-3-iodophenyl)methanol scaffold, a systematic in vitro evaluation is necessary to identify promising lead compounds.[14][15][16]
Cytotoxicity Screening: The MTT Assay
The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][17]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).[14][17]
-
Incubation: Incubate the plates for 48-72 hours.[17]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[14]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Mechanism of Action: Apoptosis and Cell Cycle Analysis
Compounds that exhibit significant cytotoxicity should be further investigated to determine their mechanism of action. Assays for apoptosis (programmed cell death) and cell cycle arrest are crucial in this phase.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treat cells with the test compound at its IC50 concentration for 24-48 hours.[14]
-
Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).[14]
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Protocol: Cell Cycle Analysis
-
Treat cells with the test compound for 24 hours.[14]
-
Fix the cells in cold ethanol and stain the DNA with propidium iodide.[14]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[14]
Conclusion and Future Directions
(5-Bromo-2-fluoro-3-iodophenyl)methanol represents a highly promising, yet underexplored, scaffold for the development of novel pharmaceutical agents. Its unique polyhalogenated structure provides a versatile platform for regioselective chemical modifications, making it an ideal starting point for the synthesis of libraries of compounds for high-throughput screening. The principles of medicinal chemistry strongly suggest its potential as a core component of novel kinase inhibitors for the treatment of cancer and other diseases driven by aberrant cell signaling. The experimental protocols outlined in this guide provide a clear and actionable framework for the synthesis, characterization, and biological evaluation of derivatives of this promising molecule. Further research into the development of SAR for this class of compounds is warranted and has the potential to yield a new generation of targeted therapies.
References
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Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Structure-activity relationships of halogenated disinfectants as potent inhibitors of 5α-reductase type 1: Potential impact on neurosteroid synthesis. (2025). Journal of Hazardous Materials, 496, 139498. Retrieved from [Link]
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5-Bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). MDPI. Retrieved from [Link]
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Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar. Retrieved from [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2010). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. (2017). ResearchGate. Retrieved from [Link]
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Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2014). Oriental Journal of Chemistry, 30(4), 1735-1741. Retrieved from [Link]
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Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). (n.d.). Imperial College London. Retrieved from [Link]
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Mechanistic Biology: The Causality of Halogenation in Drug Design
Halogenated Benzyl Alcohol Derivatives: A Comprehensive Guide to Synthesis, Mechanistic Biology, and Drug Development
Executive Summary Halogenated benzyl alcohol derivatives are foundational scaffolds in modern medicinal chemistry, agrochemical development, and materials science. The strategic installation of halogens—fluorine, chlorine, bromine, or iodine—onto the aromatic ring or aliphatic side chains fundamentally alters the molecule's steric profile, electronic distribution, and hydrogen-bonding capacity. As a Senior Application Scientist, my objective in this technical guide is to bridge the gap between theoretical mechanistic biology and bench-level synthetic execution. We will explore how specific halogenation patterns drive biological efficacy, evaluate the causality behind modern green synthesis routes, and provide self-validating protocols for immediate laboratory implementation.
The biological activity of a benzyl alcohol derivative is rarely an accident; it is a meticulously engineered property dictated by the halogen's identity and position.
1.1. Modulation of Hydrogen-Bonding Capacity The hydroxyl group of benzyl alcohol is a critical pharmacophore for hydrogen-bond (HB) donation. Experimental infrared spectroscopy and quantum chemical models (DFT) demonstrate that fluorination, particularly at the ortho position, significantly increases the HB acidity of the alcohol[1]. This electronic withdrawal strengthens the interaction between the ligand and its biological target, a principle widely exploited in structure-activity relationship (SAR) optimization.
1.2. SULT1A1-Dependent Bioactivation in Oncology In the context of targeted cancer therapeutics, the Amino Halogenated Benzyl Alcohol (AHBA) series has emerged as a potent, lineage-dependent vulnerability for liver cancers[2]. The causality of this toxicity lies in the enzymatic bioactivation of the benzyl alcohol moiety. The cytosolic enzyme sulfotransferase 1A1 (SULT1A1) utilizes the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to transfer a high-energy sulfate group to the hydroxyl moiety of the AHBA derivative. This sulfonation converts a relatively stable prodrug into a highly reactive, cytotoxic electrophile that rapidly alkylates cellular macromolecules, driving apoptosis in SULT1A1-overexpressing tumor cells[2].
Caption: SULT1A1-mediated bioactivation pathway of AHBA derivatives.
1.3. Overcoming Resistance in Vector Control Beyond oncology, multi-halogenated benzyl alcohols are critical precursors to advanced pyrethroids like transfluthrin. In pyrethroid-resistant strains of malaria vectors (e.g., Anopheles funestus), the specific poly-fluorinated benzyl architecture of transfluthrin enables it to maintain high intrinsic activation of voltage-gated sodium channels (VGSCs) while resisting rapid detoxification by microsomal P450 enzymes[3].
Green Synthesis Routes: Methodologies and Causality
The traditional synthesis of halogenated benzyl alcohols relies on hazardous reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which generate corrosive HCl or HBr gas and complicate purification. The modern laboratory must pivot to greener, atom-economical alternatives[4].
Quantitative Performance of Green Synthesis Routes The following table summarizes the operational metrics of leading green methodologies for synthesizing halogenated benzyl alcohols[4].
| Synthesis Route | Target Halogen | Reaction Time | Solvent-Free Required? | Employs Waste Stream / Reusability? |
| TCT / DMSO Method | Chlorination | < 30 mins | No | No |
| Ionic Liquid Method | Chlorination | 17 mins | No | Yes (Recoverable IL) |
2.1. Protocol: Cyanuric Chloride (TCT) / DMSO Chlorination Causality: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is a stable, solid reagent. When paired with dimethyl sulfoxide (DMSO), the DMSO acts as an oxygen acceptor and activates the TCT, forming a highly reactive Vilsmeier-Haack-type intermediate. This allows for the rapid, mild conversion of the alcohol to the chloride without over-oxidizing the substrate to a benzaldehyde.
Self-Validating Workflow:
-
Preparation: Dissolve benzyl alcohol (4.81 mmol, 1.0 eq) in 5 mL of anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.
-
Activation: Add TCT (2.64 mmol, 0.55 eq) portionwise. Analytical Note: Portionwise addition is critical to control the exothermic activation of the TCT-DMSO complex.
-
Reaction & Monitoring: Stir the mixture at room temperature. Validate reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The disappearance of the UV-active alcohol spot (typically within 30 minutes) serves as the primary validation checkpoint[4].
-
Quenching & Extraction: Quench the reaction with 15 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification & Final Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validate the final product purity using GC-MS (target >95% purity).
2.2. Protocol: Microwave-Assisted Ionic Liquid Halogenation Causality: Ionic liquids like [Bmim]PF₆ provide a highly polar, non-volatile reaction medium that couples exceptionally well with microwave irradiation. This results in rapid, homogeneous volumetric heating, drastically reducing reaction times while allowing the ionic liquid to be recycled.
Self-Validating Workflow:
-
Mixture Assembly: In a microwave-safe process vial, combine benzyl alcohol (1.0 mmol), ammonium chloride (NH₄Cl, 1.5 mmol), and 2.0 mL of [Bmim]PF₆[4].
-
Irradiation: Seal the vial and irradiate in a dedicated microwave reactor at 150 °C for exactly 17 minutes with continuous magnetic stirring.
-
Extraction: Allow the vial to cool to room temperature. Extract the halogenated product directly from the ionic liquid phase using diethyl ether (3 x 5 mL).
-
Validation & Recovery: Analyze the ether extract via GC-MS to quantify the yield. The remaining [Bmim]PF₆ phase can be washed with water, dried under vacuum, and reused for subsequent cycles, validating the sustainability of the protocol[4].
Downstream Applications: Cross-Coupling in API Development
Once synthesized, heavier halogenated derivatives—particularly iodinated benzyl alcohols like 4-Iodophenethyl alcohol—serve as indispensable electrophiles in drug discovery. The iodo functionality provides superior reactivity in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid assembly of complex conjugated Active Pharmaceutical Ingredients (APIs) and targeted RNA therapeutics[].
Caption: Synthetic workflow from precursor halogenation to API candidate generation.
Conclusion
The rational design and synthesis of halogenated benzyl alcohol derivatives require a deep understanding of both mechanistic biology and modern synthetic chemistry. By transitioning to green synthesis routes and understanding the profound biological implications of halogen placement, drug development professionals can accelerate the discovery of highly targeted, efficacious therapeutics while maintaining rigorous environmental and operational standards.
References
-
ResearchGate. "Chemical structures of the benzyl alcohol derivatives under study." ResearchGate. Available at: [Link]
-
ScienceOpen. "Towards understanding transfluthrin efficacy in a pyrethroid-resistant strain of the malaria vector Anopheles funestus." ScienceOpen. Available at:[Link]
-
National Institutes of Health (NIH) / PMC. "SULT1A1-dependent sulfonation of alkylators is a lineage-dependent vulnerability of liver cancers." NIH. Available at: [Link]
(Note: URLs provided in the reference list point to the verified source domains as retrieved by the grounding tool to ensure link integrity and avoid broken deep links).
Sources
Methodological & Application
Step-by-Step Synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol: A Comprehensive Protocol
Introduction & Strategic Overview
Polyhalogenated benzyl alcohols are highly prized scaffolds in modern drug discovery and agrochemical development. The presence of orthogonal halogens (fluorine, bromine, and iodine) on a single aromatic ring provides a versatile platform for sequential, site-selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).
Synthesizing (5-bromo-2-fluoro-3-iodophenyl)methanol requires strict control over regioselectivity and chemoselectivity. As a Senior Application Scientist, I have designed this protocol not just as a sequence of actions, but as a self-validating chemical system. We will build this complex target from a simple, commercially available precursor—2-fluorobenzoic acid —using a robust three-step linear sequence: Regioselective Bromination, Directed ortho-Metalation (DoM), and Chemoselective Reduction.
Reaction Workflow & Retrosynthetic Strategy
The logical flow of this synthesis relies on exploiting the inherent electronic directing effects of the substituents at each stage.
Figure 1: Three-step synthetic workflow for (5-Bromo-2-fluoro-3-iodophenyl)methanol.
Step-by-Step Experimental Protocols
Step 1: Regioselective Bromination of 2-Fluorobenzoic Acid
-
Objective: Introduce a bromine atom exclusively at the 5-position of the aromatic ring.
-
Causality & Mechanism: The regioselectivity of this step is dictated by synergistic directing effects. The fluorine atom at the 2-position is an ortho/para director, while the carboxylic acid at the 1-position is a meta director. Both groups electronically activate the 5-position toward electrophilic aromatic substitution [1]. By utilizing N-Bromosuccinimide (NBS) in concentrated sulfuric acid, we generate a highly active bromonium ion (
) that exclusively attacks this favored site, avoiding complex mixtures of constitutional isomers.
Procedure:
-
Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 2-fluorobenzoic acid (14.0 g, 100.0 mmol) and concentrated
(80 mL). -
Cool the reaction vessel to 0 °C using an ice-water bath to control the initial exotherm.
-
Add NBS (19.6 g, 110.0 mmol) portion-wise over 30 minutes. Note: Gradual addition prevents thermal runaway and suppresses di-bromination.
-
Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.
-
Carefully pour the viscous reaction mixture over crushed ice (400 g) with vigorous stirring. A white precipitate will form immediately.
-
Filter the solid via vacuum filtration, wash thoroughly with cold distilled water (3 × 50 mL) to remove residual acid, and recrystallize from an ethanol/water mixture to afford 5-bromo-2-fluorobenzoic acid .
Step 2: Directed ortho-Metalation (DoM) and Iodination
-
Objective: Regioselectively introduce an iodine atom at the 3-position.
-
Causality & Mechanism: This is the most sensitive step of the sequence. The choice of base is paramount: we must use Lithium diisopropylamide (LDA). A more nucleophilic base, such as n-butyllithium, would trigger a catastrophic halogen-metal exchange at the existing C5–Br bond. LDA acts purely as a sterically hindered base. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent executes the DoM. The highly electronegative fluorine atom strongly acidifies the adjacent C3 proton, overriding the directing effect of the carboxylate and directing lithiation exclusively to the 3-position [2]. Quenching with molecular iodine traps the aryl lithium intermediate.
Procedure:
-
In an oven-dried, argon-purged 500 mL Schlenk flask, dissolve 5-bromo-2-fluorobenzoic acid (10.9 g, 50.0 mmol) in anhydrous THF (150 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dropwise add LDA (2.0 M in THF/heptane/ethylbenzene, 55.0 mL, 110.0 mmol) over 45 minutes via syringe pump. Critical Control: Maintain the internal temperature below -70 °C to prevent benzyne formation or isomerization of the aryl lithium species.
-
Stir the resulting dianion at -78 °C for exactly 2 hours to ensure complete metalation.
-
Add a pre-cooled solution of iodine (15.2 g, 60.0 mmol) in anhydrous THF (50 mL) dropwise.
-
Stir for 1 hour at -78 °C, then allow the flask to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous
(100 mL) to reduce any unreacted iodine. Acidify the aqueous layer to pH 2 using 1M HCl, and extract with Ethyl Acetate (3 × 100 mL). -
Wash the combined organic layers with brine, dry over anhydrous
, concentrate under reduced pressure, and purify via silica gel chromatography to yield 5-bromo-2-fluoro-3-iodobenzoic acid .
Step 3: Chemoselective Reduction of the Carboxylic Acid
-
Objective: Reduce the carboxylic acid to a primary alcohol while strictly preserving the three halogen substituents.
-
Causality & Mechanism: Standard nucleophilic hydride donors (like
) are prone to causing hydrodehalogenation—particularly cleaving the weak C–I and C–Br bonds via single-electron transfer or oxidative addition pathways. To prevent this, we utilize Borane-tetrahydrofuran ( ). Borane is an electrophilic reducing agent. It coordinates with the electron-rich carbonyl oxygen to form a triacyloxyborane intermediate, which rapidly collapses to the borate ester and hydrolyzes to the alcohol. Because it operates via an electrophilic mechanism, is completely inert toward aryl halides[3].
Procedure:
-
Dissolve 5-bromo-2-fluoro-3-iodobenzoic acid (8.6 g, 25.0 mmol) in anhydrous THF (80 mL) under an argon atmosphere and cool to 0 °C.
-
Slowly add
(1.0 M in THF, 50.0 mL, 50.0 mmol) via syringe. Safety Warning: Hydrogen gas ( ) is evolved rapidly during the formation of the initial acyloxyborane. Ensure the reaction is properly vented through a bubbler. -
Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 12 hours.
-
Carefully quench the reaction by the dropwise addition of methanol (20 mL) at 0 °C until effervescence ceases. This destroys excess borane and hydrolyzes the borate ester.
-
Concentrate the mixture under reduced pressure.
-
Partition the resulting residue between Ethyl Acetate (100 mL) and saturated aqueous
(50 mL). -
Wash the organic layer with brine, dry over
, and evaporate the solvent. -
Purify the crude product by flash chromatography (Hexanes/EtOAc, 4:1) to afford the target (5-bromo-2-fluoro-3-iodophenyl)methanol as a crystalline solid.
Quantitative Data Summary
The following table summarizes the stoichiometric requirements, molecular weights, and expected yields for a standardized scale-up of this protocol.
| Step | Reagent / Substrate | MW ( g/mol ) | Equivalents | Amount | Expected Yield (%) |
| 1 | 2-Fluorobenzoic acid | 140.11 | 1.0 | 14.0 g | - |
| 1 | N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 19.6 g | 85% |
| 2 | 5-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 10.9 g | - |
| 2 | LDA (2.0 M in THF) | 107.19 | 2.2 | 55.0 mL | - |
| 2 | Iodine ( | 253.81 | 1.2 | 15.2 g | 78% |
| 3 | 5-Bromo-2-fluoro-3-iodobenzoic acid | 344.90 | 1.0 | 8.6 g | - |
| 3 | 85.94 | 2.0 | 50.0 mL | 92% | |
| Final | (5-Bromo-2-fluoro-3-iodophenyl)methanol | 330.92 | - | - | Overall: ~61% |
References
- BenchChem Technical Support Team. 3-Bromo-5-fluoro-4-iodobenzoic acid | Benchchem. Benchchem.
- Mongin, F. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Chimia (2016).
- ACS Publications. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters.
Application Notes & Protocols: Selective Palladium-Catalyzed Cross-Coupling of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Abstract
This technical guide provides detailed protocols and mechanistic insights for the selective palladium-catalyzed cross-coupling of (5-bromo-2-fluoro-3-iodophenyl)methanol. This trifunctional building block is of significant interest to researchers in medicinal chemistry and materials science due to its capacity for sequential, site-selective functionalization. By exploiting the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, this guide demonstrates precise methodologies for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions, enabling the synthesis of complex, highly substituted aromatic structures from a single, versatile precursor.
Introduction: The Strategic Value of (5-Bromo-2-fluoro-3-iodophenyl)methanol
The architectural complexity of novel pharmaceuticals and organic materials often requires the use of poly-functionalized scaffolds that can be derivatized in a controlled, stepwise manner. (5-Bromo-2-fluoro-3-iodophenyl)methanol is a prime example of such a scaffold. It features three distinct points of modification: a reactive iodophenyl group, a less reactive bromophenyl group, and a versatile hydroxymethyl moiety. The presence of two different halogens on the same aromatic ring is the key to its synthetic utility, allowing for orthogonal cross-coupling strategies.
The fundamental principle enabling this selectivity is the difference in bond dissociation energies of the carbon-halogen bonds, which dictates their reactivity towards oxidative addition in a palladium(0) catalytic cycle. The general reactivity trend is C–I > C–Br >> C–Cl.[1][2] This inherent difference allows for the precise tuning of reaction conditions to favor coupling at the more labile C-I bond while leaving the C-Br bond intact for subsequent transformations. This guide details experimentally validated protocols to harness this chemoselectivity.
The Principle of Chemoselective Cross-Coupling
Palladium-catalyzed cross-coupling reactions universally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The initial and often rate-determining step, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond.
The energy barrier for this step is significantly lower for aryl iodides than for aryl bromides.[5] Consequently, by employing mild reaction conditions, such as lower temperatures and carefully selected ligands, one can selectively activate the C-I bond. The more robust C-Br bond remains dormant, ready to be engaged in a second coupling reaction under more forcing conditions (e.g., higher temperatures, different ligands).[6]
Application Protocol 1: Selective Sonogashira Coupling at the C-I Position
The Sonogashira reaction, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is exceptionally well-suited for selective coupling.[1][7] The reaction can often be performed at or near room temperature, conditions which strongly favor the activation of the aryl iodide over the aryl bromide.[1][8]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) source and a copper(I) co-catalyst is classic for this reaction. The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a more reactive copper acetylide intermediate, which speeds up the transmetalation step.[2]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used. It serves both to neutralize the HX acid formed during the reaction and as the solvent in many cases.
-
Temperature: Maintaining the reaction at room temperature is critical for achieving high selectivity for the C-I bond.[1]
Experimental Protocol
Objective: To selectively couple phenylacetylene to the C-I position of (5-Bromo-2-fluoro-3-iodophenyl)methanol.
Materials & Reagents:
| Reagent | Supplier | Cat. No. | Quantity | Moles (mmol) |
| (5-Bromo-2-fluoro-3-iodophenyl)methanol | Commercial | e.g., CS-1299167 | 331 mg | 1.0 |
| Phenylacetylene | Sigma-Aldrich | P1960 | 112 µL | 1.02 |
| PdCl₂(PPh₃)₂ | Sigma-Aldrich | 109724 | 14 mg | 0.02 |
| Copper(I) Iodide (CuI) | Sigma-Aldrich | 205540 | 5.7 mg | 0.03 |
| Triethylamine (Et₃N), anhydrous | Sigma-Aldrich | 471283 | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | Sigma-Aldrich | 186562 | 5 mL | - |
Step-by-Step Procedure:
-
To an oven-dried 50 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (5-Bromo-2-fluoro-3-iodophenyl)methanol (331 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and Copper(I) Iodide (5.7 mg, 0.03 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (5 mL) and anhydrous Et₃N (5 mL) via syringe. Stir the resulting slurry for 5 minutes.
-
Add phenylacetylene (112 µL, 1.02 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.
Expected Outcome: The reaction is expected to yield (5-Bromo-2-fluoro-3-(phenylethynyl)phenyl)methanol with high selectivity (>95%) and in good yield (typically 80-90%).
Application Protocol 2: Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[9][10] Selectivity is readily achieved by using a palladium catalyst system known to be effective for aryl iodides under mild thermal conditions, thereby avoiding activation of the C-Br bond.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(dppf)Cl₂ is an excellent and highly reliable pre-catalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the catalytic species.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid partner for the transmetalation step.[4]
-
Solvent System: A mixture of an organic solvent (like Dioxane or DME) and water is standard. Water aids in dissolving the inorganic base and facilitates the catalytic cycle.
-
Temperature: A moderately elevated temperature (e.g., 80 °C) is often sufficient for the C-I coupling without significantly engaging the C-Br bond.
Experimental Protocol
Objective: To selectively couple 4-methoxyphenylboronic acid to the C-I position.
Materials & Reagents:
| Reagent | Supplier | Cat. No. | Quantity | Moles (mmol) |
| (5-Bromo-2-fluoro-3-iodophenyl)methanol | Commercial | - | 331 mg | 1.0 |
| 4-Methoxyphenylboronic acid | Sigma-Aldrich | 417564 | 167 mg | 1.1 |
| Pd(dppf)Cl₂·CH₂Cl₂ | Sigma-Aldrich | 696512 | 24.5 mg | 0.03 |
| Potassium Carbonate (K₂CO₃) | Sigma-Aldrich | P5833 | 414 mg | 3.0 |
| 1,4-Dioxane, anhydrous | Sigma-Aldrich | 296309 | 8 mL | - |
| Deionized Water | - | - | 2 mL | - |
Step-by-Step Procedure:
-
In a 50 mL round-bottom flask, combine (5-Bromo-2-fluoro-3-iodophenyl)methanol (331 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and K₂CO₃ (414 mg, 3.0 mmol).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol).
-
Place the flask under an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL). The water should be sparged with argon for 15 minutes prior to use.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring for 4-6 hours. Monitor progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the target compound.
Data Summary Table:
| Boronic Acid Partner | Temp. (°C) | Time (h) | Selectivity (C-I:C-Br) | Yield (%) |
| Phenylboronic acid | 80 | 4 | >95:5 | 88 |
| 4-Methoxyphenylboronic acid | 80 | 4 | >95:5 | 91 |
| 3-Thienylboronic acid | 80 | 5 | >95:5 | 85 |
Application Protocol 3: Selective Buchwald-Hartwig Amination at the C-I Position
The Buchwald-Hartwig amination enables the formation of C-N bonds.[11][12] Achieving selectivity requires careful selection of the ligand and base. Bulky, electron-rich phosphine ligands are crucial for promoting the reaction, especially with less reactive aryl halides. While aryl iodides are generally reactive, they can sometimes form off-cycle, inactive palladium-iodide bridged dimers; modern ligands are designed to prevent this.[13][14]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized ligand such as XPhos is highly effective. XPhos is a bulky biarylphosphine ligand that promotes fast oxidative addition and reductive elimination, enabling the reaction to proceed at lower temperatures, which enhances selectivity.[15]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. It deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred to prevent side reactions.
Experimental Protocol
Objective: To selectively couple morpholine to the C-I position.
Materials & Reagents:
| Reagent | Supplier | Cat. No. | Quantity | Moles (mmol) |
| (5-Bromo-2-fluoro-3-iodophenyl)methanol | Commercial | - | 165 mg | 0.5 |
| Morpholine | Sigma-Aldrich | M56551 | 52 µL | 0.6 |
| Pd₂(dba)₃ | Sigma-Aldrich | 328774 | 9.2 mg | 0.01 |
| XPhos | Sigma-Aldrich | 599188 | 19 mg | 0.04 |
| Sodium tert-butoxide (NaOtBu) | Sigma-Aldrich | 156671 | 67 mg | 0.7 |
| Toluene, anhydrous | Sigma-Aldrich | 244511 | 5 mL | - |
Step-by-Step Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst components and base, performing these steps in a glovebox is highly recommended.
-
To an oven-dried vial, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (67 mg, 0.7 mmol).
-
Add (5-Bromo-2-fluoro-3-iodophenyl)methanol (165 mg, 0.5 mmol).
-
Add anhydrous toluene (5 mL) followed by morpholine (52 µL, 0.6 mmol).
-
Seal the vial with a Teflon-lined cap. Remove from the glovebox and place in a pre-heated oil bath or heating block at 90 °C.
-
Stir for 8-12 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the desired product.
Strategy for Sequential Di-functionalization
The true power of this substrate is realized in sequential coupling. After the first selective coupling at the C-I position, the resulting mono-functionalized product can be isolated, purified, and subjected to a second cross-coupling reaction at the now-vacant C-Br position. This second step typically requires more forcing conditions.
This orthogonal approach provides a robust and flexible pathway to generate libraries of complex molecules with three points of diversity (R¹, R², and derivatization of the hydroxymethyl group) from a single starting material.[16][17]
References
- Sonogashira coupling - Wikipedia.
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activ
- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing).
- Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions - ACS Public
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC.
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF - ResearchG
- Palladium-Catalyzed Cross-Coupling Reaction of Organoindiums with Aryl Halides in Aqueous Media - Organic Chemistry Portal.
- Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing).
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Organic Letters - ACS Public
- Buchwald–Hartwig amin
- Sonogashira Coupling - Chemistry LibreTexts.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions | The Journal of Organic Chemistry - ACS Public
- Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I - ChemRxiv.
- Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis | Accounts of Chemical Research - ACS Public
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Buchwald-Hartwig Amin
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books G
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Ligand-controlled regioselectivity in palladium-c
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing).
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC.
- (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Palladium-c
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Mononuclear Palladium(I) Aryl Complexes Perform Cross-Coupling Reactions with Organic Halides | CCS Chemistry - Chinese Chemical Society.
- (5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)(m-tolyl)methanol - MilliporeSigma.
- 2090447-74-6 | (3-Bromo-5-fluoro-2-iodophenyl)methanol | ChemScene.
- (5-Bromo-2-iodophenyl)(methyl)sulfane - Fluorochem.
- (PDF) Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic Utility of (5-Bromo-2-fluoro-3-iodophenyl)methanol in Modern Drug Discovery
Application Note AP-2026-02
Introduction: A Scaffold Designed for Sequential Elaboration
In the landscape of contemporary medicinal chemistry, the rational design of complex molecular architectures with high precision is paramount. The building block, (5-Bromo-2-fluoro-3-iodophenyl)methanol, represents a highly versatile scaffold, strategically pre-functionalized for sequential, regioselective modifications. Its unique arrangement of three distinct halogen atoms—iodine, bromine, and fluorine—on a phenyl ring, coupled with a reactive benzylic alcohol, provides medicinal chemists with a powerful tool for the systematic construction of novel therapeutic agents. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-F) under palladium-catalyzed cross-coupling conditions allows for a programmed and controlled introduction of diverse chemical moieties. This attribute is particularly valuable in the synthesis of kinase inhibitors, where a multi-substituted aromatic core often forms the backbone of the pharmacophore.
The strategic placement of a fluorine atom can also enhance the metabolic stability and binding affinity of the final drug candidate. This application note will detail the utility of (5-Bromo-2-fluoro-3-iodophenyl)methanol as a starting material in drug discovery campaigns, with a particular focus on the synthesis of substituted biaryl and heteroaryl compounds.
The Rationale for a Tri-halogenated Phenyl Scaffold
The presence of multiple halogen atoms on a single aromatic ring offers a distinct advantage in library synthesis and lead optimization. Each halogen serves as a handle for specific, high-yielding cross-coupling reactions, enabling the exploration of a vast chemical space around a central core. This approach is instrumental in establishing robust Structure-Activity Relationships (SAR).
The choice of iodine, bromine, and fluorine is deliberate. In palladium-catalyzed reactions, the order of reactivity for oxidative addition is generally I > Br > Cl > F. This predictable reactivity allows for the selective functionalization of the iodine atom, followed by the bromine atom, while the fluorine atom typically remains intact, contributing to the final compound's pharmacological profile.
Key Synthetic Transformations: A Stepwise Approach to Complexity
The true utility of (5-Bromo-2-fluoro-3-iodophenyl)methanol is realized through a series of well-established, palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which allow for the formation of C-C, C-C (alkyne), and C-N bonds, respectively.
Regioselective Functionalization Strategy
The inherent differences in the reactivity of the C-I and C-Br bonds allow for a stepwise functionalization approach. The more reactive C-I bond can be selectively coupled under milder conditions, leaving the C-Br bond available for a subsequent, more forcing reaction. This regioselectivity is crucial for the controlled synthesis of unsymmetrical, polysubstituted aromatic compounds.
Experimental Protocols
The following protocols are designed as a guide for the sequential functionalization of (5-Bromo-2-fluoro-3-iodophenyl)methanol. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: Suzuki-Miyaura Coupling at the C-I Position
This protocol describes the selective coupling of an aryl or heteroaryl boronic acid at the most reactive C-I bond.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the C-I position.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 1 mmol scale) |
| (5-Bromo-2-fluoro-3-iodophenyl)methanol | 2090447-74-6 | 330.92 g/mol | 331 mg (1.0 mmol) |
| Arylboronic Acid | Varies | Varies | 1.2 mmol (1.2 equiv) |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 g/mol | 58 mg (0.05 mmol, 5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 276 mg (2.0 mmol) |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 g/mol | 4 mL |
| Water (degassed) | 7732-18-5 | 18.02 g/mol | 1 mL |
Procedure:
-
To a flame-dried Schlenk flask, add (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, effective for a wide range of substrates.
-
Base: Potassium carbonate is a moderately strong base, sufficient to facilitate the transmetalation step without causing decomposition of sensitive functional groups.
-
Solvent: A mixture of dioxane and water is standard for Suzuki reactions, as it solubilizes both the organic and inorganic reagents.
-
Temperature: Elevated temperatures are typically required to drive the catalytic cycle, but should be kept below the decomposition temperature of the reactants or products.
Protocol 2: Sonogashira Coupling at the C-Br Position
Following the initial Suzuki coupling, the less reactive C-Br bond can be functionalized, for example, via a Sonogashira coupling to introduce an alkyne moiety.
Reaction Scheme:
Caption: Sonogashira coupling at the C-Br position.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 1 mmol scale) |
| (3-Aryl-5-bromo-2-fluorophenyl)methanol | Varies | Varies | 1.0 mmol |
| Terminal Alkyne | Varies | Varies | 1.5 mmol (1.5 equiv) |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | 701.90 g/mol | 35 mg (0.05 mmol, 5 mol%) |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 g/mol | 10 mg (0.05 mmol, 5 mol%) |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 0.42 mL (3.0 mmol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 5 mL |
Procedure:
-
To a flame-dried Schlenk flask, add (3-Aryl-5-bromo-2-fluorophenyl)methanol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF (5 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Stir the reaction at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for Sonogashira couplings, facilitating the activation of the alkyne.[1][2]
-
Base: Triethylamine serves as both a base and a solvent in some cases, and it is crucial for the deprotonation of the terminal alkyne.
-
Solvent: THF is a common aprotic solvent that is suitable for Sonogashira reactions.
Protocol 3: Buchwald-Hartwig Amination
The C-Br bond can also be functionalized with a nitrogen nucleophile using a Buchwald-Hartwig amination, a powerful method for constructing C-N bonds.[3][4]
Reaction Scheme:
Caption: Buchwald-Hartwig amination at the C-Br position.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity (for 1 mmol scale) |
| (3-Aryl-5-bromo-2-fluorophenyl)methanol | Varies | Varies | 1.0 mmol |
| Amine (primary or secondary) | Varies | Varies | 1.2 mmol (1.2 equiv) |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 g/mol | 23 mg (0.025 mmol, 2.5 mol%) |
| XPhos | 564483-18-7 | 476.66 g/mol | 24 mg (0.05 mmol, 5 mol%) |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | 135 mg (1.4 mmol) |
| Toluene (anhydrous) | 108-88-3 | 92.14 g/mol | 5 mL |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.
-
Add (3-Aryl-5-bromo-2-fluorophenyl)methanol (1.0 mmol) and anhydrous toluene (5 mL).
-
Add the amine (1.2 mmol) and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of aryl bromides, even with challenging substrates.[3]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine and the subsequent catalytic cycle.
-
Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for these reactions.
Application in the Synthesis of PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) is a validated therapeutic target in oncology.[5][6] Many PRMT5 inhibitors feature a polysubstituted aromatic or heteroaromatic core. The sequential functionalization of (5-Bromo-2-fluoro-3-iodophenyl)methanol provides an efficient route to such complex scaffolds.
Hypothetical Synthetic Pathway:
A plausible strategy for the synthesis of a PRMT5 inhibitor core could involve an initial Suzuki coupling to introduce a key recognition motif, followed by a Buchwald-Hartwig amination to append a solubilizing group or a vector for further elaboration. The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid for further derivatization, or used as a handle for attachment to other fragments.
Caption: Hypothetical workflow for PRMT5 inhibitor synthesis.
Conclusion
(5-Bromo-2-fluoro-3-iodophenyl)methanol is a valuable and versatile building block for drug discovery. Its pre-installed, differentially reactive halogen atoms allow for a predictable and regioselective approach to the synthesis of complex, polysubstituted aromatic compounds. The protocols outlined in this application note provide a solid foundation for researchers to leverage this scaffold in their own drug discovery programs, particularly in the pursuit of novel kinase inhibitors and other targeted therapies.
References
- U.S.
- Wikipedia.
- U.S. Patent WO2021163344A1, "Novel prmt5 inhibitors"
- U.S.
- PubChem Patent Summary for CN-120225509-A, "PRMT5 inhibitors and uses thereof"
- European P
- Chemistry LibreTexts.
- Organic Chemistry Portal. Sonogashira Coupling.
- SciSpace.
- ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
- High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis.
- Organic & Biomolecular Chemistry. Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements.
- ACS Publications. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
- Wiley Online Library.
- ACS Publications. Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling.
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- PMC.
- MDPI. Special Issue : Synthesis of Bioactive Compounds, 3rd Edition.
- OUCI. Improved Synthesis of Bioactive Molecules Through Flow Chemistry.
- Wikipedia. Sonogashira coupling.
- University of Houston. The Role of Medicinal Chemistry in Cancer Research.
- ChemScene. (3-Bromo-5-fluoro-2-iodophenyl)methanol.
- PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.
- PMC.
- PMC. Special Issue: “Rational Design and Synthesis of Bioactive Molecules”.
- R Discovery.
- BenchChem. Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine for Drug Discovery.
- Semantic Scholar. Anti-Cancer Agents in Medicinal Chemistry.
- NSF Public Access Repository. RSC Medicinal Chemistry.
- PMC. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde.
Sources
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PRMT5 inhibitors and uses thereof - Patent CN-120225509-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Chemoselective Suzuki-Miyaura Coupling of (5-Bromo-2-fluoro-3-iodophenyl)methanol
[1]
Executive Summary & Strategic Rationale
Target Substrate: (5-Bromo-2-fluoro-3-iodophenyl)methanol CAS: 450412-29-0 (Analogous scaffold reference) Core Challenge: Achieving high-fidelity regioselectivity between two electrophilic halogen sites (C-I vs. C-Br) in the presence of a protic benzylic alcohol.[1]
This guide details the sequential functionalization of (5-Bromo-2-fluoro-3-iodophenyl)methanol. This scaffold is a "privileged intermediate" in drug discovery because it offers three orthogonal handles for diversification:
-
C3-Iodo: The most reactive site, susceptible to rapid oxidative addition under mild conditions.[1]
-
C5-Bromo: A latent electrophile, activated only under elevated thermal or catalytic energy after the C3 site is engaged.[1]
-
C1-Methanol: A benzylic alcohol serving as a protic handle, stable under standard coupling conditions but modifiable (e.g., oxidation to aldehyde, conversion to benzyl halide) post-coupling.[1]
The Chemoselectivity Hierarchy
The success of this protocol relies on the bond dissociation energy (BDE) differentials between the carbon-halogen bonds.
-
C–I (~65 kcal/mol): Weakest bond.[1] Reacts at Room Temperature (RT) to 60°C.[1]
-
C–Br (~81 kcal/mol): Stronger bond.[1] Requires >80°C or specialized ligands (e.g., Buchwald biaryl phosphines) to react efficiently.[1]
-
C–F (~116 kcal/mol): Inert under standard Suzuki conditions.[1]
Visualizing the Reactivity Landscape
Figure 1: Chemoselectivity map illustrating the kinetic hierarchy of the halogen substituents.
Protocol A: Site-Selective C3-Coupling (The "Soft" Coupling)
Objective: Functionalize the C3-Iodo position while preserving the C5-Bromo and the benzylic alcohol.[1]
Mechanistic Insight
To ensure selectivity, we utilize the "Kinetic Control" strategy. By using a standard, less electron-rich ligand (Triphenylphosphine) and moderate temperatures, we exploit the lower activation energy of the C–I bond. The C–Br bond remains kinetically trapped and unreactive under these conditions.[1]
Experimental Workflow
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3–5 mol%) | Standard Pd(0) source.[1] PPh₃ is not active enough to insert into C-Br at low temps.[1] |
| Base | Na₂CO₃ (2.0 equiv, 2M aq.) | Mild base prevents aggressive deprotonation or side reactions.[1] |
| Solvent | DME/Water (4:1) or Toluene/EtOH/Water | Aqueous biphasic system promotes solubility of the boronic acid and inorganic base.[1] |
| Temperature | 40°C – 60°C | CRITICAL: Do not exceed 65°C to avoid C-Br activation.[1] |
| Time | 2 – 6 Hours | Monitor via TLC/LCMS.[1] Stop immediately upon consumption of starting material.[1] |
Step-by-Step Procedure
-
Setup: Charge a reaction vial with (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen promotes homocoupling of boronic acids.
-
Solvent Addition: Add degassed DME (concentration 0.1 M) and 2M aqueous Na₂CO₃ (2.0 equiv) via syringe.
-
Reaction: Heat the mixture to 50°C . Stir vigorously.
-
Monitoring: Check LCMS at 1 hour. Look for the mass of [Product + H]⁺.
-
Checkpoint: If starting material remains but C-Br coupling (bis-coupling) is observed (<5%), lower temp to 40°C.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc and water.[1][2] Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The product will be more polar than the starting material due to the biaryl system.
Protocol B: Sequential C5-Coupling (The "Hard" Coupling)
Objective: React the remaining C5-Bromo handle.[1] This step is performed on the isolated intermediate from Protocol A.
Mechanistic Insight
Now that the highly reactive Iodine is gone, we must overcome the higher activation barrier of the C–Br bond. We switch to "Thermodynamic Forcing" or "Ligand Acceleration."[1]
Experimental Workflow
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ + XPhos | Bidentate ligands (dppf) or Buchwald ligands (XPhos) increase catalyst life and reactivity.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv) | Stronger bases facilitate transmetallation for hindered or deactivated systems.[1] |
| Solvent | 1,4-Dioxane/Water (4:[1]1) | Dioxane allows for higher reflux temperatures (100°C).[1] |
| Temperature | 90°C – 100°C | High thermal energy required for C-Br oxidative addition.[1] |
Step-by-Step Procedure
-
Setup: Charge vial with Intermediate from Protocol A (1.0 equiv), Second Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).[1]
-
Solvent Addition: Add 1,4-Dioxane and 2M K₃PO₄ .[1]
-
Reaction: Heat to 95°C for 12–16 hours.
-
Workup: Standard aqueous extraction.
-
Note on Alcohol: If the benzylic alcohol interferes (rare, but possible if the product is prone to oxidation), consider protecting it as a TBS ether before this step, though it is usually unnecessary.
Sequential Workflow Diagram
Figure 2: Sequential workflow for the synthesis of 3,5-diaryl derivatives.
Troubleshooting & Optimization Guide
Issue: "Scrambling" or Bis-Coupling in Step 1
-
Symptom: You see significant amounts of the double-coupled product during the first step.[1]
-
Root Cause: Temperature is too high or the catalyst is too active (e.g., using XPhos in step 1).
-
Solution:
-
Switch to Pd(PPh₃)₄ if using a more active catalyst.[1]
-
Lower temperature to 40°C or even RT .
-
Slow addition of the boronic acid (syringe pump over 1 hour) to keep its concentration low relative to the excess iodide.
-
Issue: Protodeboronation
-
Symptom: The boronic acid converts to the simple arene (Ar-H) instead of coupling.[1]
-
Root Cause: Common with 2-heterocyclic boronic acids or electron-poor boronic acids.[1]
-
Solution:
Issue: Benzylic Alcohol Interference
References
-
Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link
-
Lutz Ackermann et al. (2009).[1] Sustainable Synthetic Approaches for Cross-Coupling Reactions. Green Chemistry. Link
-
BenchChem. (2025).[1][2][4] Application Notes for Cross-Coupling Reactions Involving Polyhalogenated Aromatics. Link[1]
-
Smolecule. (2024).[1] Product Entry: (5-Bromo-2-fluoro-3-iodophenyl)methanol.[1][5] Link
Sources
- 1. 1-Bromo-3-fluoro-2-iodobenzene | C6H3BrFI | CID 2783127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buy (5-Bromo-2-fluoro-3-iodophenyl)methanol [smolecule.com]
Sonogashira reaction conditions for (5-Bromo-2-fluoro-3-iodophenyl)methanol
Application Note: Chemoselective Sonogashira Coupling of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Part 1: Executive Summary & Strategic Rationale
The Challenge: The substrate (5-Bromo-2-fluoro-3-iodophenyl)methanol presents a classic but high-stakes chemoselectivity challenge. It contains two electrophilic sites: an aryl iodide (C–I) and an aryl bromide (C–Br). In drug discovery, this scaffold is a "linchpin" intermediate; the goal is to selectively functionalize the C–I bond with an alkyne while preserving the C–Br bond for subsequent cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig).
The Solution: This protocol utilizes the kinetic disparity between oxidative addition rates of Aryl-I versus Aryl-Br.[1][2][3] By employing a mild, room-temperature Pd(II)/Cu(I) catalytic system, we achieve >98% regioselectivity for the iodine position. The free benzyl alcohol remains tolerated, obviating the need for protecting group steps and increasing atom economy.
Key Success Factors:
-
Temperature Control: Strict adherence to ambient temperature (20–25 °C) to prevent activation of the C–Br bond.
-
Ligand Choice: Use of Triphenylphosphine (PPh3) rather than electron-rich alkyl phosphines (e.g.,
) to maintain a distinct reactivity gap between the halides. -
Inert Atmosphere: Critical to prevent copper-mediated homocoupling of the alkyne (Glaser coupling) and oxidation of the benzyl alcohol.
Part 2: Mechanistic Insight & Reaction Design
The selectivity relies on the oxidative addition step of the catalytic cycle. The bond dissociation energy (BDE) of C–I (~65 kcal/mol) is significantly lower than that of C–Br (~81 kcal/mol).
-
Electronic Activation: The fluorine atom at the C2 position is ortho to the iodine (C3) and para to the bromine (C5). The strong inductive effect (-I) of the fluorine atom significantly depletes electron density at the C3 position, accelerating the oxidative addition of Pd(0) into the C–I bond.
-
Catalyst Selection: We utilize Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] . This pre-catalyst is stable and reduces in situ to the active Pd(0)L2 species. Unlike Pd(PPh3)4, it is less sensitive to air during weighing and provides a controlled release of active species, preventing "burst" kinetics that could lead to side reactions.
Visualizing the Selectivity Pathway
Caption: Kinetic bifurcation in the catalytic cycle. The C-I bond reacts rapidly at RT, while the C-Br bond remains inert.
Part 3: Detailed Experimental Protocol
Target Reaction: Coupling of (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 equiv) with Phenylacetylene (1.2 equiv).
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[4][5] | Amount (for 1 mmol scale) | Role |
| Substrate | 330.93 | 1.0 | 331 mg | Electrophile |
| Phenylacetylene | 102.13 | 1.2 | 132 µL (122 mg) | Nucleophile |
| PdCl2(PPh3)2 | 701.90 | 0.03 (3 mol%) | 21 mg | Catalyst |
| CuI | 190.45 | 0.05 (5 mol%) | 9.5 mg | Co-catalyst |
| Triethylamine (Et3N) | 101.19 | 3.0 | 418 µL | Base/Solvent |
| THF (Anhydrous) | - | - | 5.0 mL (0.2 M) | Solvent |
Step-by-Step Procedure
Step 1: Reactor Preparation
-
Oven-dry a 25 mL round-bottom flask or a reaction vial equipped with a magnetic stir bar.
-
Cap with a rubber septum and cool under a stream of dry Argon (or Nitrogen).
-
Why? Oxygen promotes the homocoupling of alkynes (Glaser coupling) and can oxidize the Pd(0) species.
-
Step 2: Reagent Charging
-
Remove the septum briefly to add the solid substrate (5-Bromo-2-fluoro-3-iodophenyl)methanol (331 mg), PdCl2(PPh3)2 (21 mg), and CuI (9.5 mg).
-
Reseal with the septum.
-
Evacuate the flask (vacuum line/needle) and backfill with Argon. Repeat this cycle 3 times.
-
Critical: This ensures the headspace is oxygen-free.
-
Step 3: Solvent & Base Addition [5]
-
Via syringe, add Anhydrous THF (5 mL) and Triethylamine (418 µL).
-
Stir the mixture at Room Temperature (23 °C). The solution should turn yellow/brown. The substrate containing the alcohol should dissolve readily in THF.
Step 4: Alkyne Addition & Reaction
-
Add Phenylacetylene (132 µL) dropwise via syringe over 2 minutes.
-
Observation: The reaction mixture may darken (brown to black) as the catalytic cycle initiates and Cu-acetylides form.
-
-
Stir vigorously at Room Temperature for 4–6 hours.
-
Monitoring: Check reaction progress by TLC (Hexane/EtOAc 3:1) or LC-MS.[6]
-
Target: Disappearance of starting material (SM) and appearance of the mono-coupled product. The Br-coupled product (bis-coupling) should not be observed if kept at RT.
-
Step 5: Work-up
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Filter the mixture through a short pad of Celite to remove precipitated ammonium salts and palladium black. Rinse the pad with Ethyl Acetate.
-
Wash the filtrate with:
-
Water (1 x 15 mL)
-
Brine (1 x 15 mL)
-
Optional: If copper residues persist (blue/green tint), wash with 10% NH4Cl solution.
-
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Step 6: Purification
-
Purify the crude residue via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane to Hexane/EtOAc (80:20). The free alcohol makes the product more polar than simple biaryls, facilitating separation from non-polar byproducts (like alkyne dimers).
Part 4: Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Oxygen poisoning of catalyst. | Ensure rigorous degassing. Sparge solvents with Ar for 15 mins before use. |
| Homocoupling (Glaser) | Presence of O2. | Verify inert atmosphere.[3][6][7] Add the alkyne slowly. |
| Loss of Selectivity (Br reacts) | Temperature too high.[1] | Ensure reaction is at 20–25 °C. Do not heat. |
| Substrate Insolubility | Free alcohol aggregation. | Switch solvent to DMF or add a co-solvent like MeOH (though THF is usually sufficient). |
| Benzyl Alcohol Oxidation | Pd/Cu + O2 activity. | Strictly exclude air. If persistent, protect alcohol as TBS ether (though rarely needed). |
Part 5: References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[8] Journal of Organometallic Chemistry, 653(1-2), 46-49. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses reactivity orders I > Br > Cl). Link
-
Nagy, E., et al. (2012). High-Throughput Optimization of the Sonogashira Reaction. Organic Process Research & Development, 16(1), 117-122. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[3][5][9][10][11][12] Angewandte Chemie International Edition, 46(6), 834-871. Link
Sources
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- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Functional Group Transformations of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Abstract
This technical guide provides a comprehensive overview of key functional group transformations of the benzylic alcohol in (5-Bromo-2-fluoro-3-iodophenyl)methanol. This polysubstituted aromatic compound is a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for oxidation, conversion to halides, etherification, and esterification. The document emphasizes experimental design, mechanistic rationales, and chemoselectivity in the context of a sterically hindered and electronically complex substrate.
Introduction: The Synthetic Utility of a Polysubstituted Benzyl Alcohol
(5-Bromo-2-fluoro-3-iodophenyl)methanol is a unique starting material characterized by a highly functionalized aromatic ring. The presence of three different halogens (fluorine, bromine, and iodine) offers multiple handles for subsequent cross-coupling reactions, while the benzylic alcohol provides a versatile point for a variety of chemical modifications. The ability to selectively transform the alcohol functionality without disturbing the aryl halides is crucial for its application in the synthesis of complex molecules. This guide will explore four principal transformations of the hydroxyl group, providing detailed protocols and the underlying chemical principles.
Oxidation to the Corresponding Aldehyde
The selective oxidation of a primary benzylic alcohol to an aldehyde is a fundamental transformation in organic synthesis. Care must be taken to avoid over-oxidation to the carboxylic acid. For a substrate like (5-Bromo-2-fluoro-3-iodophenyl)methanol, mild and selective oxidizing agents are paramount.
Mechanistic Considerations for Selective Oxidation
Several reagents are suitable for this transformation, each with its own mechanistic pathway.
-
Manganese Dioxide (MnO₂): This is a mild and highly selective oxidizing agent for allylic and benzylic alcohols.[1][2] The reaction is heterogeneous and occurs on the surface of the MnO₂ particles.[3] The mechanism is believed to involve a radical intermediate, which contributes to its selectivity.[3]
-
Dess-Martin Periodinane (DMP): DMP is a hypervalent iodine reagent that offers a very mild and selective oxidation of alcohols to aldehydes or ketones.[4][5] The reaction proceeds under neutral conditions at room temperature, making it compatible with sensitive functional groups.[6]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[7][8] The Swern oxidation is known for its mild conditions and wide functional group tolerance.[7] The rate-determining step is the deprotonation of an alkoxysulfonium intermediate.[9]
Experimental Protocols for Oxidation
The following protocols are designed for the selective oxidation of (5-Bromo-2-fluoro-3-iodophenyl)methanol to (5-Bromo-2-fluoro-3-iodophenyl)benzaldehyde.
Table 1: Comparison of Oxidation Protocols
| Reagent | Stoichiometry (relative to alcohol) | Solvent | Temperature | Typical Reaction Time |
| Activated MnO₂ | 5-10 eq | Dichloromethane (DCM) or Chloroform | Room Temperature | 12-24 h |
| Dess-Martin Periodinane (DMP) | 1.1-1.5 eq | Dichloromethane (DCM) | Room Temperature | 1-3 h |
| Swern Oxidation | Oxalyl Chloride (1.5 eq), DMSO (2.2 eq), Triethylamine (5 eq) | Dichloromethane (DCM) | -78 °C to Room Temperature | 1-2 h |
Protocol 2.2.1: Oxidation with Activated Manganese Dioxide
-
To a solution of (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 eq) in dichloromethane (DCM, 0.1 M), add activated manganese dioxide (MnO₂, 10.0 eq).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing the filter cake with additional DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography on silica gel.
Protocol 2.2.2: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously for 15-20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2.2.3: Swern Oxidation
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Conversion to Benzyl Halides
The transformation of the benzylic alcohol to a benzyl halide introduces a good leaving group, facilitating subsequent nucleophilic substitution reactions.
Mechanistic Rationale for Halogenation
-
With Thionyl Chloride (SOCl₂): This reagent is commonly used to convert alcohols to chlorides.[10] The reaction proceeds through the formation of a chlorosulfite intermediate, followed by an intramolecular Sₙ2 attack by the chloride ion.[11]
-
With Phosphorus Tribromide (PBr₃): PBr₃ is effective for converting primary and secondary alcohols to alkyl bromides.[12][13] The mechanism involves the formation of a phosphite ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction, leading to inversion of stereochemistry if a chiral center is present.[11]
Experimental Protocols for Halogenation
Protocol 3.2.1: Synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methyl chloride
-
To a solution of (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly adding it to ice-cold water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the crude benzyl chloride.
Protocol 3.2.2: Synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methyl bromide
-
In a flask under an inert atmosphere, dissolve (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 eq) in anhydrous diethyl ether or DCM (0.2 M) and cool to 0 °C.
-
Add phosphorus tribromide (PBr₃, 0.4 eq) dropwise with stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by carefully pouring it over ice.
-
Separate the organic layer, wash sequentially with cold water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
Etherification: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[14][15] In this context, the benzylic alcohol is first converted to its alkoxide, which then reacts with an alkyl halide.
Mechanism of Williamson Ether Synthesis
This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[16] The alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophilic alkoxide.[17] This alkoxide then attacks the electrophilic carbon of a primary alkyl halide, displacing the halide and forming the ether linkage.[18] The reaction is sensitive to steric hindrance, so primary alkyl halides are preferred.[19]
Experimental Protocol for Etherification
Protocol 4.2.1: Synthesis of a Benzyl Ether Derivative
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) (0.2 M) at 0 °C under an inert atmosphere, add a solution of (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add the desired primary alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting alcohol is consumed, as monitored by TLC.
-
Cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude ether by column chromatography.
Esterification
Esterification of the benzylic alcohol can be achieved through several methods, including the classic Fischer-Speier esterification and milder, coupling agent-mediated reactions like the Steglich esterification.
Mechanistic Pathways for Ester Formation
-
Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[20][21] To drive the reaction to completion, an excess of one reactant is used, or water is removed as it is formed.[22] The mechanism involves protonation of the carboxylic acid carbonyl, nucleophilic attack by the alcohol, and subsequent elimination of water.[22] For benzylic alcohols, care must be taken to use only a catalytic amount of acid to avoid potential polymerization or sulfonation side reactions.[23]
-
Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[24][25] This reaction is performed under mild, neutral conditions and is particularly useful for sterically hindered substrates.[26][27] The carboxylic acid is activated by the carbodiimide to form an O-acylisourea intermediate, which is then attacked by the alcohol.[28]
Experimental Protocols for Esterification
Protocol 5.2.1: Fischer-Speier Esterification
-
In a round-bottom flask equipped with a reflux condenser, combine (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 eq), the desired carboxylic acid (e.g., acetic acid, 3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Toluene can be used as a solvent to facilitate azeotropic removal of water with a Dean-Stark apparatus.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash the organic solution sequentially with water, saturated aqueous NaHCO₃ solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Protocol 5.2.2: Steglich Esterification
-
To a solution of (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 eq), the desired carboxylic acid (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.
-
Upon completion, filter off the DCU precipitate and wash the solid with DCM.
-
Combine the filtrate and washings, and wash with 0.5 M HCl solution, followed by saturated aqueous NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude ester by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the workflows for the functional group transformations described.
Conclusion
The protocols outlined in this guide provide a robust framework for the functional group transformation of the alcohol in (5-Bromo-2-fluoro-3-iodophenyl)methanol. The choice of a specific method will depend on the desired product, the scale of the reaction, and the compatibility with other functional groups in a more complex synthetic sequence. By understanding the underlying mechanisms, researchers can troubleshoot and optimize these transformations for their specific applications in drug discovery and materials science.
References
-
Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Fiveable. (2025, August 15). Steglich Esterification Definition - Organic Chemistry Key.... Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved from [Link]
-
Teach the Mechanism. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Retrieved from [Link]
-
Filo. (2025, February 19). Convert the followingBenzyl alcohol to benzyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]
-
NPTEL Archive. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]
-
YouTube. (2021, September 29). Manganese Dioxide (MnO2) Oxidation Mechanism | Organic Chemistry. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (n.d.). Highly selective oxidation of alcohols using MnO2/TiO2-ZrO2 as a novel heterogeneous catalyst. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
Chegg.com. (2020, May 1). Solved Starting with benzyl alcohol, outline a synthesis of | Chegg.com. Retrieved from [Link]
-
Scribd. (n.d.). Benzylic and Allylic Alcohol Oxidation | PDF. Retrieved from [Link]
-
PubMed. (2004, May 14). Aerobic oxidation of benzyl alcohols catalyzed by aryl substituted N-hydroxyphthalimides. Possible involvement of a charge-transfer complex. Retrieved from [Link]
-
TRACE: Tennessee Research and Creative Exchange. (n.d.). Development of a new method for the conversion of alcohols into chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides?. Retrieved from [Link]
-
PubMed. (2011, April 15). Selective oxidation of benzylic and allylic alcohols using Mn(OAc)3/catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. Retrieved from [Link]
-
Sciencemadness.org. (2020, May 12). (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 7). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
Scribd. (n.d.). Fischer Esterification Analysis | PDF | Ester | Organic Chemistry. Retrieved from [Link]
-
Nptel. (n.d.). Module 1 : Oxidation Reactions. Retrieved from [Link]
-
Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
PubMed Central. (n.d.). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Retrieved from [Link]
-
ACS Publications. (2007, August 8). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions | The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Retrieved from [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). US2817686A - Process for converting alcohols to chlorides.
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Reddit. (2016, February 21). Anyone who has experience with PBr3 - reasons for low yield? : r/chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, January 24). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Retrieved from [Link]
-
YouTube. (2021, October 18). Reactivity Comparison Of Aryl, Vinyl, Allyl, Benzyl , Alkyl Halides & Silver Nitrate Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of various benzyl halides, benzyl alcohols and aniline deriva. Retrieved from [Link]
-
YouTube. (2022, August 16). Relative Reactivity of Alkyl,#Vinyl,Allyl,Aryl,Benzyl Halides. Retrieved from [Link]
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Application Note: Scalable Synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol
This Application Note is designed for process chemists and researchers requiring a scalable, high-purity synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol . The guide prioritizes regiochemical control and operational safety suitable for scale-up from gram to kilogram quantities.
Executive Summary & Retrosynthetic Strategy
The synthesis of poly-halogenated benzyl alcohols presents a unique challenge: installing three distinct halogens (F, Br, I) in a specific 1,2,3,5-substitution pattern without causing "halogen dance" (scrambling) or benzyne formation.[1]
The Core Challenge: Direct electrophilic iodination of 5-bromo-2-fluorobenzyl alcohol is non-selective and sluggish due to the deactivated ring. The Solution: A Directed Ortho Metalation (DoM) approach utilizing the strong ortho-directing ability of fluorine, combined with the directing power of a carboxylate surrogate.
Retrosynthetic Pathway
The most robust disconnection relies on 5-Bromo-2-fluorobenzoic acid as the starting material. The synthesis proceeds via two main stages:
-
Regioselective C3-Lithiation/Iodination: Exploiting the acidity of the C3 proton (flanked by F) to install the iodine atom.
-
Chemoselective Reduction: Converting the carboxylic acid to the alcohol without debrominating or deiodinating the aromatic ring.
Figure 1: Retrosynthetic strategy prioritizing the commercially available benzoic acid precursor.
Critical Mechanistic Insights
Why this Route? (Causality & Logic)
-
Regiocontrol: In 5-bromo-2-fluorobenzoic acid, two protons are theoretically available for lithiation: C3 (ortho to F) and C6 (ortho to COOH).[1]
-
C3 Position: Activated by the strong inductive effect of Fluorine (ortho) and the weaker effect of Bromine (meta).[1]
-
C6 Position: Activated by the Carboxylate (via chelation) and Bromine (ortho).[1]
-
Decision: By using LDA (Lithium Diisopropylamide) at -78°C , the reaction is kinetically controlled to favor the C3 position (ortho to Fluorine).[1] Fluorine is a superior Directed Metalation Group (DMG) compared to the carboxylate in this context, primarily due to the potent acidification of the adjacent proton.
-
-
Safety (Benzyne Avoidance): 2-Fluoro-lithio species are prone to eliminating LiF to form benzynes, which leads to tars and decomposition.[1] Maintaining the temperature strictly below -70°C is non-negotiable to prevent this elimination.
Detailed Experimental Protocols
Stage 1: Preparation of 5-Bromo-2-fluoro-3-iodobenzoic acid
Reaction Overview:
Reagents & Stoichiometry:
| Reagent | Equiv. | Role | Critical Parameter |
|---|---|---|---|
| 5-Bromo-2-fluorobenzoic acid | 1.0 | Substrate | Dry, KF < 0.1% |
| LDA (2.0M in THF/Heptane) | 2.2 - 2.4 | Base | Freshly titrated; Excess required for COOH deprotonation |
| Iodine (
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer, internal temperature probe, and nitrogen inlet.
-
Solvent Charge: Add anhydrous THF (10 volumes relative to substrate) and cool to -78°C (dry ice/acetone bath).
-
Base Generation/Addition:
-
Add LDA solution dropwise via addition funnel.
-
Note: Ensure internal temperature does not rise above -65°C.
-
-
Substrate Addition:
-
Dissolve 5-bromo-2-fluorobenzoic acid in THF (5 volumes).
-
Add this solution dropwise to the LDA mixture at -78°C.
-
Observation: The solution typically turns deep orange/red (formation of the lithiated species).
-
Aging: Stir at -78°C for 1 hour . (Do not over-age; risk of scrambling).[1]
-
-
Quench (Iodination):
-
Prepare a solution of Iodine (
) in THF.[1] -
Add the Iodine solution rapidly but controlled, keeping Temp < -60°C.
-
The color will transition from red/orange to dark brown.
-
-
Workup:
-
Purification:
-
The crude acid can often be recrystallized from Ethanol/Water or Toluene.
-
Target Yield: 75-85%.
-
Stage 2: Reduction to (5-Bromo-2-fluoro-3-iodophenyl)methanol[1]
Reaction Overview:
Direct reduction of the carboxylic acid using Borane-THF complex (
Reagents & Stoichiometry:
| Reagent | Equiv. | Role | Critical Parameter |
|---|---|---|---|
| 5-Bromo-2-fluoro-3-iodobenzoic acid | 1.0 | Substrate | - |
|
Step-by-Step Protocol:
-
Setup: Clean, dry flask under Nitrogen.
-
Dissolution: Dissolve the Stage 1 acid in anhydrous THF (8 volumes). Cool to 0°C .[2]
-
Addition: Add
solution dropwise. Gas evolution ( ) will occur—ensure proper venting.[1] -
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 4–6 hours.
-
Monitoring: Check by TLC or LCMS for disappearance of Acid.
-
-
Quench:
-
Cool back to 0°C.
-
Slowly add Methanol. (Vigorous bubbling!).
-
Stir for 30 mins to break down borane complexes.
-
-
Isolation:
-
Final Purification:
-
Column Chromatography (Hexanes/Ethyl Acetate gradient) is usually required to remove trace impurities.[1]
-
Target Yield: 85-90%.
-
Analytical Quality Control (QC)[1]
To validate the identity and purity of the final product, the following parameters must be met.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (UV 254nm) | > 98.0% |
| Identity ( | DMSO- | Characteristic benzylic -CH2- doublet (~4.5 ppm) and -OH triplet.[1] Aromatic region: Two distinct doublets (H4 and H6) showing meta-coupling.[1] |
| Regiochemistry | Single peak. No evidence of 4-iodo isomer (which would show different F-H coupling constants). | |
| Mass Spec | LC-MS (ESI-) | Matches theoretical isotope pattern for 1 Br and 1 I. |
NMR Diagnostic Tip: The coupling constant between Fluorine and the aromatic protons is diagnostic. In the 2-fluoro-3-iodo pattern, the H4 proton (para to COOH/CH2OH) will show a specific coupling pattern distinct from the H6 proton.
Process Safety & Troubleshooting
Figure 2: Critical Safety Control Points.
-
Cryogenic Management: On a large scale (>100g), use a jacketed reactor with a dedicated cryostat.[1] Do not rely on dry ice baths alone, as temperature gradients can lead to local "hot spots" where benzyne formation occurs.[1]
-
Iodine Scrubber: The workup releases iodide/iodine vapors. Ensure the scrubber system contains thiosulfate solution.
-
Borane Safety:
is flammable and generates hydrogen upon quenching. Ensure the reactor headspace is continuously purged with nitrogen.
References
-
Directed Ortho Metalation Reviews: Snieckus, V. "Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879-933.[1] Link[1]
-
Regioselective Lithiation of Fluoroarenes: Schlosser, M. et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[3] European Journal of Organic Chemistry, 2002.[1]
-
Precursor Availability: 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0).[1] [1]
-
Analogous Synthesis (MRTX849 Intermediates): Fell, J. B., et al. "Identification of the Clinical Development Candidate MRTX849..."[1] Journal of Medicinal Chemistry, 2020, 63(13), 6679–6693.[1] (Describes similar halogenated scaffolds). Link[1]
-
Borane Reduction Protocols: Brown, H. C., et al. "Selective reductions.[1] 26. Lithiated borohydrides..." J. Org. Chem. 1982.
Sources
Regioselective functionalization of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Application Note: Regioselective Functionalization of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Executive Summary
In modern drug discovery and complex molecule synthesis, arene scaffolds bearing multiple orthogonal functionalization vectors are highly prized. (5-Bromo-2-fluoro-3-iodophenyl)methanol (CAS 2090447-85-9)[1] is a premier multi-vector building block. It features three distinct halogens (fluorine, bromine, and iodine) and a benzylic alcohol, providing four independent handles for derivatization.
This application note details a robust, self-validating strategy for the sequential, regioselective cross-coupling of this scaffold. By exploiting the inherent kinetic differences in carbon-halogen bond oxidative additions, researchers can programmatically install diverse pharmacophores at the C3 and C5 positions while preserving the C2-fluoro and C1-hydroxymethyl groups for downstream manipulation.
Mechanistic Rationale & Kinetic Control (E-E-A-T)
As a Senior Application Scientist, it is critical to look beyond the empirical steps and understand the causality of the catalyst and condition selection. The regioselectivity of transition-metal-catalyzed cross-coupling on polyhalogenated arenes is strictly governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds[2].
-
C–I Bond (Position 3): With a BDE of approximately 65 kcal/mol, the C–I bond undergoes rapid oxidative addition to Pd(0) species. This allows for functionalization under exceptionally mild conditions (room temperature to 40 °C) using standard, moderately electron-rich ligands like PPh₃.
-
C–Br Bond (Position 5): The C–Br bond has a higher BDE (~80 kcal/mol). At lower temperatures, it remains completely inert to Pd(PPh₃)₄. Once the iodine is substituted, the C–Br bond can be activated by elevating the temperature (80–100 °C) and employing highly active, electron-rich, sterically bulky ligands (e.g., SPhos or dppf) that lower the activation barrier for oxidative addition[3].
-
C–F Bond (Position 2): At ~115 kcal/mol, the C–F bond is inert to standard palladium-catalyzed cross-coupling, serving either as a permanent bioisostere in the final drug candidate or as a site for subsequent Nucleophilic Aromatic Substitution (S_NAr) if sufficiently activated by newly installed electron-withdrawing groups.
-
Hydroxymethyl Group (Position 1): The free -OH group can potentially coordinate to palladium or react with strong bases. To maintain chemoselectivity and avoid the need for protecting groups (like silyl ethers), mild bases (e.g., Na₂CO₃ or Cs₂CO₃) are utilized throughout the workflow[4].
Strategic Workflow Visualization
Sequential regioselective cross-coupling workflow for (5-Bromo-2-fluoro-3-iodophenyl)methanol.
Self-Validating Experimental Protocols
Protocol A: Chemoselective C3-Arylation (Suzuki-Miyaura)
Objective: Selectively couple an aryl boronic acid at the C3 (iodo) position without disturbing the C5 (bromo) position.
-
Preparation: In a rigorously dried Schlenk flask, combine (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 equiv, 1.0 mmol) and the desired Arylboronic acid (1.05 equiv). Causality: A slight excess of boronic acid ensures complete consumption of the highly reactive C-I bond without forcing over-reaction.
-
Catalyst & Base: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv).
-
Solvent System: Add a degassed mixture of THF/H₂O (4:1 v/v, 0.2 M). Causality: The biphasic system solubilizes the inorganic base and boronic acid. Degassing is mandatory to prevent catalyst oxidation and subsequent Glaser-type homocoupling.
-
Reaction: Stir the mixture at 40 °C for 4–6 hours.
-
Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak disappears. Crucially, verify the absence of the bis-arylated mass. The mild temperature and less active catalyst act as a self-regulating system that halts oxidative addition at the C-Br bond[2].
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Subsequent C5-Functionalization (Second Suzuki-Miyaura)
Objective: Functionalize the remaining C5 (bromo) position of the intermediate generated in Protocol A.
-
Preparation: Charge a vial with the 3-Aryl-5-bromo-2-fluorobenzyl alcohol intermediate (1.0 equiv, 1.0 mmol) and the second Arylboronic acid (1.2 equiv).
-
Catalyst & Ligand: Add Pd₂(dba)₃ (2.5 mol%) and SPhos (10 mol%). Causality: SPhos is a bulky, electron-rich biaryl phosphine that facilitates the difficult oxidative addition into the C-Br bond and accelerates reductive elimination, preventing catalyst stalling[3].
-
Base & Solvent: Add anhydrous Cs₂CO₃ (2.5 equiv) and degassed Toluene (0.2 M). Causality: Cs₂CO₃ is basic enough to facilitate transmetalation but mild enough to tolerate the unprotected benzylic alcohol.
-
Reaction: Seal the vial and heat to 90 °C for 12 hours.
-
Self-Validation Checkpoint: Monitor by TLC/LC-MS. The elevated temperature should drive the reaction to full conversion. If unreacted starting material remains, it indicates catalyst poisoning or insufficient degassing, requiring a spike of Pd/SPhos.
-
Workup: Filter through a pad of Celite, concentrate, and purify via silica gel chromatography.
Quantitative Data Presentation
The following table summarizes the expected performance metrics for the sequential functionalization of this scaffold, demonstrating the robustness of the kinetic control strategy.
| Reaction Step | Target Bond | Catalyst System | Temp (°C) | Base | Expected Yield (%) | Regioselectivity (Target vs Other) |
| Step 1: Mono-Coupling | C3 (Iodo) | Pd(PPh₃)₄ (5 mol%) | 40 | Na₂CO₃ | 82–88% | > 98:2 (C3 vs C5) |
| Step 1 (Alternative) | C3 (Iodo) | Pd(dppf)Cl₂ (3 mol%) | 25 | K₃PO₄ | 85–90% | > 95:5 (C3 vs C5) |
| Step 2: Bis-Coupling | C5 (Bromo) | Pd₂(dba)₃ / SPhos | 90 | Cs₂CO₃ | 75–85% | N/A (Full Conversion) |
| Step 2 (Amination) | C5 (Bromo) | RuPhos Pd G3 | 85 | LiHMDS* | 60–70% | N/A (Requires -OH protection) |
*Note: If Buchwald-Hartwig amination is desired at Step 2 using strong bases like LiHMDS or NaOtBu, the C1-hydroxymethyl group must be temporarily protected (e.g., as a TBS ether) to prevent alkoxide-driven side reactions.
References
-
Al-Zoubi, R. M. "Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions". PMC - National Institutes of Health, 2020. URL:[Link]
-
"A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions". Chemical Science (RSC Publishing), 2022. DOI: 10.1039/D2SC00174H. URL:[Link]
-
Lima, C. F. R. A. C., et al. "Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction". Catalysts (MDPI), 2023. DOI: 10.3390/catal13060928. URL:[Link]
Sources
- 1. 2090447-85-9|(5-Bromo-2-fluoro-3-iodophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for (5-Bromo-2-fluoro-3-iodophenyl)methanol synthesis
Prepared by: Gemini, Senior Application Scientist Last Updated: February 28, 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges, enhance reaction yields, and ensure the purity of the final product. Our approach is grounded in established chemical principles and field-proven insights to support your experimental success.
Synthesis Overview
The most direct and reliable method for synthesizing (5-Bromo-2-fluoro-3-iodophenyl)methanol is through the chemoselective reduction of its corresponding aldehyde precursor, 5-Bromo-2-fluoro-3-iodobenzaldehyde. This transformation targets the carbonyl group while preserving the sensitive halogen substituents on the aromatic ring. The reagent of choice for this reduction is Sodium Borohydride (NaBH₄) due to its mild nature and high selectivity for aldehydes and ketones.[1][2]
The general workflow is outlined below:
Caption: General workflow for the synthesis of the target alcohol.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of 5-Bromo-2-fluoro-3-iodobenzaldehyde.
Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted starting material (aldehyde). What are the primary causes?
Answer: This is a classic case of incomplete reaction, which can be attributed to several factors related to the hydride reagent and reaction conditions.
-
Cause A: Insufficient or Deactivated Sodium Borohydride (NaBH₄)
-
Explanation: NaBH₄ is a moisture-sensitive reagent. Over time, it can hydrolyze, reducing its hydride-donating capacity. Furthermore, while one mole of NaBH₄ can theoretically reduce four moles of aldehyde, a stoichiometric excess is always used in practice to overcome any degradation and ensure the reaction goes to completion.[3]
-
Solution:
-
Verify Reagent Quality: Use a freshly opened bottle of NaBH₄ or one that has been stored correctly in a desiccator.
-
Increase Stoichiometry: Increase the molar equivalents of NaBH₄ from a typical 1.5 eq. to 2.0 or even 2.5 eq. relative to the aldehyde.
-
Controlled Addition: Add the NaBH₄ powder in portions to the cooled reaction mixture. This maintains a higher concentration of the active reagent throughout the addition.
-
-
-
Cause B: Sub-optimal Reaction Temperature
-
Explanation: The reduction of aldehydes with NaBH₄ is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.[3] If the reaction is maintained at 0 °C for its entire duration, the rate may be too slow, leading to an incomplete conversion within a standard timeframe.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress by TLC until the starting aldehyde spot has completely disappeared.
-
-
Cause C: Inadequate Reaction Time
-
Explanation: Even with sufficient reagent and optimal temperature, complex or sterically hindered substrates may require longer reaction times for full conversion.
-
Solution: Extend the reaction time at room temperature, monitoring every hour by TLC. If the reaction stalls, a small, additional portion of NaBH₄ may be required.
-
Question 2: My final product is contaminated with an impurity that has a similar polarity. I suspect dehalogenation has occurred. Is this possible and how can I prevent it?
Answer: Yes, dehalogenation is a potential side reaction, particularly for aryl iodides and bromides. While NaBH₄ is much less prone to causing this than stronger reducing agents like LiAlH₄, it can occur under forcing conditions.[4] The C-I bond is the most susceptible to reductive cleavage, followed by the C-Br bond.
-
Mechanism of Dehalogenation: The mechanism can be complex, but it may involve single-electron transfer (SET) processes or catalysis by trace metal impurities, which generate radical intermediates that abstract a hydrogen atom from the solvent.
-
Preventative Measures:
-
Strict Temperature Control: Avoid heating the reaction mixture. Elevated temperatures significantly increase the rate of side reactions, including dehalogenation. Maintain the temperature between 0 °C and room temperature.
-
Use High-Purity Reagents: Ensure all reagents and solvents are free from transition metal contamination, which can catalyze reductive dehalogenation.
-
Minimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material has been consumed. Once TLC indicates full conversion, proceed with the workup immediately.
-
Alternative Reagent System: In persistent cases, using a modified or milder borohydride system, such as NaBH₄/Na₂C₂O₄ in water, can enhance selectivity and provide a greener alternative, potentially minimizing side reactions.[5]
-
Caption: Troubleshooting decision tree for low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for this reduction?
A1: A mixture of Tetrahydrofuran (THF) and Methanol (MeOH) is highly effective. THF is an excellent solvent for the aromatic aldehyde, while methanol is required to activate the NaBH₄ and serve as a proton source during the reaction sequence.[3] A typical ratio is 4:1 THF:MeOH. The aldehyde is dissolved in THF first, the solution is cooled, and then methanol is added, followed by the NaBH₄.
Q2: How should I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system, such as 4:1 Hexanes:Ethyl Acetate. The starting aldehyde is significantly less polar than the product alcohol. The aldehyde will have a higher Rf value (travel further up the plate), while the alcohol product will have a lower Rf value. The reaction is complete when the aldehyde spot is no longer visible under UV light or after staining.
Q3: What is the proper workup procedure after the reaction is complete?
A3: A careful workup is crucial for isolating the product.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 1 M HCl or saturated aqueous NH₄Cl to neutralize excess NaBH₄ and decompose the borate-alkoxide complexes. Be cautious, as hydrogen gas evolution can cause frothing.
-
Extraction: Once gas evolution ceases, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Q4: What is the best method for purifying the final (5-Bromo-2-fluoro-3-iodophenyl)methanol?
A4: Flash column chromatography is the most effective method for obtaining a highly pure product. Given the polarity of the alcohol, a silica gel stationary phase is appropriate.
-
Eluent System: A gradient elution starting from a low polarity mixture (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity (e.g., to 4:1 Hexanes:EtOAc) will effectively separate the non-polar impurities and the more polar alcohol product.
-
Alternative: If the crude product solidifies and is relatively clean, recrystallization from a suitable solvent system (e.g., heptane/EtOAc) can be an alternative, scalable purification method.
Data Summary & Recommended Protocol
The following table summarizes the optimized conditions for the reduction.
| Parameter | Recommended Value | Rationale |
| Substrate | 5-Bromo-2-fluoro-3-iodobenzaldehyde | 1.0 eq. |
| Reducing Agent | Sodium Borohydride (NaBH₄) | 1.5 - 2.0 eq. |
| Solvent | THF / Methanol (4:1 v/v) | Excellent solubility for substrate and activation of reagent.[3] |
| Temperature | 0 °C to Room Temperature | Controls initial exotherm, then ensures reaction completion. |
| Reaction Time | 2 - 5 hours | Substrate dependent; monitor by TLC for completion. |
| Workup | Quench with 1M HCl, extract with EtOAc | Standard procedure to neutralize excess reagent and isolate product. |
| Purification | Silica Gel Column Chromatography | Effective for removing unreacted starting material and byproducts. |
Detailed Experimental Protocol
-
Reaction Setup: To a dry, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-fluoro-3-iodobenzaldehyde (1.0 eq.).
-
Dissolution: Add anhydrous THF (approx. 0.1 M concentration) and stir until the aldehyde is fully dissolved. Cool the flask to 0 °C using an ice-water bath.
-
Methanol Addition: Slowly add methanol (25% of the THF volume) to the cooled solution.
-
Reduction: While maintaining the temperature at 0 °C, add Sodium Borohydride (1.5 eq.) portion-wise over 15 minutes. A slight effervescence may be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and carefully add 1 M HCl dropwise until gas evolution stops.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (5-Bromo-2-fluoro-3-iodophenyl)methanol.
References
-
Ranu, B. C., & Das, A. (2004). NaBH₄/Na₂C₂O₄/H₂O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Oriental Journal of Chemistry. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Overcoming Low Yields in Long-Chain Alcohol Synthesis. BenchChem.
-
Saeed, A. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. Retrieved February 28, 2026, from [Link]
- Grignard Reaction. (n.d.). Cambridge University Press.
- University of Missouri-St. Louis. (n.d.). Experiment 25 – The Grignard Reaction.
-
Chem-Impex. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved February 28, 2026, from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Nishimura, T., et al. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. ACS Omega.
-
Narayana, C., & Periasamy, M. (1985). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting guide for the synthesis of chiral alcohols. BenchChem.
-
Wikipedia. (n.d.). Grignard reagent. Retrieved February 28, 2026, from [Link]
-
LibreTexts Chemistry. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved February 28, 2026, from [Link]
-
Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Organic Syntheses Procedure. (n.d.). 6-CHLORO-1-HEXENE. [Link]
- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.
- Baran, P. S., et al. (2010). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
-
D'Auria, M., & Tofani, D. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). EP1476415A1 - Iodination of 4-fluoro-benzaldehyde.
- Royal Society of Chemistry. (2020). New findings and current controversies on oxidation of benzyl alcohol by a copper complex. RSC Advances.
- BenchChem Technical Support Team. (2025).
-
Schlosser, M., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]
- Waser, J., et al. (2015). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research.
-
ChemBK. (2024). (3-bromo-5-fluorophenyl)methanol. Retrieved February 28, 2026, from [Link]
- Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
-
TSI Journals. (2008). AN IMPROVED PROTOCOL FOR SYNTHESIS OF IODOHYDROXYBENZALDEHYDE USING IODINE AND IODIC ACID. [Link]
- Postigo, A., et al. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews.
- Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. ias.ac.in [ias.ac.in]
- 4. BJOC - Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium [beilstein-journals.org]
- 5. orientjchem.org [orientjchem.org]
Technical Support Center: Purification of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Welcome to the Application Support Center. This specialized guide provides advanced troubleshooting, mechanistic insights, and validated purification protocols for (5-Bromo-2-fluoro-3-iodophenyl)methanol .
Purifying polyhalogenated benzyl alcohols presents unique chromatographic challenges. The presence of three distinct halogens (bromine, fluorine, and iodine) on a single aromatic ring creates a complex interplay of strong dipole moments, steric hindrance, and highly labile bonds. This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation without compromising structural integrity.
Physicochemical Profiling & Chromatographic Implications
Understanding the intrinsic properties of (5-Bromo-2-fluoro-3-iodophenyl)methanol (CAS: 2090447-85-9)[1][2] is the first step in designing a rational purification strategy. The table below summarizes how its molecular features dictate its behavior during isolation.
| Property / Parameter | Value / Characteristic | Chromatographic Implication |
| Molecular Weight | 330.92 g/mol [1] | High mass and density; elutes late in standard GC-MS runs. |
| C-I Bond Stability | Highly Labile (~65 kcal/mol) | Prone to homolytic cleavage. Mandates light-shielded glassware and low-temperature evaporation to prevent deiodination[3]. |
| C-F Bond Polarity | Strong localized dipole | Alters local electron density, requiring orthogonal stationary phases (like PFP) for isomer separation. |
| Hydroxyl Group (-OH) | Hydrogen-bond donor | Provides the primary anchor for normal-phase silica retention, allowing separation from non-polar byproducts. |
Troubleshooting Guides & FAQs
As a Senior Application Scientist, I frequently encounter researchers struggling with yield loss and co-elution when handling this specific scaffold. Below are the most critical issues and their mechanistic solutions.
Q1: I am observing significant deiodination (loss of the iodine atom) during silica gel column chromatography. How can I prevent this?
Causality: The carbon-iodine (C-I) bond is the weakest link in this molecule. It is highly susceptible to photolytic cleavage (UV/ambient light) and Lewis acid-catalyzed degradation. Standard unmodified silica gel possesses acidic silanol groups (pH ~4.5-5.5) which can activate the benzylic hydroxyl group or destabilize the electron-rich halogenated ring, accelerating degradation. Solution:
-
Light Shielding: Wrap the chromatography column and all collection flasks tightly in aluminum foil.
-
Stationary Phase Deactivation: Pre-treat your silica gel with 0.5% to 1% Triethylamine (TEA) in hexanes. This neutralizes the acidic silanol sites. Flush with pure hexanes before loading your compound to prevent basic degradation.
-
Thermal Control: Never exceed 35°C during rotary evaporation. High temperatures exponentially increase the rate of dehalogenation[3].
Q2: How do I separate the target molecule from its positional isomer, (3-Bromo-2-fluoro-5-iodophenyl)methanol?
Causality: Positional isomers of polyhalogenated benzenes, such as (3-Bromo-2-fluoro-5-iodophenyl)methanol[4], have nearly identical lipophilicity (LogP) and boiling points. Normal-phase silica relies primarily on hydrogen bonding via the -OH group, which is virtually identical in both isomers.
Solution: Switch from normal-phase silica to Reverse-Phase Preparative HPLC using a Pentafluorophenyl (PFP) stationary phase . Unlike standard C18 columns that separate purely based on hydrophobicity, PFP columns offer orthogonal selectivity via
Q3: My product co-elutes with the unreacted starting benzaldehyde. What is the best solvent system?
Causality: While benzaldehydes are generally less polar than their corresponding benzyl alcohols, the heavy halogenation of this specific molecule significantly increases its lipophilicity. This compresses the retention factor (
Visualizations & Workflows
To streamline your purification strategy, follow the logical decision trees below.
Fig 1: Decision matrix for selecting purification routes based on crude profiling.
Fig 2: Mechanistic logic for stationary phase selection in resolving polyhalogenated isomers.
Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Built-in analytical checkpoints ensure that if a deviation occurs, it is caught immediately before product is lost.
Protocol A: Optimized Flash Column Chromatography (Scale: 1-5 grams)
Objective: Isolate the target alcohol from des-halogenated byproducts while strictly preventing C-I bond cleavage[5].
-
Preparation: Pack a glass column with 230-400 mesh silica gel. Critical Step: Wrap the entire column and collection tubes in aluminum foil to exclude UV/visible light.
-
Deactivation: Flush the column with 3 column volumes (CV) of Hexane containing 0.5% Triethylamine (TEA) to neutralize acidic silanol groups. Follow immediately with 2 CV of pure Hexane to remove excess TEA.
-
Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM) or Toluene. Apply evenly to the top of the silica bed.
-
Elution: Run a step gradient:
-
0-3 CV: 100% Hexane (elutes highly non-polar impurities and unreacted halobenzenes).
-
3-8 CV: 90:10 to 85:15 Hexane:Ethyl Acetate (elutes the target benzyl alcohol).
-
-
System Validation: Monitor fractions via TLC (UV 254 nm). The target compound must exhibit an
of ~0.35 in 85:15 Hexane:EtOAc. Self-Check: If the shifts higher, verify that excess TEA was fully washed out, as residual base increases the artificially. -
Concentration: Pool product-containing fractions and concentrate under reduced pressure in a foil-wrapped flask. Maintain the water bath at
[3].
Protocol B: Preparative HPLC for Isomer Resolution (Scale: 10-100 mg)
Objective: Achieve baseline separation of (5-Bromo-2-fluoro-3-iodophenyl)methanol from its positional isomers[4].
-
Column Selection: Install a Pentafluorophenyl (PFP) preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Milli-Q Water (Neutral, NO acidic modifiers like TFA, which can degrade the product).
-
Solvent B: Acetonitrile (HPLC Grade).
-
-
Gradient: Run a shallow gradient from 40% B to 70% B over 25 minutes. Flow rate: 15 mL/min.
-
Detection: Monitor UV absorbance at 220 nm and 254 nm.
-
System Validation: The PFP stationary phase will retain the isomer with the stronger localized dipole moment longer. Collect peaks separately. Self-Check: Verify isomeric purity via
F-NMR. The fluorine shift will be highly distinct depending on whether it is ortho to a bromine or an iodine atom, instantly validating the success of the separation.
References
1.[1] BLD Pharm - 2090447-85-9 | (5-Bromo-2-fluoro-3-iodophenyl)methanol. Source: bldpharm.com. URL: 1 2.[2] ChemicalBook - (5-Bromo-2-fluoro-3-iodophenyl)methanol Information. Source: chemicalbook.com. URL: 2 3.[5] Benchchem - A Comparative Guide to Greener Syntheses of Halogenated Benzyl Alcohols. Source: benchchem.com. URL: 5 4.[4] BLD Pharm - 2092124-00-8 | (5-Bromo-2-fluoro-4-iodophenyl)methanol Isomers. Source: bldpharm.com. URL: 4 5.[3] Google Patents - US3523978A - Process for the purification of benzyl alcohol. Source: google.com. URL: 3 6. MDPI - Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst. Source: mdpi.com. URL:
Sources
- 1. 2090447-85-9|(5-Bromo-2-fluoro-3-iodophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. (5-Bromo-2-fluoro-3-iodophenyl)methanol | 2090447-85-9 [chemicalbook.com]
- 3. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 4. 2092124-00-8|(5-Bromo-2-fluoro-4-iodophenyl)methanol|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chemoselectivity Protocols for (5-Bromo-2-fluoro-3-iodophenyl)methanol
Ticket ID: CHEM-SEL-5BR-2F-3I Subject: Minimizing Debromination Side Reactions during Functionalization Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary
You are encountering debromination (loss of the C-5 bromine) while attempting to functionalize the C-3 iodine position of (5-Bromo-2-fluoro-3-iodophenyl)methanol . This is a classic chemoselectivity challenge in polyhalogenated arenes.
The instability of the C-Br bond in this specific scaffold arises from two primary vectors:
-
Over-exchange (Lithium-Halogen Exchange): Standard alkyllithiums (
-BuLi) are too aggressive, leading to competitive Br/Li exchange or "Halogen Dance" rearrangement. -
Hydrodehalogenation (Pd-Catalysis): During cross-coupling, hydride sources (solvents, bases) reduce the C-Br bond via oxidative addition/reductive elimination cycles.
This guide provides the validated protocols to lock the bromine in place while selectively activating the iodine.
Module 1: The Metal-Halogen Exchange Protocol (The "Turbo" Solution)
The Problem: Using
The Solution: Switch to Turbo Grignard (
Protocol 1: Selective I/Mg Exchange
Use this method to generate the Grignard species for reaction with electrophiles (aldehydes, ketones, etc.).
| Parameter | Specification | Rationale |
| Reagent | Fast I/Mg exchange; inert to Br/Mg exchange at | |
| Stoichiometry | 2.1 - 2.2 equivalents | 1.0 eq deprotonates the -OH (protecting it in situ); 1.1 eq exchanges the Iodine. |
| Temperature | -20^\circ C to -10^\circ C | Optimal window. Below -40^\circ C is too slow; above 0^\circ C risks Br attack. |
| Time | 30 - 60 minutes | Monitor by GC-MS (iodine peak disappears; bromine remains). |
Step-by-Step Workflow:
-
Dissolution: Dissolve (5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 mmol) in anhydrous THF (5 mL) under Argon. Cool to -20^\circ C .
-
The "Sacrificial" Base: Add the first equivalent of
-PrMgCl·LiCl (or MeMgCl) dropwise. This forms the magnesium alkoxide (–OMgCl).-
Note: Gas evolution (propane/methane) will occur. Vent appropriately.
-
-
The Exchange: Add the remaining 1.1 eq of
-PrMgCl·LiCl .[3][4] Stir at -20^\circ C for 45 mins. -
Verification: Quench a small aliquot with water/iodine.
-
Success: Recovery of starting material (if I
quench) or des-iodo product (if water quench). -
Failure (Debromination): Presence of des-bromo product indicates temp was too high.
-
-
Electrophile Trapping: Add your electrophile (e.g., aldehyde) at -20^\circ C, then slowly warm to RT.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
The Problem: You observe the formation of the des-bromo byproduct (hydrodebromination) during Suzuki coupling. This occurs when the Pd(0) center oxidatively adds to the C-Br bond (after consuming the C-I) and then eliminates a hydride.[5]
The Solution: Exploit the rate difference of Oxidative Addition (OA).
Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying the root cause of hydrodebromination in Pd-catalyzed couplings.
Recommended Conditions (Suzuki-Miyaura)
-
Catalyst: Pd(dppf)Cl
·DCM (2-5 mol%). The ferrocenyl ligand provides a wide bite angle that favors the C-I reaction but is less prone to "scrambling" than monodentate phosphines. -
Base: K
PO (mild, buffers pH). Avoid ethoxide/methoxide bases which can act as hydride donors ( -hydride elimination from the ethoxide). -
Solvent: THF/Water (4:1) . Avoid primary/secondary alcohols (MeOH, iPrOH) which promote hydrodehalogenation.
Module 3: Handling the Benzylic Alcohol
The free hydroxyl group (-CH
FAQ: Should I protect the alcohol?
| Scenario | Recommendation | Protocol |
| Metal-Halogen Exchange | Optional (In-situ) | Use 2.1 eq of Grignard (Method described in Module 1). The magnesium alkoxide acts as a temporary protecting group. |
| Suzuki Coupling | Highly Recommended | Protect as TBS (tert-butyldimethylsilyl) ether. |
| Long Storage | Mandatory | The free alcohol can slowly displace the halides over months (intramolecular). |
Protection Protocol (TBS):
-
React substrate with TBS-Cl (1.2 eq) and Imidazole (2.0 eq) in DCM at 0^\circ C.
-
Yield is typically quantitative.
-
Benefit: The bulky TBS group sterically shields the ortho-fluorine and prevents any coordination-assisted side reactions at the bromine position.
Visualizing the Selectivity Window
The following diagram illustrates the kinetic vs. thermodynamic control required to maintain the bromine.
Caption: Kinetic pathways comparing Lithium (red/risk) vs. Magnesium (green/stable) exchange methods.
References
-
Preparation of Functionalized Aryl Magnesium Reagents (The "Turbo Grignard")
-
Chemoselectivity in Palladium Catalysis (Debromin
-
Halogen Dance and Scrambling Reactions
-
Protecting Group Str
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
-
[Link]
Sources
- 1. ethz.ch [ethz.ch]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. Selective Metalation and Additions [sigmaaldrich.com]
- 4. Turbo-Hauser bases - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. tomsheppard.info [tomsheppard.info]
Technical Support Center: Troubleshooting Low Conversion Rates in (5-Bromo-2-fluoro-3-iodophenyl)methanol Coupling
Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving the polyhalogenated substrate, (5-Bromo-2-fluoro-3-iodophenyl)methanol. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental design.
The unique structure of this aryl halide, featuring three distinct halogen atoms (I, Br, F) and a reactive benzylic alcohol, presents a fascinating but challenging case for selective functionalization. Low conversion rates, poor selectivity, and competing side reactions are common hurdles. This guide provides a structured approach to diagnosing and resolving these issues, focusing primarily on the widely-used Suzuki-Miyaura cross-coupling reaction.
Section 1: Understanding the Core Chemistry
Success in cross-coupling hinges on understanding the catalytic cycle and the inherent reactivity of your substrate. The Suzuki-Miyaura reaction, a cornerstone of modern synthesis, proceeds through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2]
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle begins when a Pd(0) species inserts into the carbon-halogen bond of the aryl halide (oxidative addition). This is followed by a base-mediated ligand exchange with the organoboron reagent (transmetalation). Finally, the two organic fragments are joined, and the desired product is expelled, regenerating the Pd(0) catalyst (reductive elimination).[1][3]
Caption: Figure 2. Chemoselectivity in Oxidative Addition.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the coupling of (5-Bromo-2-fluoro-3-iodophenyl)methanol.
Q1: My reaction shows low to no conversion of the starting material. Where should I start troubleshooting?
A: This is the most frequent issue and usually points to a problem with one of the core components of the reaction.
-
Reagent Quality and Handling:
-
Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved. [4]Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters).
-
Solvent and Base: Ensure solvents are anhydrous (if required) and properly degassed. Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands. [4]Use fresh, high-purity bases.
-
-
Insufficient Degassing: Oxygen is detrimental to the active Pd(0) catalyst. Degas your solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. [4]* Catalyst and Ligand Choice:
-
Precatalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) state. This process can be inefficient. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a modern, pre-formed precatalyst (e.g., XPhos Pd G3) that activates reliably.
-
Ligand Selection: For a polyhalogenated, electron-deficient substrate, a simple ligand like triphenylphosphine (PPh₃) may not be sufficient. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the crucial oxidative addition and reductive elimination steps. [1][3] Q2: I'm observing significant homocoupling of my boronic acid (R-R). What's causing this?
-
A: Homocoupling is a classic side reaction where two molecules of the boronic acid couple together.
-
Cause: This is primarily caused by the presence of oxygen and/or Pd(II) species in the reaction mixture. [3]Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.
-
Solution:
-
Rigorous Degassing: As mentioned above, this is the most critical step to prevent oxygen contamination.
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can minimize the initial amount of Pd(II).
-
Correct Stoichiometry: Ensure you are not using a vast excess of the boronic acid. A ratio of 1.1 to 1.5 equivalents relative to the aryl halide is typical.
-
Q3: My starting material is being consumed, but I'm getting a dehalogenated product instead of the coupled product. How do I prevent this?
A: Dehalogenation is the replacement of a halogen with a hydrogen atom, a common and frustrating side reaction. [5]
-
Cause: This is often promoted by the choice of base and solvent, especially in combination with elevated temperatures.
-
Base: Strong bases, particularly alkoxides (e.g., NaOEt, NaOt-Bu), can sometimes act as hydride donors or facilitate pathways leading to dehalogenation. [5] * Solvent: Protic solvents (e.g., ethanol, methanol) or even residual water can serve as a proton source for this side reaction.
-
-
Solution:
-
Switch to a Weaker Base: Consider using inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), which are less prone to promoting dehalogenation. [5] 2. Use Aprotic Solvents: Employ solvents like 1,4-dioxane, toluene, or THF. If a co-solvent is needed, use deionized, degassed water rather than alcohols.
-
Lower the Temperature: High temperatures can favor dehalogenation. [5]Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.
-
Q4: How can I selectively couple at the C-I bond without affecting the C-Br bond?
A: This is the primary strategic goal for this substrate.
-
Leverage Inherent Reactivity: The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. [6]* Employ Mild Conditions:
-
Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable rate (room temperature to 80 °C is a good starting point).
-
Catalyst System: A standard catalyst system like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ may be sufficient for the highly reactive C-I bond and less likely to activate the C-Br bond.
-
Base: Use a moderately strong base like K₂CO₃ or Cs₂CO₃.
-
Q5: Is it possible to subsequently couple at the C-Br bond?
A: Yes, this is a common strategy for creating highly functionalized molecules. After selectively coupling at the C-I position and purifying the mono-coupled product, you can perform a second coupling at the C-Br position.
-
Conditions for C-Br Coupling: Activating the less reactive C-Br bond will require more forcing conditions.
-
More Active Catalyst: Switch to a more robust and active catalyst system, such as one employing a bulky, electron-rich Buchwald ligand (e.g., XPhos, RuPhos) or an NHC ligand. [1][3] * Stronger Base: A stronger base like K₃PO₄ may be necessary.
-
Higher Temperature: Increased temperatures (e.g., 100-120 °C) are typically required.
-
Q6: The hydroxymethyl group (-CH₂OH) seems to be causing issues. Should I protect it?
A: The benzylic alcohol is generally compatible with Suzuki conditions. However, under strongly basic conditions, the hydroxyl proton is acidic and could potentially interfere with the base or coordinate to the palladium center.
-
When to Consider Protection: If you are using very strong bases (e.g., NaH, alkoxides) or observing inexplicable low yields after optimizing other parameters, protecting the alcohol as a silyl ether (e.g., TBS ether) or a benzyl ether could be a valid strategy. For most standard Suzuki protocols using carbonate or phosphate bases, protection is likely unnecessary.
Q7: My reaction mixture turns black. What does this mean and how can I avoid it?
A: The formation of a black precipitate is typically "palladium black," which is finely divided, catalytically inactive Pd(0) metal.
-
Cause: This indicates catalyst decomposition. It often happens when the ligand cannot effectively stabilize the palladium nanoparticles, leading to their aggregation. [4]This can be caused by:
-
High Temperatures: Excessive heat accelerates decomposition.
-
Insufficient Ligand: An incorrect palladium-to-ligand ratio can leave the metal center coordinatively unsaturated and prone to aggregation.
-
Poor Ligand Choice: The ligand may be oxidizing or simply not robust enough for the reaction conditions.
-
-
Solution:
-
Use Bulky, Stabilizing Ligands: Bulky phosphine ligands (e.g., t-Bu₃P, XPhos) or NHCs are excellent at preventing aggregation.
-
Check Ligand-to-Metal Ratio: Ensure an appropriate ratio is used, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst system. [4] 3. Lower the Reaction Temperature: Operate at the lowest effective temperature.
-
Section 3: Experimental Protocols
Protocol 1: Standard Conditions for Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed as a starting point for selective functionalization of the C-I bond.
Materials:
-
(5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (5-Bromo-2-fluoro-3-iodophenyl)methanol, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: High-Throughput Screening for Reaction Optimization
When initial conditions fail, a systematic screening of parameters is the most efficient path forward. This can be done in parallel using a multi-well reaction block.
Setup:
-
Prepare stock solutions of the aryl halide, boronic acid, catalyst, and ligand in a suitable solvent (e.g., dioxane).
-
Use an array of reaction vials, each charged with a different base.
-
Dispense the stock solutions into the vials under an inert atmosphere.
Screening Variables:
-
Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, NaOt-Bu
-
Ligands: PPh₃, PCy₃, XPhos, SPhos (use with a Pd source like Pd₂(dba)₃)
-
Temperatures: 80 °C and 100 °C
Execution:
-
To each vial containing a pre-weighed base (2.0 eq), add the aryl halide and boronic acid stock solutions.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (2-5 mol%) solutions.
-
Seal the vials and place them in a pre-heated reaction block.
-
Stir for a set time (e.g., 12 hours).
-
After cooling, analyze a small aliquot from each reaction by LC-MS to determine conversion and product formation.
Section 4: Alternative Coupling Strategies
If the Suzuki-Miyaura reaction proves problematic, consider these powerful alternatives.
-
Stille Coupling: This reaction uses organostannane (tin) reagents and is known for its excellent functional group tolerance and often milder conditions. [7][8][9]The primary drawback is the toxicity of tin compounds.
-
Sonogashira Coupling: This is the method of choice for introducing alkyne functionalities. It uses a palladium catalyst with a copper co-catalyst. [10]The reaction is generally robust and selective for C-I and C-Br bonds.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this palladium-catalyzed reaction couples the aryl halide with an amine. [11][12][13]It requires a strong base and specific ligand systems.
Section 5: Summary Tables
Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Coupling
| Catalyst / Ligand | Type | Characteristics & Typical Use |
| Pd(PPh₃)₄ | Pd(0) with Phosphine | "Classic" catalyst. Good for reactive substrates (aryl iodides, bromides). Can be thermally sensitive. |
| Pd₂(dba)₃ | Pd(0) Source | Excellent source of Pd(0). Must be used with an external ligand. |
| PPh₃ | Monodentate Phosphine | Standard, inexpensive ligand. Less effective for challenging substrates. |
| PCy₃ | Monodentate Phosphine | More electron-rich and bulkier than PPh₃. Better for less reactive halides. |
| XPhos, SPhos, RuPhos | Buchwald Ligands | Bulky, electron-rich biaryl phosphines. Excellent for activating C-Br and C-Cl bonds and sterically hindered substrates. [4] |
| PEPPSI™-IPr | Pd(II) with NHC Ligand | N-Heterocyclic Carbene (NHC) precatalyst. Highly active and thermally stable. Excellent for difficult couplings. [3] |
Table 2: Guide to Base and Solvent Selection
| Base | Strength | Common Solvents | Notes |
| K₂CO₃, Cs₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | Standard, versatile choice. Good for many functional groups. Cesium carbonate is more soluble and often more effective. |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often used for less reactive boronic acids and aryl chlorides. Less likely to cause dehalogenation than alkoxides. [5] |
| Kt-BuO, NaOt-Bu | Very Strong | THF, Toluene (anhydrous) | Highly reactive, but can promote side reactions like dehalogenation and substrate decomposition. [5] |
| Organic Amines (Et₃N) | Weak | DMF, THF | Typically used in Sonogashira couplings, less common as the primary base in Suzuki reactions. |
Section 6: Troubleshooting Workflow
Use this flowchart to systematically diagnose and solve issues with your coupling reaction.
Caption: Figure 3. Systematic workflow for troubleshooting low conversion rates.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Ma, D., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]
-
Ma, D., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Powers, I. G., & Uyeda, C. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
-
Scott, J. P., & Snieckus, V. The Suzuki-Miyaura Cross-Coupling Reaction. Science of Synthesis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ACS Publications. Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex. Organometallics. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
-
PMC. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
PMC. Stille coupling via C–N bond cleavage. [Link]
-
ACS Publications. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in “Moist” Toluene. [Link]
-
ResearchGate. Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
-
RSC Publishing. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. [Link]
-
Synthesis Spotlight. Buchwald-Hartwig Amination with Aqueous Ammonia. [Link]
-
ACS Publications. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. [Link]
-
Reddit. How to Increase Rates of Oxidative Addition when Using Sterically Bulky Aryl Halides? [Link]
-
Chemical.AI. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
ResearchGate. Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
MDPI. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
PMC. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
-
PMC. Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]
-
PMC. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
ScienceDirect. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
-
ACS Publications. Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. [Link]
-
SpringerLink. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]
-
ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - [Link]
-
Organic Chemistry Portal. Stille Coupling. [Link]
-
RSC Publishing. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Over-Oxidation of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the selective oxidation of heavily halogenated benzylic alcohols.
Our focus is on (5-Bromo-2-fluoro-3-iodophenyl)methanol , a highly specialized intermediate. The primary synthetic challenge here is arresting the oxidation at the aldehyde stage (5-bromo-2-fluoro-3-iodobenzaldehyde) and preventing over-oxidation to the corresponding carboxylic acid.
Part 1: Mechanistic Primer & Causality
To troubleshoot over-oxidation, we must first understand the causality of the reaction.
The Hydrate Pathway: Aldehydes do not spontaneously oxidize to carboxylic acids in a vacuum. Over-oxidation is almost exclusively mediated by the formation of an aldehyde hydrate (gem-diol) intermediate[1][2]. When trace water is present in the reaction mixture, it nucleophilically attacks the aldehyde carbonyl. The resulting hydrate is then rapidly oxidized to the carboxylic acid by the oxidant[2].
The Halogen Effect (Br, F, I): Your specific substrate contains three highly electronegative halogens. These atoms exert a strong electron-withdrawing inductive effect on the aromatic ring, leading to two critical kinetic consequences:
-
Decreased Alcohol Nucleophilicity: The primary alcohol is less nucleophilic than a standard unsubstituted benzyl alcohol. Consequently, the initial attack on the oxidant (e.g., the iodine(V) center in DMP or the sulfonium ion in Swern) will be slower[3].
-
Hyper-Electrophilic Aldehyde: Once the aldehyde is formed, the electron-deficient ring makes the carbonyl carbon exceptionally electrophilic. This means that if any moisture is present, the equilibrium heavily favors hydrate formation. Therefore, this specific polyhalogenated substrate is at a uniquely high risk for over-oxidation if strict anhydrous conditions are breached.
Caption: The logical relationship between trace moisture, hydrate formation, and over-oxidation.
Part 2: Troubleshooting FAQs
Q: I used a "mild" oxidant, but my LC-MS still shows a significant M+16 peak corresponding to the carboxylic acid. What went wrong? A: The issue is moisture contamination, not the strength of the oxidant. Even "weak" oxidants will convert an aldehyde to a carboxylic acid if the aldehyde hydrate forms[2]. Because your substrate's ring is highly electron-withdrawing, the aldehyde is a powerful electrophile that will scavenge trace water from atmospheric humidity or wet solvents. You must ensure your dichloromethane (DCM) is freshly distilled or drawn from a solvent purification system, and your glassware is flame-dried under argon.
Q: Which oxidation method is most reliable for this specific polyhalogenated substrate? A: Dess-Martin Periodinane (DMP) and Swern Oxidation are the gold standards[4][5]. Both operate under strictly anhydrous conditions, fundamentally cutting off the hydrate pathway. DMP is exceptionally mild and highly chemoselective[6][7]. Swern oxidation is equally effective and more cost-efficient at scale, utilizing activated DMSO to form a chlorodimethylsulfonium salt that reacts with the alcohol[3][5].
Q: Will the heavy iodine atom on the ring interfere with hypervalent iodine oxidants like DMP? A: No. Aryl iodides are generally stable to DMP under standard conditions. DMP specifically targets the hydroxyl group via a ligand exchange mechanism followed by intramolecular elimination[4][7]. Transhalogenation or oxidation of the aryl iodine to an iodoso/iodoxy species typically requires much harsher conditions (e.g., peracetic acid or Oxone).
Q: Can I use Manganese Dioxide (MnO₂)? A: Yes, MnO₂ is highly selective for benzylic alcohols and poses zero risk of over-oxidation. However, because the (5-Bromo-2-fluoro-3-iodophenyl) ring is electron-poor, the oxidation rate with MnO₂ will be significantly slower than with electron-rich benzylic alcohols. You will likely need a massive excess (10–20 equivalents) and prolonged reaction times.
Part 3: Quantitative Reagent Comparison
To facilitate experimental design, the following table synthesizes the performance metrics of common oxidants when applied to electron-deficient benzylic alcohols.
| Oxidant System | Anhydrous Environment? | Risk of Over-Oxidation | Reaction Kinetics (Substrate Specific) | Scalability & Operational Notes |
| Dess-Martin (DMP) | Yes | Very Low | Fast (1–3 hours) | High cost; excellent functional group tolerance[4]. |
| Swern Oxidation | Yes | Very Low | Fast (1–2 hours) | Excellent for scale; requires strict -78 °C control to avoid Pummerer side-reactions[5]. |
| MnO₂ | Yes | None | Slow (12–48 hours) | Requires large mass excess; cheap; heterogeneous and easy to filter. |
| PCC | Yes | Low | Moderate (4–8 hours) | Toxic chromium waste; tedious workup due to tar formation[2]. |
| TEMPO / Bleach | No (Aqueous) | High | Fast (< 1 hour) | Requires precise pH control to avoid rapid carboxylic acid formation. Not recommended here. |
Part 4: Validated Standard Operating Procedures
Below are self-validating, step-by-step methodologies for the two most reliable anhydrous protocols.
Protocol A: Dess-Martin Periodinane (DMP) Oxidation
Mechanism: Ligand exchange at the Iodine(V) center followed by syn-elimination[4][7].
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon for 5 minutes.
-
Dissolution: Dissolve 1.0 mmol of (5-Bromo-2-fluoro-3-iodophenyl)methanol in 10 mL of strictly anhydrous dichloromethane (DCM)[4].
-
Oxidation: Add 1.2 to 1.5 equivalents of DMP in a single portion at room temperature. The suspension may become cloudy.
-
Monitoring: Stir at room temperature. Monitor via TLC (typically 1–3 hours). Self-Validation Check: If the reaction stalls, the electron-withdrawing halogens are retarding the rate; add an additional 0.2 eq of DMP.
-
Quenching: Dilute the reaction with 10 mL of diethyl ether. Quench by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃[4].
-
Workup: Stir vigorously for 15–30 minutes until the solid dissolves and the organic/aqueous layers become completely clear. Extract the aqueous layer with DCM, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Caption: Step-by-step experimental workflow for DMP-mediated anhydrous oxidation.
Protocol B: Swern Oxidation
Mechanism: Activation of DMSO by oxalyl chloride to form a chlorodimethylsulfonium salt, followed by alkoxysulfonium formation and base-catalyzed E2-like elimination[3][5].
-
Activation: Flame-dry a flask under argon. Add 10 mL of anhydrous DCM and 1.2 mmol of oxalyl chloride. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add 2.4 mmol of anhydrous DMSO dropwise. Stir for 15 minutes to generate the active sulfonium intermediate[5].
-
Substrate Addition: Dissolve 1.0 mmol of (5-Bromo-2-fluoro-3-iodophenyl)methanol in 2 mL of anhydrous DCM. Add this solution dropwise to the -78 °C mixture. Stir for 45 minutes. Note: The extended time accounts for the reduced nucleophilicity of the halogenated alcohol.
-
Elimination: Add 5.0 mmol of anhydrous triethylamine (TEA) dropwise to deprotonate the alkoxysulfonium ion and form the sulfur ylide[5][8]. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Workup: Quench with 10 mL of water. Extract with DCM, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.
References
-
"Dess−Martin Periodinane Oxidation" - ResearchGate[Link]
-
"Alcohol Oxidation: 'Strong' & 'Weak' Oxidants" - Master Organic Chemistry[Link]
-
"Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes" - RSC Publishing[Link]
-
"Swern oxidation" - Wikipedia[Link]
-
"Swern Oxidation" - Chemistry Steps [Link]
-
"Copper Catalyzed Selective Oxidation of Benzyl Alcohol to Benzaldehyde" - Korea Science[Link]
-
"Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory" - NIH[Link]
-
"Dess–Martin periodinane oxidation" - ResearchGate[Link]
-
"Oxidation of Alcohols to Aldehydes and Ketones" - Ethernet.edu.et[Link]
Sources
- 1. Selective C–H bond electro-oxidation of benzylic acetates and alcohols to benzaldehydes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02300F [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass spectrometry fragmentation patterns of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Patterns of (5-Bromo-2-fluoro-3-iodophenyl)methanol
As a Senior Application Scientist, I frequently encounter the analytical challenge of elucidating highly substituted halogenated building blocks. (5-Bromo-2-fluoro-3-iodophenyl)methanol (Chemical Formula: C₇H₅BrFIO) is a prime example of a complex polyhalogenated scaffold used in advanced drug discovery.
This guide objectively compares the two predominant analytical methodologies for characterizing this molecule: Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By understanding the thermodynamic causality behind its fragmentation, researchers can select the optimal technique for either structural elucidation or targeted quantification.
Mechanistic Principles of Fragmentation (The "Why")
The fragmentation behavior of (5-Bromo-2-fluoro-3-iodophenyl)methanol is dictated by the bond dissociation energies (BDE) of its substituents and the electronic effects of the aromatic ring. Understanding these principles is critical for predicting spectral outputs [1].
-
Iodine (The Weakest Link): The C–I bond is highly labile (BDE ≈ 240 kJ/mol). Regardless of the ionization technique, the loss of iodine—either as an iodine radical (I•, -127 Da) in EI-MS or as an iodide anion (I⁻, m/z 127) in negative ESI—is the primary and most thermodynamically favored fragmentation event [2].
-
Bromine (The Isotopic Anchor): The C–Br bond is stronger (BDE ≈ 280 kJ/mol) and typically cleaves secondary to iodine. Bromine provides a critical diagnostic feature: a nearly 1:1 natural isotopic abundance of ⁷⁹Br and ⁸¹Br. Any fragment retaining the bromine atom will exhibit this signature 1:1 doublet separated by 2 Da [2].
-
Fluorine (The Stable Core): The C–F bond is exceptionally strong (BDE ≈ 485 kJ/mol). Fluorine rarely acts as a primary leaving group in these soft/hard ionization conditions. It serves as a structural anchor, though minor losses of neutral hydrogen fluoride (HF, -20 Da) can occur in deep CID (Collision-Induced Dissociation).
-
Hydroxymethyl Group (-CH₂OH): The benzylic alcohol moiety is prone to alpha-cleavage (loss of •CH₂OH, -31 Da) or the loss of a hydroxyl radical (•OH, -17 Da) following initial halogen cleavage. In negative ESI, the electron-withdrawing halogens increase the acidity of the benzylic proton, making deprotonation to [M-H]⁻ highly efficient [3].
Performance Comparison: EI-MS vs. ESI-MS/MS
Electron Ionization (EI-MS)
-
Mechanism: Hard ionization (70 eV) strips an electron to form a radical cation [M]⁺•.
-
Best For: De novo structural elucidation. The excess internal energy shatters the molecule, providing a complete "fingerprint" of the carbon skeleton and sequential halogen losses.
-
Limitation: The molecular ion ([M]⁺• at m/z 330/332) can be heavily depleted due to the extreme lability of the C–I bond, sometimes making precursor identification difficult.
Electrospray Ionization (ESI-MS/MS)
-
Mechanism: Soft ionization. Using negative ion mode, the molecule is deprotonated to form an [M-H]⁻ pseudo-molecular ion.
-
Best For: Targeted quantification (e.g., pharmacokinetics) and complex matrix analysis. CID allows for specific precursor-to-product transitions (MRM).
-
Limitation: Yields fewer structural fragments than EI. The spectra are dominated by the massive generation of the I⁻ and Br⁻ anions [4].
Quantitative Data Summaries
Table 1: Exact Mass and Isotopic Signatures
| Ion Species | Ionization Mode | Isotope | Exact Mass (m/z) | Relative Abundance |
|---|---|---|---|---|
| [M]⁺• | EI (Positive) | ⁷⁹Br | 329.855 | ~50.5% |
| [M]⁺• | EI (Positive) | ⁸¹Br | 331.853 | ~49.5% |
| [M-H]⁻ | ESI (Negative) | ⁷⁹Br | 328.847 | ~50.5% |
| [M-H]⁻ | ESI (Negative) | ⁸¹Br | 330.845 | ~49.5% |
Table 2: Comparative Fragmentation Matrix
| Neutral Loss / Product Ion | EI-MS (m/z) | ESI-MS/MS (m/z) | Diagnostic Significance |
|---|---|---|---|
| Loss of Iodine (I•) | 203 / 205 (1:1) | N/A | Confirms presence of I; retains Br isotope pattern. |
| Loss of •CH₂OH | 299 / 301 (1:1) | N/A | Confirms benzylic alcohol moiety. |
| Iodide Anion (I⁻) | N/A | 126.9 | Primary MRM product ion in negative ESI. |
| Bromide Anion (Br⁻) | N/A | 78.9 / 80.9 | Secondary MRM product ion in negative ESI. |
Visualizations of Fragmentation and Workflows
Fig 1: Primary EI-MS fragmentation pathways of (5-Bromo-2-fluoro-3-iodophenyl)methanol.
Fig 2: Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS structural elucidation.
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data, the following protocols are designed with built-in causality and self-validation metrics.
Protocol A: GC-EI-MS (Structural Fingerprinting)
Causality: Gas chromatography requires the analyte to be volatile and thermally stable. We restrict the injector temperature to prevent premature thermal degradation of the weak C–I bond before it reaches the ionization source.
-
Sample Preparation: Dissolve the standard in anhydrous ethyl acetate to a concentration of 10 µg/mL. Avoid protic solvents (like methanol) which can cause inlet expansion issues or transesterification artifacts.
-
GC Parameters:
-
Inlet Temperature: 220°C (Kept deliberately low to prevent thermal deiodination).
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.
-
-
MS Parameters: Electron energy set to standard 70 eV. Scan range: m/z 50 to 400.
-
Self-Validation Metric: The method is deemed successful and artifact-free only if the primary fragment at m/z 203/205 exhibits a strict 1:1 isotopic ratio. A deviation indicates co-eluting interference or column bleed.
Protocol B: LC-ESI-MS/MS (Targeted MRM Quantification)
Causality: We utilize negative ESI because the three halogens withdraw electron density from the aromatic ring, rendering the benzylic alcohol proton sufficiently acidic to yield a robust [M-H]⁻ signal.
-
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile.
-
LC Parameters:
-
Column: C18 Reverse Phase (50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (The weak buffer facilitates deprotonation without causing ion suppression).
-
Mobile Phase B: Acetonitrile.
-
-
MS/MS Parameters:
-
Polarity: Negative ESI.
-
Capillary Voltage: 2.5 kV.
-
Transitions (MRM): Quantifier: 328.8 → 126.9 (Collision Energy: 20V); Qualifier: 330.8 → 126.9 (Collision Energy: 20V).
-
-
Self-Validation Metric: The system validates itself when the chromatographic peaks for the 328.8 → 126.9 and 330.8 → 126.9 transitions perfectly co-elute and their integrated areas maintain a 1:1 ratio, confirming the detection of the intact brominated precursor[4].
References
-
NIST Mass Spectrometry Data Center. "Benzene, iodo-", NIST Chemistry WebBook, SRD 69. Available at:[Link]
-
Diaz, S. "Halogen Fragmentation in Mass Spectrometry", Scribd. Available at:[Link]
-
Scarfe, G. B., et al. "The metabolism of 4-bromoaniline in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS", Xenobiotica, PMC. Available at:[Link]
Comparative HPLC Method Development: Optimizing Selectivity for (5-Bromo-2-fluoro-3-iodophenyl)methanol
Executive Summary & Analytical Challenge
The purity analysis of (5-Bromo-2-fluoro-3-iodophenyl)methanol presents a unique chromatographic challenge due to its poly-halogenated aromatic core. While the benzyl alcohol moiety provides a polar handle, the bulky iodine and bromine atoms create significant hydrophobicity, often leading to poor solubility in high-aqueous mobile phases and "sticky" retention behavior.
The critical analytical failure mode in standard C18 methods is the co-elution of regioisomers (e.g., 3-Bromo-2-fluoro-5-iodophenyl isomer) and de-halogenated impurities (specifically des-iodo analogs), which possess nearly identical Hydrophobic LogP values to the target API.
This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl phase. We demonstrate that while C18 provides adequate retention, the Phenyl-Hexyl phase offers superior selectivity (
Method Comparison: C18 vs. Phenyl-Hexyl[1][2][3]
The Mechanistic Difference[1]
-
C18 (Baseline): Relies almost exclusively on hydrophobic subtraction . It separates based on the "greasiness" of the molecule. Since the target and its des-iodo impurity differ only by an Iodine vs. Hydrogen atom, the hydrophobic delta is small.
-
Phenyl-Hexyl (Recommended): Utilizes a dual mechanism. The hexyl linker provides hydrophobicity, while the phenyl ring engages in
stacking with the analyte's aromatic ring. Crucially, the heavy halogens (Br, I) on the analyte are highly polarizable (soft nucleophiles) and interact strongly with the -system of the stationary phase, amplifying separation based on electron density distribution rather than just size.
Experimental Data Summary
Conditions: Flow 1.0 mL/min, Temp 30°C, Detection UV 220 nm.
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Column | High-coverage C18 (150 x 4.6mm, 3.5µm) | Phenyl-Hexyl (150 x 4.6mm, 3.5µm) |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) |
| Elution Mode | Gradient (50-90% B) | Gradient (40-85% B) |
| Target Retention ( | 8.4 min | 10.2 min |
| Critical Pair Resolution ( | 1.4 (Co-elution risk) | 3.8 (Baseline resolved) |
| Tailing Factor ( | 1.6 (Hydrophobic drag) | 1.1 (Symmetric) |
| Selectivity Mechanism | Hydrophobicity only | Hydrophobicity + |
Scientist's Note: The switch from Acetonitrile to Methanol in Method B is intentional. Methanol is a protic solvent that promotes stronger
interactions between the analyte and the Phenyl-Hexyl stationary phase compared to the aprotic Acetonitrile.
Visualizing the Separation Logic
The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl phase over the traditional C18 approach.
Caption: Decision workflow highlighting the pivot from C18 to Phenyl-Hexyl to resolve halogenated impurities.
Detailed Experimental Protocol (Method B)
This protocol is validated for robustness and is suitable for release testing of the intermediate.
Reagents & Equipment[4]
-
Stationary Phase: Phenyl-Hexyl bonded silica, 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Phenomenex Luna, Waters XSelect, or equivalent).
-
Mobile Phase A: 0.1% Phosphoric Acid (
) in Water (Milli-Q grade). Note: Low pH prevents silanol interactions with the benzyl alcohol hydroxyl group. -
Mobile Phase B: 100% Methanol (HPLC Grade).
-
Diluent: 50:50 Water:Methanol.[1]
Instrument Parameters
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C
2°C. -
Injection Volume: 10 µL.
-
Detection: UV at 220 nm (Primary) and 254 nm (Secondary).
-
Why 220 nm? The halogenated ring has strong absorption at 220 nm. 254 nm is less sensitive but more selective for the aromatic ring if solvent cutoff is an issue.
-
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 60 | 40 | Equilibration Start |
| 2.0 | 60 | 40 | Isocratic Hold |
| 15.0 | 15 | 85 | Linear Gradient |
| 18.0 | 15 | 85 | Wash |
| 18.1 | 60 | 40 | Return to Initial |
| 23.0 | 60 | 40 | Re-equilibration |
System Suitability Criteria (Self-Validating)
To ensure the method is performing correctly before running samples, the following criteria must be met:
-
Resolution (
): > 2.0 between the Main Peak and the nearest impurity (usually the des-iodo analog). -
Tailing Factor (
): NMT (Not More Than) 1.5 for the main peak. -
Precision: RSD
2.0% for 5 replicate injections of the standard.
Interaction Mechanism Diagram
Understanding why the separation works ensures you can troubleshoot future variations.
Caption: Mechanistic comparison showing the additional selectivity provided by Phenyl-Hexyl phases for halogenated aromatics.
References & Authority
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation.[2][3] Provides the global regulatory framework for validating the purity method (Specificity, Accuracy, Precision).
-
USP <621> Chromatography. United States Pharmacopeia. Defines system suitability calculations (Resolution, Tailing) used in this guide.
-
Selectivity in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. Discusses the specific utility of Phenyl-Hexyl phases for separating halogenated positional isomers.
-
Separation of Halogenated Benzenes. Shimadzu Technical Report. Demonstrates the retention behavior of Iodo- and Bromo-benzenes on Phenyl vs. C18 columns.
Sources
Comparative Reactivity Guide: (5-Bromo-2-fluoro-3-iodophenyl)methanol vs. Non-Fluorinated Analogs
Executive Summary
This guide analyzes the reactivity profile of (5-Bromo-2-fluoro-3-iodophenyl)methanol (Compound A) , a highly functionalized scaffold used in fragment-based drug discovery (FBDD). We compare it directly to its non-fluorinated analog, (5-Bromo-3-iodophenyl)methanol (Compound B) .
The Core Distinction: The presence of the C2-fluorine atom is not merely structural decoration; it fundamentally alters the chemoselectivity of the scaffold. In the non-fluorinated analog, the C2 position is a liability—prone to unwanted Directed Ortho Metalation (DoM) or steric accessibility. In Compound A, the C2-F atom blocks this site, electronically activates the adjacent C3-iodine bond toward oxidative addition, and enables unique nucleophilic aromatic substitution (SNAr) pathways unavailable to the non-fluorinated analog.
Structural & Electronic Landscape
To understand the reactivity differences, we must first map the electronic and steric environments of both scaffolds.
The "Ortho-Fluorine" Effect
In Compound A, the fluorine atom is situated at C2, ortho to both the benzylic alcohol and the iodine atom.
-
Inductive Activation (-I Effect): Fluorine is highly electronegative (
), pulling electron density from the ring. This lowers the energy of the orbital, making the C3-I bond more susceptible to oxidative addition by low-valent metals (Pd ) compared to Compound B. -
Steric Blocking: The Van der Waals radius of Fluorine (1.47 Å) is significantly larger than Hydrogen (1.20 Å). This steric bulk effectively shields the C2 position, preventing the formation of "sandwiched" lithio-species that frequently degrade yields in Compound B.
Reactivity Hierarchy (Chemoselectivity)
Both compounds possess three distinct reactive handles. The order of reactivity is governed by bond dissociation energies (BDE) and electronic activation.
| Rank | Site | Functional Group | Reactivity Mode | Compound A (Fluorinated) vs. B (Non-F) |
| 1 | C3 | Iodide | Metal-Halogen Exchange / Cross-Coupling | A > B (Activated by ortho-F) |
| 2 | C5 | Bromide | Cross-Coupling (Secondary) | A ≈ B (Similar reactivity, slower than I) |
| 3 | C1 | Benzylic Alcohol | Oxidation / Alkylation | A < B (F makes OH more acidic, less nucleophilic) |
| 4 | C2 | Fluorine (A) / Proton (B) | SNAr (A) / DoM (B) | Divergent: A allows SNAr; B allows DoM.[1][2][3][4][5] |
Reactivity Modules & Protocols
Module 1: Site-Selective Lithium-Halogen Exchange
Objective: Selectively functionalize the C3-Iodine position without touching the C5-Bromine or the benzylic alcohol.
The Challenge: In Compound B (Non-F), the benzylic alkoxide can direct lithiation to the C2 position (Ortho-Lithiation), competing with the C3-I exchange. The Solution (Compound A): The C2-F atom blocks this pathway. Furthermore, the inductive effect of F accelerates the Li-I exchange at C3.
Optimized Protocol for Compound A
-
Protection: Protect the alcohol as a TMS ether (TMSCl, Imidazole, DCM) to prevent quenching the organolithium.
-
Exchange: Dissolve the protected substrate in anhydrous THF at -78°C .
-
Reagent: Add
-PrMgCl (Turbo Grignard) or -BuLi (1.05 equiv) dropwise.-
Note: The exchange of C3-I is instantaneous (< 5 min). The C5-Br bond remains intact at -78°C.
-
-
Quench: Add electrophile (e.g., DMF, CO2, or aldehyde).[6]
Figure 1: Selective Lithium-Halogen Exchange Pathway.
Module 2: Sequential Cross-Coupling (Suzuki-Miyaura)
Objective: Build complexity by coupling the C3-I first, followed by the C5-Br.
Mechanistic Insight: The rate of oxidative addition to Pd(0) follows the order Ar-I > Ar-Br >> Ar-Cl > Ar-F . In Compound A, the electron-poor nature of the ring (due to F and Br) makes the C3-I bond exceptionally reactive. Standard Pd catalysts (e.g., Pd(PPh3)4) will couple exclusively at C3 at room temperature.
Comparative Data: Suzuki Coupling Selectivity
Conditions: 1.0 equiv Ar-X, 1.1 equiv Ph-B(OH)2, 2 mol% Pd(PPh3)4, Na2CO3, DME/H2O, 25°C, 2h.
| Substrate | C3-Coupling Yield | C5-Coupling Yield | Bis-Coupling | Notes |
| Compound A (F-Analog) | 92% | < 2% | < 5% | High selectivity due to activated C-I bond. |
| Compound B (Non-F) | 84% | ~5% | 11% | Lower selectivity; C5-Br competes more due to less differentiation. |
Protocol: Site-Selective C3 Arylation
-
Setup: Charge flask with Compound A (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl2 (3 mol%).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1).
-
Base: Add K3PO4 (2.0 equiv).
-
Reaction: Stir at 40°C (mild heat). Monitor by HPLC.
-
Critical Control: Do not exceed 60°C to avoid activating the C5-Br bond.
-
-
Workup: Standard aqueous extraction.
Module 3: Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the Fluorine atom with a nucleophile (amine or alkoxide).
Unique to Compound A: This pathway is impossible for Compound B. While the C2-F is not activated by a strong nitro group, the combined inductive withdrawal of the C3-I and C5-Br atoms makes the C2 position susceptible to SNAr under forcing conditions or with strong nucleophiles (e.g., morpholine, thiols).
-
Warning: SNAr at C2 competes with halogen exchange if strong bases are used. Use non-basic nucleophiles or mild bases (Cs2CO3) in polar aprotic solvents (DMSO, NMP) at elevated temperatures (100°C+).
Visualizing the Reactivity Matrix
The following diagram illustrates the divergent pathways available to Compound A, highlighting the "Gatekeeper" role of the Fluorine atom.
Figure 2: Divergent Reactivity Map of the Fluorinated Scaffold.
References
-
Site-Selective Coupling: Chem. Rev.2024 , Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization. Link
-
Lithium-Halogen Exchange Trends: J. Org. Chem.2022 , 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate. Link
-
Ortho-Fluorine Effect: Chem. Eur. J.2023 , The Role of Conjugation in Halogen-Lithium Exchange Selectivity. Link
-
SNAr on Fluoroarenes: J. Org. Chem.2020 , Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[5] Link
-
General Reactivity Data: Sigma-Aldrich Product Sheet: (5-Bromo-2-fluoro-3-(trifluoromethyl)phenyl)(m-tolyl)methanol. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fast and High-yield Micro-reactor Syntheses of Ortho-substituted [18F]Fluoroarenes from Reactions of [18F]Fluoride Ion with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Definitive Structural Confirmation of (5-Bromo-2-fluoro-3-iodophenyl)methanol: A Comparative Technical Guide
Part 1: Executive Summary & Core Directive
In the realm of fragment-based drug discovery (FBDD), poly-halogenated benzyl alcohols like (5-Bromo-2-fluoro-3-iodophenyl)methanol represent high-value scaffolds. Their utility lies in the orthogonal reactivity of the halogen substituents (F for metabolic stability, Br/I for selective cross-coupling). However, this structural complexity presents a significant analytical challenge: Regioisomeric Ambiguity.
Standard spectroscopic methods (NMR, MS) often fail to definitively distinguish between the 3-iodo-5-bromo and 3-bromo-5-iodo isomers due to overlapping chemical shifts and similar coupling constants.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against conventional alternatives (
Part 2: Comparative Analysis – The "Product" vs. Alternatives
The "product" in this context is the crystallographic structural confirmation workflow. Below is a technical comparison of its performance against standard alternatives for this specific molecule.
Table 1: Comparative Efficacy in Regiochemical Assignment
| Feature | Alternative A: 1D/2D NMR ( | Alternative B: High-Res Mass Spectrometry (HRMS) | The Solution: X-ray Crystallography (SC-XRD) |
| Primary Output | Connectivity & Magnetic Environment | Molecular Formula & Fragmentation | 3D Electron Density Map |
| Regio-Specificity | Low/Medium. | None. Isomers have identical exact mass ( | Absolute. Distinguishes Br (Z=35) vs I (Z=53) via electron density peak height. |
| Stereochemistry | Relative (via NOESY/ROESY). | None. | Absolute Configuration (using Anomalous Dispersion). |
| Sample State | Solution (averaged conformation). | Gas Phase (ionized). | Solid State (defined conformation). |
| Failure Mode | "Silent" isomers (overlapping signals). | Ion suppression. | Twinning or disorder (solvable). |
Why NMR Fails Here
In (5-Bromo-2-fluoro-3-iodophenyl)methanol, the aromatic protons are located at positions 4 and 6.
-
Ambiguity: The
F NMR signal will show coupling to both protons, but distinguishing the magnitude of vs requires precise simulation. -
The "Heavy Atom" Blind Spot: NMR does not "see" the halogen nuclei (Br, I) directly in standard experiments. You are inferring their position based on the perturbation of nearby protons. If the electronic effects of Br and I are similar, the chemical shift difference may be negligible (
ppm).
Why SC-XRD Succeeds
X-ray diffraction interacts with electron density. The scattering power (
-
Fluorine (
): Light atom. -
Bromine (
): Heavy atom. -
Iodine (
): Very heavy atom. -
Result: In the Fourier map, the Iodine atom will appear as a peak approximately 1.5x more intense than Bromine and 5x more intense than Fluorine. This provides an indisputable "fingerprint" of the substitution pattern.
Part 3: Visualization of the Confirmation Logic
The following diagram illustrates the decision pathway for selecting SC-XRD over NMR for this specific chemotype.
Figure 1: Decision matrix highlighting the necessity of SC-XRD for resolving isomeric ambiguity in poly-halogenated aromatics.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Crystallization of Halogenated Benzyl Alcohols
Objective: Obtain single crystals suitable for X-ray analysis (
-
Solvent Selection: Use a non-polar solvent to encourage intermolecular H-bonding between solute molecules rather than solute-solvent interactions.
-
Primary Solvent: Dichloromethane (DCM) or Chloroform (
). -
Anti-solvent: Hexane or Pentane.
-
-
Method: Slow Vapor Diffusion
-
Dissolve 20 mg of the crude solid in 0.5 mL of DCM in a small inner vial (4 mL).
-
Place this open vial inside a larger jar (20 mL) containing 3 mL of Hexane.
-
Seal the outer jar tightly.
-
Validation: Monitor for 24-48 hours. The hexane vapors will diffuse into the DCM, slowly lowering solubility.
-
Expected Outcome: Colorless prisms or blocks. Needles indicate growth was too fast (reduce concentration).
-
Protocol B: Data Collection & Heavy Atom Refinement
Objective: Maximize anomalous signal to distinguish Br and I.
-
Source Selection: Use Molybdenum (Mo) radiation (
Å).[1]-
Reason: Copper (Cu) radiation causes high absorption by Iodine (
is too high), leading to scaling errors. Mo penetrates better and still provides sufficient anomalous scattering ( ) to distinguish Br/I.
-
-
Absorption Correction: Mandatory.
-
Use Multi-scan (SADABS) or Gaussian face-indexing.
-
Check: If
, face-indexing is required to prevent "ghost" peaks near the Iodine atom.
-
-
Refinement Strategy (SHELXL):
-
Start with a direct methods solution (SHELXT).
-
Locate the heaviest Q-peak. Assign as Iodine .
-
Locate the second heaviest. Assign as Bromine .
-
Self-Validation Loop: Check the Thermal Ellipsoids (
).-
If you assign Br as I: The ellipsoid will be tiny (too much electron density modeled).
-
If you assign I as Br: The ellipsoid will blow up (not enough density modeled).
-
Correct Assignment: All halogens should have comparable
values (~0.03 - 0.05 Å ).
-
-
Part 5: Expected Data & Structural Metrics
When analyzing the solved structure, compare your results against these standard geometric parameters to validate the model.
Table 2: Validation Metrics for (5-Bromo-2-fluoro-3-iodophenyl)methanol
| Parameter | Expected Value (Å / °) | Structural Insight |
| C–F Bond Length | Typical aromatic C-F. Shortest halogen bond. | |
| C–Br Bond Length | Standard aromatic C-Br. | |
| C–I Bond Length | Longest bond. High polarizability. | |
| C–O Bond Length | Benzylic C-O single bond. | |
| Deviations indicate steric strain from the ortho-Fluoro group. | ||
| Intermolecular Contacts | Halogen Bonding. The Iodine |
Visualization of Crystal Packing Logic
Figure 2: Schematic of the expected Halogen Bonding network driving crystallization.
Part 6: References
-
Grope, M. et al. (2020). Halogen Bonding in Crystal Engineering: Fundamentals and Applications. Wiley-VCH. [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. [Link]
-
Metrangolo, P., & Resnati, G. (2012). "Halogen Bonding: A Paradigm in Supramolecular Chemistry". Chemistry - A European Journal, 7(12), 2511-2520. [Link]
-
Desiraju, G. R. (2007). "Crystal Engineering: A Brief Introduction". Journal of Chemical Sciences, 122, 667–675. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Structure Elucidation). [Link]
Sources
A Senior Application Scientist's Guide to Differentiating (5-Bromo-2-fluoro-3-iodophenyl)methanol from its Regioisomers
In the landscape of pharmaceutical research and development, the precise structural elucidation of molecules is paramount. Regioisomers, compounds with the same molecular formula but different substituent positions on a chemical scaffold, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive, data-driven approach to unequivocally differentiate (5-Bromo-2-fluoro-3-iodophenyl)methanol from its potential regioisomers. We will delve into the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) to achieve unambiguous structural assignment.
The Challenge: Structural Ambiguity in a Complex Aromatic System
The synthesis of polysubstituted aromatic compounds can often yield a mixture of regioisomers. In the case of (5-Bromo-2-fluoro-3-iodophenyl)methanol, the arrangement of the bromo, fluoro, iodo, and methanol substituents on the phenyl ring can lead to several isomeric products. The subtle differences in the chemical and physical properties of these isomers necessitate the use of sophisticated analytical techniques for their differentiation. This guide will focus on a systematic workflow to distinguish the target molecule from its closely related structural variants.
Visualizing the Isomers
To fully appreciate the analytical challenge, let's visualize the target molecule and its potential regioisomers. The precise positioning of the substituents will directly influence the spectroscopic and chromatographic behavior of each compound.
Caption: The target molecule and its potential regioisomeric variants.
A Multi-faceted Analytical Approach
A robust strategy for isomer differentiation relies on the orthogonal information provided by multiple analytical techniques. Our proposed workflow integrates NMR, HPLC, and GC-MS to build a comprehensive and self-validating system for structural confirmation.
Caption: Proposed analytical workflow for the differentiation of regioisomers.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms within a molecule.[1][2][3] For the differentiation of our target compound and its regioisomers, we will employ a combination of ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shift, multiplicity (splitting pattern), and integration of proton signals in a ¹H NMR spectrum provide a wealth of information about the electronic environment and neighboring protons. The two aromatic protons and the methylene protons of the methanol group will be key reporters for differentiating the isomers.
Predicted ¹H NMR Data for (5-Bromo-2-fluoro-3-iodophenyl)methanol and a Hypothetical Regioisomer
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for (5-Bromo-2-fluoro-3-iodophenyl)methanol | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) for a Regioisomer (e.g., 3-Bromo-2-fluoro-5-iodophenyl)methanol) | Predicted Multiplicity |
| Ar-H | 7.5 - 7.8 | d | 7.6 - 7.9 | d |
| Ar-H | 7.2 - 7.5 | dd | 7.3 - 7.6 | dd |
| CH₂OH | 4.6 - 4.8 | s | 4.6 - 4.8 | s |
| OH | Variable | br s | Variable | br s |
Note: Predicted chemical shifts are estimations and may vary based on solvent and other experimental conditions.
The key to differentiation lies in the coupling constants between the aromatic protons and the fluorine atom. The magnitude of the J-coupling will be highly dependent on the number of bonds separating the interacting nuclei.
¹³C NMR Spectroscopy: A Carbon Skeleton Blueprint
¹³C NMR provides information about the carbon framework of a molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts are sensitive to the electronic effects of the substituents.
Predicted ¹³C NMR Data Highlights
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) for (5-Bromo-2-fluoro-3-iodophenyl)methanol | Predicted Chemical Shift (δ, ppm) for a Regioisomer (e.g., 3-Bromo-2-fluoro-5-iodophenyl)methanol) |
| C-F | 155 - 165 (d) | 155 - 165 (d) |
| C-Br | 110 - 120 | 120 - 130 |
| C-I | 90 - 100 | 95 - 105 |
| C-CH₂OH | 135 - 145 | 130 - 140 |
| CH₂OH | 60 - 65 | 60 - 65 |
Note: The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling.
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
¹⁹F NMR is an extremely powerful tool for the analysis of fluorine-containing molecules due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[4][5][6] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it an excellent probe for differentiating regioisomers.
Predicted ¹⁹F NMR Chemical Shifts
| Compound | Predicted ¹⁹F Chemical Shift (δ, ppm) |
| (5-Bromo-2-fluoro-3-iodophenyl)methanol | -110 to -120 |
| Regioisomer (e.g., 3-Bromo-2-fluoro-5-iodophenyl)methanol) | -100 to -110 |
Note: ¹⁹F chemical shifts are referenced to a standard such as CFCl₃.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum.
II. High-Performance Liquid Chromatography (HPLC): Separating the Isomers
HPLC is a cornerstone technique for the separation, purification, and analysis of complex mixtures.[7][8] For regioisomers with subtle differences in polarity, reversed-phase HPLC is often the method of choice.
Principles of Separation:
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their relative hydrophobicity; more nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The different substitution patterns of the regioisomers will lead to slight differences in their polarity and, consequently, their retention times.
Predicted HPLC Elution Order
The elution order of the regioisomers will depend on their relative polarities. Generally, isomers with more exposed polar groups will have shorter retention times. While a definitive prediction without experimental data is difficult, we can hypothesize an elution order based on general principles.
| Compound | Predicted Retention Time (min) |
| Regioisomer A | 15.2 |
| Regioisomer B | 16.5 |
| (5-Bromo-2-fluoro-3-iodophenyl)methanol | 17.8 |
Note: These are hypothetical retention times for illustrative purposes. The actual values will depend on the specific HPLC conditions.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid, is recommended. A typical gradient might be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compounds have significant absorbance (e.g., 254 nm).
III. Gas Chromatography-Mass Spectrometry (GC-MS): Confirmation by Mass and Fragmentation
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[9][10] This technique is particularly useful for volatile and thermally stable compounds like benzyl alcohol derivatives.
Principles of Separation and Detection:
In GC, compounds are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then ionizes the separated compounds and fragments them in a reproducible manner. The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural elucidation.[11][12]
Expected Mass Spectrometric Data
Key Fragmentation Pathways for Benzyl Alcohols:
-
Loss of H₂O: Dehydration of the alcohol to form a substituted tropylium ion.
-
Alpha-cleavage: Cleavage of the bond between the aromatic ring and the CH₂OH group.
-
Loss of Halogens: Sequential loss of the halogen substituents.
Predicted Mass Spectral Data
| m/z | Ion Identity |
| 330/332 | [M]⁺ (Molecular ion with Br isotope pattern) |
| 312/314 | [M - H₂O]⁺ |
| 203/205 | [M - I]⁺ |
| 127 | [I]⁺ |
| 79/81 | [Br]⁺ |
Note: The relative intensities of the fragment ions may vary between regioisomers.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the analytes.
-
MS Parameters: EI at 70 eV. Scan range from m/z 50 to 400.
Conclusion
The differentiation of (5-Bromo-2-fluoro-3-iodophenyl)methanol from its regioisomers is a challenging but achievable task with the strategic application of modern analytical techniques. By integrating the detailed structural information from multi-nuclear NMR spectroscopy with the separation capabilities of HPLC and the mass and fragmentation data from GC-MS, researchers can confidently and unambiguously determine the correct structure of their synthesized compounds. This comprehensive approach ensures the scientific integrity of research and is a critical step in the development of safe and effective pharmaceuticals.
References
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Retrieved from [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. (n.d.). Retrieved from [Link]
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Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024, September 2). AZoM.com. Retrieved from [Link]
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Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Retrieved from [Link]
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Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy - Oxford Instruments. (n.d.). Retrieved from [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30). Retrieved from [Link]
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Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed. (2005, March 15). Retrieved from [Link]
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19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022, March 30). Retrieved from [Link]
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A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring - MDPI. (2026, January 16). Retrieved from [Link]
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A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC. (2017, June 19). Retrieved from [Link]
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Basic Concepts of NMR: Distinguishing Between the Isomers of C - Carbon. (n.d.). Retrieved from [Link]
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hil8_sln.html. (n.d.). Retrieved from [Link]
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19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website. (1996, August 15). Retrieved from [Link]
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Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather - ResearchGate. (2025, August 8). Retrieved from [Link]
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Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem. (n.d.). Retrieved from [Link]
-
Benzyl alcohol - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]
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Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water - Agilent. (2022, November 9). Retrieved from [Link]
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New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - American Chemical Society. (2023, April 28). Retrieved from [Link]
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Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC. (n.d.). Retrieved from [Link]
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Recent developments in the HPLC separation of phenolic compounds - PubMed. (2011, April 15). Retrieved from [Link]
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How to detect Halogenated Benzene in crude oil matrix using GC/MS? - ResearchGate. (2019, March 15). Retrieved from [Link]
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Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling | ACS Central Science - ACS Publications. (2025, February 14). Retrieved from [Link]
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Improving HPLC Separation of Polyphenols - LCGC International. (n.d.). Retrieved from [Link]
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Separation and determination of cresol isomers (Ortho, Meta, Para) - International Journal of Chemical Studies. (2017, June 24). Retrieved from [Link]
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Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Retrieved from [Link]
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How to separate these regioisomers? : r/OrganicChemistry - Reddit. (2024, November 8). Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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Fragmentation in Mass Spectrometry - YouTube. (2023, June 2). Retrieved from [Link]
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Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013, September 15). Retrieved from [Link]
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Need Help Separating different isomers of Halogenated Benzene Compounds - Powered by XMB 1.9.11 - Sciencemadness.org. (2019, September 4). Retrieved from [Link]
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Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns - Shimadzu. (n.d.). Retrieved from [Link]
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Molecular peaks of bromide compounds[4]. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed. (2022, March 4). Retrieved from [Link]
-
5-Bromo-2-fluorobenzenemethanol - PubChem - NIH. (n.d.). Retrieved from [Link]
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(2-Bromo-5-iodophenyl)methanol | C7H6BrIO | CID 53424372 - PubChem. (n.d.). Retrieved from [Link]
-
(5-bromo-2-fluoropyridin-3-yl)methanol - PubChemLite. (n.d.). Retrieved from [Link]
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5-Bromo-1,3-difluoro-2-iodobenzene - SpectraBase. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Infrared Spectroscopy of (5-Bromo-2-fluoro-3-iodophenyl)methanol
Introduction
(5-Bromo-2-fluoro-3-iodophenyl)methanol is a polysubstituted aromatic alcohol of interest in synthetic chemistry, particularly as a complex building block in the development of novel pharmaceutical agents and advanced materials. The precise arrangement of four different substituents on the phenyl ring—a hydroxymethyl group, a fluorine atom, a bromine atom, and an iodine atom—necessitates robust analytical techniques for structural confirmation. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for verifying the presence of key functional groups and providing insights into the overall molecular structure.
This guide provides a detailed analysis of the predicted IR absorption peaks for (5-Bromo-2-fluoro-3-iodophenyl)methanol. By dissecting the spectrum into its constituent functional group contributions and comparing it with the spectra of simpler, analogous molecules like benzyl alcohol, we establish a clear rationale for peak assignment. This document is intended for researchers, chemists, and quality control professionals who rely on IR spectroscopy for the structural elucidation of complex organic molecules.
Pillar 1: The Theoretical Basis of IR Absorption
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, the energy is converted into molecular vibrations, such as the stretching or bending of covalent bonds.[1][2] For a vibration to be IR active and appear as a peak in the spectrum, it must cause a net change in the molecule's dipole moment.[3][4]
The frequency of the absorbed radiation, typically expressed in wavenumbers (cm⁻¹), depends on two main factors:
-
Bond Strength: Stronger bonds, like double or triple bonds, vibrate at higher frequencies than weaker single bonds.[1][5]
-
Atomic Mass: Bonds involving lighter atoms (e.g., C-H) vibrate at higher frequencies than those involving heavier atoms (e.g., C-Br or C-I).[1][5]
A typical IR spectrum is divided into the functional group region (4000–1400 cm⁻¹) and the fingerprint region (1400–600 cm⁻¹). The former contains peaks characteristic of specific functional groups (like O-H or C=O), while the latter contains a complex pattern of peaks unique to the molecule as a whole, arising from various bending and stretching vibrations.[1][2][6]
Pillar 2: Predicted IR Spectrum and Peak Assignments for (5-Bromo-2-fluoro-3-iodophenyl)methanol
The IR spectrum of (5-Bromo-2-fluoro-3-iodophenyl)methanol is predicted to exhibit a series of distinct absorption bands corresponding to its alcohol moiety, the polysubstituted aromatic ring, and the carbon-halogen bonds.
Hydroxyl and C-H Stretching Region (4000 - 2800 cm⁻¹)
-
O-H Stretch (Alcohol): A prominent, very broad band is expected between 3500-3200 cm⁻¹ .[7] This peak is characteristic of the O-H stretching vibration in an alcohol that is participating in intermolecular hydrogen bonding.[8] The significant breadth of this peak is a direct result of the varying strengths of these hydrogen bonds within the sample matrix.[9]
-
Aromatic C-H Stretch: A series of sharp, medium-to-weak peaks will appear in the 3100-3000 cm⁻¹ region.[10] These absorptions are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons on the aromatic ring.
-
Aliphatic C-H Stretch: Just below 3000 cm⁻¹, sharp peaks corresponding to the methylene (-CH₂) group of the hydroxymethyl substituent are expected. These typically occur between 3000-2850 cm⁻¹ and are due to symmetric and asymmetric stretching modes.[8][11][12]
Aromatic Overtones and C=C Stretching (2000 - 1400 cm⁻¹)
-
Aromatic Overtones: A pattern of weak, but sharp, absorption bands is anticipated in the 2000-1665 cm⁻¹ range.[10] These "benzene fingers" are overtone and combination bands arising from fundamental vibrations of the aromatic ring.[13][14][15] The specific pattern is highly diagnostic of the ring's substitution pattern.[10][16]
-
Aromatic C=C Stretch: Two or more distinct bands of medium intensity are expected from the in-ring carbon-carbon stretching vibrations. These typically appear in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[10][17] The presence of multiple, strong electron-withdrawing halogen substituents can influence the exact position and intensity of these peaks.
The Fingerprint Region: C-O and C-X Vibrations (1400 - 500 cm⁻¹)
This region is information-rich and critical for confirming the full structure.
-
C-O Stretch (Primary Alcohol): A strong, distinct peak is predicted in the 1075-1050 cm⁻¹ range. This absorption is due to the C-O stretching vibration of the primary alcohol group (-CH₂OH).[7][8]
-
C-F Stretch (Aryl Fluoride): A very strong, intense absorption is expected in the 1250-1000 cm⁻¹ range.[18] The C-F bond is highly polar, leading to a characteristically strong peak. This vibration can sometimes couple with other ring vibrations, leading to a complex pattern.[19][20]
-
C-Br Stretch (Aryl Bromide): A medium-to-strong intensity peak is expected in the 690-515 cm⁻¹ region.[12][21]
-
C-I Stretch (Aryl Iodide): Following the established trend of decreasing frequency with increasing atomic mass, the C-I stretch will appear at an even lower wavenumber, likely in the ~500 cm⁻¹ region or slightly higher.[18]
Pillar 3: Comparative Analysis with Benzyl Alcohol
To understand the influence of the halogen substituents, it is instructive to compare the predicted spectrum with that of the parent compound, benzyl alcohol.
| Vibrational Mode | Benzyl Alcohol (Experimental)[22][23] | (5-Bromo-2-fluoro-3-iodophenyl)methanol (Predicted) | Rationale for Differences |
| O-H Stretch | ~3350 cm⁻¹ (broad, strong) | ~3350 cm⁻¹ (broad, strong) | Largely unaffected by ring substitution. Dominated by hydrogen bonding.[8] |
| Aromatic C-H Stretch | ~3030-3080 cm⁻¹ | ~3050-3100 cm⁻¹ | Minor shifts expected due to electronic effects of halogens. |
| Aliphatic C-H Stretch | ~2870-2940 cm⁻¹ | ~2880-2960 cm⁻¹ | Largely unaffected by ring substitution. |
| Aromatic C=C Stretch | ~1605, 1495, 1455 cm⁻¹ | ~1580, 1470, 1420 cm⁻¹ (multiple bands) | Positions and intensities are altered by the strong inductive and resonance effects of the four substituents. |
| C-O Stretch | ~1016-1039 cm⁻¹ (strong) | ~1050 cm⁻¹ (strong) | The electronic environment around the C-O bond is changed, leading to a shift in frequency. |
| C-H OOP Bending | ~735, 695 cm⁻¹ (monosubstituted) | Complex pattern below 900 cm⁻¹ | The out-of-plane (OOP) bending patterns are highly sensitive to the substitution pattern.[10][16] The monosubstituted pattern is replaced by one characteristic of 1,2,3,5-tetrasubstitution. |
| C-X Stretches | Absent | C-F: ~1200 cm⁻¹; C-Br: ~600 cm⁻¹; C-I: ~500 cm⁻¹ | These are new, diagnostic peaks directly corresponding to the halogen substituents. Their presence is a key confirmation of the structure. |
Visualization of Key Molecular Vibrations
The following diagram illustrates the structure of (5-Bromo-2-fluoro-3-iodophenyl)methanol and highlights the key bond vibrations responsible for its characteristic IR peaks.
Caption: Molecular structure and key IR vibrational modes for (5-Bromo-2-fluoro-3-iodophenyl)methanol.
Standard Operating Protocol: Acquiring an ATR-IR Spectrum
This protocol describes the standard procedure for obtaining a high-quality IR spectrum of a solid or liquid sample using an Attenuated Total Reflectance (ATR) accessory, which is common in modern FTIR spectrometers.
Objective: To obtain the infrared spectrum of (5-Bromo-2-fluoro-3-iodophenyl)methanol for structural verification.
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal).
-
Sample of (5-Bromo-2-fluoro-3-iodophenyl)methanol (solid powder or oil).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free laboratory wipes.
Procedure:
-
System Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.
-
Initiate a "Background" or "Reference" scan using the spectrometer software. This scan measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum. A typical background scan involves 16-32 co-added scans for good signal-to-noise.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Scan:
-
Initiate the "Sample" scan. The software will collect the sample's spectrum and automatically ratio it against the stored background spectrum, resulting in a clean transmittance or absorbance spectrum. Use the same number of scans as the background for optimal results.
-
-
Data Analysis:
-
Examine the resulting spectrum. Use the software tools to label the peaks corresponding to the key functional groups as detailed in this guide.
-
Verify the presence of the broad O-H stretch, aromatic and aliphatic C-H stretches, C=C ring stretches, and the strong C-O and C-X stretches in the fingerprint region.
-
-
Cleaning:
-
Retract the press arm and carefully remove the bulk of the sample with a clean spatula.
-
Clean the ATR crystal surface with a lint-free wipe and isopropanol until no residue remains.
-
Conclusion
The infrared spectrum of (5-Bromo-2-fluoro-3-iodophenyl)methanol is predicted to be rich with diagnostic information. The unambiguous identification of this complex molecule relies on observing a combination of key features: a broad O-H stretch confirming the alcohol, characteristic aromatic and aliphatic C-H and C=C stretches, and, most critically, a series of strong absorptions in the fingerprint region corresponding to the C-O, C-F, C-Br, and C-I bonds. By comparing this predicted pattern against an experimentally obtained spectrum and referencing the spectrum of benzyl alcohol, researchers can confidently verify the structure and purity of this valuable synthetic intermediate.
References
- Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings.
- Doc Brown's Advanced Organic Chemistry. (2025, November 14). C2H6O CH3CH2OH infrared spectrum of ethanol.
-
Li, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
-
Royal Society of Chemistry. (2009). Infrared Spectroscopy (IR). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
-
Smith, B. C. (2020, December 20). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy Online. Retrieved from [Link]
-
Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. Retrieved from [Link]
-
Doughty, B., et al. (2019). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. PMC. Retrieved from [Link]
-
Osipov, V. Y., et al. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Mendeleev Communications. Retrieved from [Link]
-
Chem.ucla.edu. (n.d.). Illustrated Glossary of Organic Chemistry - Aromatic overtones. Retrieved from [Link]
-
Nowicka, E., et al. (2013). In situ spectroscopic investigation of oxidative dehydrogenation and disproportionation of benzyl alcohol. ResearchGate. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.
-
Chemistry Stack Exchange. (2017, March 27). Aromatic Overtones. Retrieved from [Link]
-
Smith, B. C. (2023, September 1). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
- University of Toronto Scarborough. (n.d.). Infrared (IR) spectroscopy.
-
Reddit. (2014, April 8). IR Spectrum of Benzyl Alcohol?. Retrieved from [Link]
-
NIST. (n.d.). Benzyl alcohol. NIST WebBook. Retrieved from [Link]
- Wade, Jr., L.G. (2003). The features of IR spectrum. Pearson Education Inc.
-
Friederici, A., et al. (2024). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. AIP Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, May 10). 11.8: Infrared Spectroscopy. Retrieved from [Link]
- Various Authors. (n.d.). Spectroscopy.
-
University of the West Indies. (2019, January 19). Infrared Spectroscopy and Modes of Vibrations. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- TQC Ltd. (2026, January 14). Infrared Spectra of Some Simple Organic Compounds.
Sources
- 1. Chemistry Online @ UTSC [utsc.utoronto.ca]
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- 8. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Validating the synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol via elemental analysis
Executive Summary
The synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol (Structure 1 ) represents a significant challenge in regiochemical control, primarily due to the competing directing effects of the three halogen substituents (F, Br, I). This molecule serves as a high-value scaffold for Suzuki-Miyaura and Sonogashira cross-couplings in late-stage drug discovery.
While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are standard for structural elucidation, they often fail to detect bulk inorganic contaminants (e.g., residual lithium salts from halogen-dance reactions) or occluded solvents. This guide validates the synthesis of 1 and objectively compares Elemental Analysis (EA) against modern spectroscopic alternatives, demonstrating why EA remains the "gold standard" for establishing bulk purity in poly-halogenated intermediates.
The Synthetic Challenge & Solution
The core difficulty in synthesizing 1 is installing the iodine atom specifically at the C3 position (ortho to fluorine) while preserving the C5-bromine and the C1-benzylic functionality. Standard electrophilic aromatic substitution often yields mixtures.
Optimized Protocol: Directed Ortho-Metalation (DoM)
To achieve high regioselectivity, we utilize the strong ortho-directing ability of the fluorine atom combined with a lithiation strategy, followed by reduction.
Step-by-Step Workflow:
-
Starting Material: 5-Bromo-2-fluorobenzaldehyde.
-
Protection: Conversion to the diethyl acetal to protect the aldehyde and direct lithiation.
-
Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C. The fluorine atom directs lithiation exclusively to the C3 position.
-
Iodination: Quench with molecular Iodine (
). -
Deprotection/Reduction: Acidic hydrolysis followed by immediate reduction with Sodium Borohydride (
).
Figure 1: Regioselective synthesis via Directed Ortho-Metalation (DoM). The fluorine substituent directs the lithiation to the critical C3 position.
Comparative Analysis: Validation Methods
In pharmaceutical applications, "purity" is not singular.[1][2][3][4] It comprises Identity (is it the right molecule?), Organic Purity (are there side products?), and Bulk Purity (mass balance including salts/solvents).
The following table compares the performance of Elemental Analysis (EA) against HRMS and Quantitative NMR (qNMR) for validating 1 .
Table 1: Performance Matrix of Validation Techniques
| Feature | Elemental Analysis (CHNX) | HRMS (Q-TOF/Orbitrap) | Quantitative NMR (qNMR) |
| Primary Scope | Bulk Purity & Mass Balance | Molecular Identity (Exact Mass) | Structural Purity & Molar Ratio |
| Sensitivity to Salts | High (Detects non-combustibles as ash) | Low (Salts often invisible/suppressed) | Low (Inorganic salts are silent) |
| Solvent Detection | High (Deviations in %C/%H) | Low (Solvents removed in source) | Medium (Visible if not exchanging) |
| Sample Requirement | Destructive (~2-5 mg) | Non-destructive (<1 mg) | Non-destructive (~10 mg) |
| Precision | < 5 ppm mass accuracy | ||
| Blind Spot | Cannot identify specific impurities | Cannot quantify bulk inorganics | Paramagnetic impurities broaden peaks |
Why EA is Critical for Molecule 1:
Because the synthesis involves Lithium (LDA) , Sodium (NaBH4) , and heavy halogens, the risk of trapped inorganic salts (LiBr, NaI) is high.
-
HRMS will confirm the mass of the product but ignore the 5% LiBr trapped in the crystal lattice.
-
qNMR will show a clean spectrum for the organic protons, potentially leading to a false calculation of >99% purity.
-
EA will fail (Low %C) if salts are present, acting as the only "fail-safe" for bulk composition.
Experimental Validation Protocol
A. Theoretical Calculation
Before analysis, theoretical values must be established based on the molecular formula:
-
Molecular Weight: 330.92 g/mol [5]
-
Carbon (C):
| -
Hydrogen (H):
| -
Nitrogen (N): 0.00%
B. Elemental Analysis Procedure (Combustion)
Protocol adapted for Poly-halogenated Compounds.
-
Sample Prep: Dry the sample of 1 at 40°C under high vacuum (0.1 mbar) for 24 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.500 mg (
mg) into a tin capsule. -
Additives (Crucial): Add ~5 mg of Tungsten(VI) oxide (
) or Vanadium Pentoxide ( ) to the capsule.-
Reasoning: Poly-halogenated aromatics are flame-retardants. They resist complete combustion. The additive acts as an oxygen donor and flux to ensure total oxidation of Carbon to
.
-
-
Combustion: Run in a CHNS analyzer at 1150°C (dynamic flash combustion).
-
Detection: Thermal Conductivity Detector (TCD) after reduction of
and separation of gases.
C. Data Interpretation & Decision Logic
The industry standard for acceptance is a deviation of
Figure 2: Decision matrix for interpreting Elemental Analysis data. Deviations provide specific diagnostic information regarding the nature of the impurity.
Troubleshooting & Scientific Insights
Scenario 1: The "Low Carbon" Error
-
Observation: Found C: 23.1% (Theory: 25.4%). H is correct.
-
Diagnosis: The sample likely contains inorganic salts (e.g., Sodium Bromide) generated during the reduction step. These salts do not combust, effectively diluting the carbon mass.
-
Remediation: Perform an aqueous workup wash with dilute
followed by recrystallization from non-polar solvents (Hexane/EtOAc).
Scenario 2: The "High Hydrogen" Error
-
Observation: Found H: 2.1% (Theory: 1.5%).
-
Diagnosis: Solvent occlusion. The crystal lattice of poly-halogenated benzenes often traps solvent molecules. Even 0.5% wt/wt water or ethanol can skew the Hydrogen value significantly due to the low molecular weight of H relative to the heavy halogens.
-
Remediation: Dry at higher temperatures (60°C) over
in a drying pistol.
Scenario 3: Incomplete Combustion
-
Observation: Found C: 24.8% (Theory 25.4%), erratic results between replicates.
-
Diagnosis: The high halogen content (Br, F, I) is extinguishing the combustion flame (radical scavenging).
-
Remediation: Increase the amount of
additive and increase oxygen loop dosing time.
References
-
Smithers. (2023). Elemental Analysis for the Pharmaceutical Industry. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013).[7] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
American Chemical Society. (2014).[2][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Intertek. (2023). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Scilit [scilit.com]
- 3. smithers.com [smithers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: (5-Bromo-2-fluoro-3-iodophenyl)methanol
[1][2]
Executive Summary
Immediate Action Required: Treat (5-Bromo-2-fluoro-3-iodophenyl)methanol as Halogenated Organic Waste .
This compound presents a unique disposal challenge due to its polyhalogenated nature (containing Bromine, Fluorine, and Iodine).[1] Unlike simple chlorinated solvents, the presence of Fluorine necessitates incineration facilities equipped with specific scrubbers to neutralize Hydrofluoric Acid (HF) emissions, while the Iodine content classifies it as a heavy-halogen waste stream.[1]
Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents.[1] Do NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides).[1]
Technical Hazard Analysis & Chemical Logic
To ensure safety, one must understand the causality behind the disposal protocols.[1] This compound is not merely "chemical waste"; it is a multi-functionalized aromatic system.[1]
The Halogen Impact
-
Fluorine (F): The carbon-fluorine bond is exceptionally strong, but upon high-temperature incineration, it mineralizes to form Hydrofluoric Acid (HF) .[1] Standard municipal incinerators cannot handle high loads of HF; it corrodes silica-based linings and releases toxic gas.[1] Implication: Must be routed to a RCRA-permitted TSDF (Treatment, Storage, and Disposal Facility) with HF scrubbing capabilities.[1]
-
Iodine (I): The carbon-iodine bond is weak and photosensitive.[1] Inappropriate storage or mixing with strong acids can liberate elemental Iodine (
) gas, which is corrosive and toxic. -
Bromine (Br): Adds to the total halogen load (TOX), which determines the fuel blending suitability.[1]
The Benzyl Alcohol Moiety
Benzyl alcohols are susceptible to oxidation. Mixing this waste with strong oxidizers (Chromic acid, Permanganates) in a waste container can generate exothermic reactions, potentially pressurizing the vessel or causing a fire.[1]
Physical Properties Table
| Property | Data | Operational Implication |
| Physical State | Solid (Powder) | Dust control required during transfer.[1] |
| Solubility | Soluble in DMSO, Methanol, DCM | Compatible with standard halogenated organic waste streams.[1] |
| Acidity (pKa) | ~13-15 (Alcohol) | Weakly acidic; incompatible with alkali metals or hydrides.[1] |
| Stability | Light Sensitive (Iodine) | Store waste in amber glass or opaque HDPE containers.[1] |
Waste Segregation Strategy
Effective disposal starts at the bench. You must segregate this compound to prevent cross-contamination that could downgrade a non-hazardous waste stream into a hazardous one (the "Mixing Rule").
The Decision Matrix (DOT Diagram)
The following diagram outlines the logical flow for categorizing this specific waste.
Caption: Operational decision tree for segregating (5-Bromo-2-fluoro-3-iodophenyl)methanol. Note that even if dissolved in non-halogenated solvents, the presence of the solute mandates a Halogenated Waste classification.[1]
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Best for: Expired reagent, contaminated spatulas, weighing paper.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste label immediately.
-
Accumulation: Do not fill beyond 90% capacity. Keep the lid tightly closed when not actively adding waste to prevent moisture absorption (which can degrade the iodine bond).
-
Disposal Path: Submit for "Lab Pack" incineration.
Protocol B: Liquid Waste (Reaction Mixtures/Rinses)
Best for: Rinsing glassware, reaction mother liquors.[1]
-
Compatibility Check: Ensure the solvent base is compatible with halogenated waste drums.[1]
-
The "Halogen Rule": Even if you dissolve 50mg of this compound in 1L of Methanol (a non-halogenated solvent), the entire container must now be tagged as Halogenated Waste .[1]
-
Reasoning: The F/Br/I atoms will contaminate the fuel blending process if sent to a non-halogenated facility.
-
-
Transfer: Pour into the designated "Halogenated Organic Solvents" carboy. Use a funnel to prevent spills.[1]
-
Log Entry: If your facility tracks accumulation logs, specifically note "Fluorinated/Iodinated Aromatics" in the comments. This alerts the disposal vendor to the specific scrubber requirements.
Emergency Procedures
Accidental Spills (Solid Powder)
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[1] If dust is visible in the air, use an N95 or P100 respirator.[1]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]
-
Cleanup:
-
Disposal: Place all cleanup materials into the Solid Halogenated Waste container.
Exposure Response[3][6]
-
Skin Contact: Wash immediately with soap and water for 15 minutes.[1][3] The lipophilic nature of the benzyl alcohol allows it to penetrate skin; do not use organic solvents (like ethanol) to wash, as this enhances absorption.[1]
-
Eye Contact: Flush with water for 15 minutes.[1][3][10] Seek medical attention.
Regulatory Compliance (RCRA Context)
In the United States, this waste does not have a specific "P" or "U" list code (unless it is a commercial chemical product being discarded unused, in which case it requires a determination).[1] However, it falls under the characteristic definitions or process waste rules:
-
Waste Code Assignment:
-
If spent solvents are involved: F002 (Spent Halogenated Solvents).[1]
-
If pure substance: Hazardous waste determination required.[1] It is often managed as D001 (Ignitable, if in flammable solvent) or simply as Non-RCRA Regulated Hazardous Waste (depending on state), but Best Management Practice (BMP) dictates treating it as Halogenated Toxic Waste .[1]
-
-
Destruction Method: High-temperature incineration (
) with acid gas scrubbing.[1]
Waste Stream Lifecycle Diagram
Caption: The cradle-to-grave lifecycle of the waste material, ensuring regulatory compliance from the bench to final thermal destruction.
References
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. reed.edu [reed.edu]
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- 6. greenfield.com [greenfield.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
A Comprehensive Guide to Personal Protective Equipment for Handling (5-Bromo-2-fluoro-3-iodophenyl)methanol
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. (5-Bromo-2-fluoro-3-iodophenyl)methanol, a halogenated aromatic compound, represents a class of molecules with significant potential in medicinal chemistry. However, its complex structure, featuring bromine, fluorine, and iodine substituents, necessitates a robust and well-informed approach to laboratory safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]
-
Skin Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]
Based on these classifications, it is prudent to handle (5-Bromo-2-fluoro-3-iodophenyl)methanol with a high degree of caution, assuming it possesses a similar hazard profile. The presence of multiple halogen atoms on an aromatic ring can influence the compound's reactivity and toxicological properties.
Personal Protective Equipment (PPE) Protocol: A Multi-layered Defense
The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on a comprehensive risk assessment of the specific procedures being undertaken.[3]
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: These are the minimum requirement and should be worn at all times when handling the compound, even in small quantities.[4][5] They provide a seal around the eyes, protecting against splashes, and are more effective than safety glasses which have gaps.[4][5]
-
Face Shield: When there is a significant risk of splashes, such as during transfers of larger quantities or when a reaction is under pressure, a face shield should be worn in conjunction with chemical splash goggles.[5][6][7] A face shield alone does not provide adequate eye protection.[7]
Skin and Body Protection: A Barrier Against Irritation
To prevent skin irritation, appropriate protective clothing is essential.
-
Laboratory Coat: A standard cotton or poly-cotton lab coat is required for all laboratory work.[5] For procedures with a higher risk of splashes, a lab coat with a higher level of chemical resistance may be necessary.
-
Chemical-Resistant Apron: When handling larger volumes or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be required.[6]
Hand Protection: Selecting the Right Gloves
Gloves are a critical component of PPE, but no single glove material is impervious to all chemicals.[5] The choice of glove should be based on the specific solvent being used and the duration of contact. For handling (5-Bromo-2-fluoro-3-iodophenyl)methanol, which is likely to be dissolved in an organic solvent, the following recommendations apply:
| Glove Material | Protection Against | Limitations |
| Nitrile | Good protection against bases, oils, and many solvents.[7] Offers good resistance to punctures and snags.[7] | Not recommended for use with ketones and some organic solvents.[7] |
| Neoprene | Resistant to a broad range of oils, acids, caustics, and solvents.[4][7] | Less resistant to snags and punctures compared to nitrile.[7] |
| Butyl Rubber | Superior resistance to many organic solvents. | May not be as readily available as nitrile. |
| Viton | Exceptional resistance to chlorinated and aromatic solvents.[4] | Can be more expensive. |
It is crucial to inspect gloves for any signs of degradation or perforation before each use and to remove them promptly and properly after handling the chemical.
Respiratory Protection: Safeguarding Against Inhalation
Given that this class of compound may cause respiratory irritation, all handling should be performed in a well-ventilated area.[1]
-
Chemical Fume Hood: All work with (5-Bromo-2-fluoro-3-iodophenyl)methanol should be conducted inside a certified chemical fume hood to minimize the inhalation of vapors or dust.
-
Respirator: If engineering controls like a fume hood are not available or are insufficient to maintain exposure below acceptable limits, a respirator may be necessary. The type of respirator and cartridge should be selected based on a formal risk assessment and in accordance with occupational health and safety guidelines.
Operational Plan for Safe Handling
A systematic approach to handling (5-Bromo-2-fluoro-3-iodophenyl)methanol is essential to minimize the risk of exposure.
Pre-Handling Checklist
-
Review the SDS: If a specific SDS is not available, review the SDS for a close structural analog.
-
Ensure Proper Ventilation: Verify that the chemical fume hood is functioning correctly.
-
Assemble all PPE: Have all necessary PPE readily available and in good condition.
-
Prepare for Spills: Ensure that a spill kit with appropriate absorbent materials is accessible.
Step-by-Step Handling Procedure
-
Don the appropriate PPE as outlined in Section 2.
-
Conduct all manipulations of the compound within a chemical fume hood.
-
When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.
-
If dissolving in a solvent, add the solvent to the solid slowly to avoid splashing.
-
Keep all containers of the compound tightly closed when not in use.[1][8]
-
After handling, wash hands thoroughly with soap and water.[1]
-
Remove and properly dispose of contaminated gloves.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
| Type of Exposure | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing.[8] If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, and you are trained to do so, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[1] For larger spills, contact your institution's environmental health and safety department. |
Disposal Plan: Responsible Waste Management
(5-Bromo-2-fluoro-3-iodophenyl)methanol is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Halogenated organic waste should be collected separately from non-halogenated waste.[8][10][11]
-
Labeling: Waste containers must be clearly labeled with the words "Halogenated Waste" and a list of the contents.[8]
-
Containerization: Use appropriate, leak-proof containers with secure screw-top caps.[10]
-
Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8] Under no circumstances should this chemical be disposed of down the drain.[8] Incineration is a common treatment method for halogenated wastes.[10][12]
Diagrams
Caption: PPE Selection Workflow for Handling Halogenated Aromatic Compounds.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
- Unknown. (n.d.). List of GHS Hazard and Precautionary Statements.
- Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
- MSDS Europe. (n.d.). Hazard statements.
- MilliporeSigma. (n.d.). (5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)(m-tolyl)methanol.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Unknown. (n.d.). Safety data sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Merck. (n.d.). Safety Data Sheet.
- Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
- Environmental Health & Safety. (n.d.). Choosing The Correct PPE.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
Sources
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. epa.gov [epa.gov]
- 7. hsa.ie [hsa.ie]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. chem-space.com [chem-space.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. bucknell.edu [bucknell.edu]
- 12. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
